molecular formula C31H44N4O2 B1574164 BAY1143572

BAY1143572

Cat. No.: B1574164
Attention: For research use only. Not for human or veterinary use.
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Description

BAY1143572 is a highly selective, potent and orally available inhibitor of PTEFb/CDK9 currently in Phase I. BAY1143572 inhibits MYC and shows convincing anti-tumor activity in multiple xenograft models by the induction of apoptosis. BAY 1143572 had potent

Properties

Molecular Formula

C31H44N4O2

Appearance

Solid powder

Synonyms

BAY1143572;  BAY 1143572;  BAY-1143572.; unknown

Origin of Product

United States

Foundational & Exploratory

Technical Guide: Mechanism of Action of BAY 1143572 (Atuveciclib)

[1]

Executive Summary

BAY 1143572 (Atuveciclib) is a highly selective, orally bioavailable inhibitor of the Positive Transcription Elongation Factor b (P-TEFb) complex, specifically targeting Cyclin-Dependent Kinase 9 (CDK9) .[1][2][3][4][5][6][7][8] Unlike first-generation pan-CDK inhibitors (e.g., flavopiridol), BAY 1143572 exhibits a refined selectivity profile that minimizes off-target inhibition of cell-cycle CDKs (such as CDK2), thereby reducing general cytotoxicity while potently suppressing oncogenic transcription.

Its primary mechanism of action is the blockade of RNA Polymerase II (RNAPII) C-terminal domain (CTD) phosphorylation at Serine 2. This blockade prevents the release of RNAPII from promoter-proximal pausing, leading to the rapid depletion of short-lived mRNAs coding for anti-apoptotic and pro-proliferative proteins, most notably MYC and MCL1 . This mechanism is particularly efficacious in hematological malignancies like Acute Myeloid Leukemia (AML), which are addicted to continuous oncogene transcription.

Molecular Mechanism of Action[9]

Target Engagement: P-TEFb Inhibition

P-TEFb is a heterodimer composed of the catalytic subunit CDK9 and a regulatory subunit, typically Cyclin T1 .[2][3][4][6][7][8][9] Under normal physiological conditions, P-TEFb is recruited to gene promoters where it phosphorylates the Negative Elongation Factors (NELF and DSIF) and the Serine 2 (Ser2) residues on the CTD of RNAPII.[4][8]

  • Binding Mode: BAY 1143572 binds to the ATP-binding pocket of CDK9. Structural studies indicate that its benzyl sulfoximine moiety—a unique chemical feature—interacts with the hinge region and the gatekeeper residue (Phe103), conferring high selectivity over other CDK family members.

  • Kinase Inhibition: By occupying the ATP pocket, the compound prevents the transfer of phosphate groups to the RNAPII CTD.

Transcriptional Pausing and "Oncogene Addiction"

The therapeutic index of BAY 1143572 relies on the concept of transcriptional addiction .

  • Promoter Pausing: RNAPII initiates transcription but pauses shortly downstream of the promoter. P-TEFb activity is required to release this pause and allow productive elongation.[8]

  • Inhibition Effect: BAY 1143572 inhibits this release. While stable "housekeeping" transcripts are less affected due to their long half-lives, super-enhancer-driven oncogenes (like MYC and MCL1) have very short mRNA and protein half-lives (often <30 minutes).

  • Rapid Depletion: Consequently, continuous inhibition of CDK9 leads to a rapid, asymmetric depletion of these survival factors, tipping the cell toward apoptosis before general transcriptional failure kills the cell.

Pharmacological Profile & Selectivity[1][3][4][7][8]

The following data highlights the compound's selectivity, a critical differentiator from non-selective CDK inhibitors.

Table 1: Kinase Selectivity Profile (IC50)[1]
Kinase TargetIC50 (nM)Interpretation
CDK9 / Cyclin T1 13 Primary Target (Potent Inhibition)
CDK2 / Cyclin E1,300~100-fold selectivity window (Spares cell cycle)
CDK1 / Cyclin B> 1,000Minimal impact on mitosis entry
CDK7 / Cyclin H> 1,000Minimal impact on transcription initiation
GSK3

45Secondary off-target activity
GSK3

87Secondary off-target activity

Data Source: Lücking et al., 2017 [1].

Experimental Validation Framework

To validate the mechanism of action of BAY 1143572 in a research setting, the following self-validating protocols are recommended.

Protocol A: Cellular Target Engagement (RNAPII Phosphorylation)

Objective: Confirm that BAY 1143572 inhibits CDK9 activity inside the cell by measuring the phosphorylation status of its direct substrate, RNAPII Ser2.

Methodology:

  • Cell Culture: Seed MOLM-13 (AML) cells at

    
     cells/mL.
    
  • Treatment: Treat cells with BAY 1143572 at varying concentrations (e.g., 10, 50, 100, 500 nM) for a short duration (2 hours) .

    • Control: DMSO (Vehicle).

    • Positive Control: Flavopiridol (100 nM).

  • Lysis: Harvest cells on ice. Wash with cold PBS containing phosphatase inhibitors (NaF, Na3VO4) to preserve phosphorylation states. Lyse in RIPA buffer supplemented with protease/phosphatase inhibitor cocktail.

  • Western Blotting:

    • Load 20-30 µg protein per lane.

    • Primary Antibodies:

      • Anti-RNAPII CTD p-Ser2 (Specific marker for CDK9 activity).

      • Anti-RNAPII CTD p-Ser5 (Marker for CDK7 activity - should be largely unaffected).

      • Anti-Total RNAPII (Loading control).

      • Anti-MCL1 (Downstream functional marker).

      • Anti-GAPDH/Actin (Loading control).

  • Validation Criteria: A successful assay must show a dose-dependent decrease in p-Ser2 and MCL1 levels without significant reduction in Total RNAPII or GAPDH.

Protocol B: Functional Apoptosis Induction

Objective: Link CDK9 inhibition to phenotypic survival outcomes.

Methodology:

  • Seeding: Plate AML cells (e.g., MV4-11) in 96-well plates.

  • Dosing: Treat with BAY 1143572 (serial dilutions from 1 nM to 10 µM) for 24 hours .

  • Readout: Use a Caspase-Glo 3/7 assay (luminescence based).

    • Add equal volume of Caspase-Glo reagent to media.

    • Incubate 30-60 mins at RT.

    • Read luminescence.

  • Analysis: Plot dose-response curve to determine EC50 for apoptosis induction.

    • Expectation: EC50 should correlate with the antiproliferative IC50 (approx. 200-400 nM for sensitive AML lines).

Visualizations

Diagram 1: Signaling Pathway & Mechanism of Action

This diagram illustrates the blockade of the P-TEFb complex and the subsequent downstream collapse of oncogenic survival factors.

BAY_MOAMechanism of Action: BAY 1143572 (Atuveciclib)BAYBAY 1143572(Atuveciclib)CDK9CDK9 / Cyclin T1(P-TEFb Complex)BAY->CDK9 Inhibits(IC50 13nM)ApoptosisApoptosis(Cell Death)BAY->Apoptosis InducesRNAPII_PausedRNAPII (Paused)Promoter ProximalCDK9->RNAPII_Paused PhosphorylatesSer2RNAPII_ElongRNAPII (Elongating)p-Ser2 CTDRNAPII_Paused->RNAPII_Elong Release intoElongationMYC_GeneMYC Gene(Super-Enhancer)RNAPII_Elong->MYC_Gene TranscribesMCL1_GeneMCL1 Gene(Super-Enhancer)RNAPII_Elong->MCL1_Gene TranscribesmRNA_SurvShort-lived mRNA(MYC, MCL1)MYC_Gene->mRNA_SurvMCL1_Gene->mRNA_SurvSurvivalCell Survival &ProliferationmRNA_Surv->Survival High Levels

Caption: BAY 1143572 inhibits CDK9, preventing RNAPII Ser2 phosphorylation. This blocks elongation of MYC/MCL1, triggering apoptosis.

Diagram 2: Experimental Validation Workflow

This workflow outlines the critical steps to validate target engagement via Western Blot.

Validation_Workflowcluster_0Step 1: Treatmentcluster_1Step 2: Extractioncluster_2Step 3: DetectionCellsAML Cells(MOLM-13)TreatAdd BAY 1143572(2 Hours)Cells->TreatLysisLysis + PhosphataseInhibitorsTreat->LysisWBWestern BlotLysis->WBReadoutTarget: p-Ser2 RNAPIIDownstream: MCL1WB->Readout

Caption: Workflow for validating CDK9 inhibition. Critical step: Use of phosphatase inhibitors during lysis to preserve p-Ser2 signal.

References

  • Lücking, U., et al. (2017). Identification of Atuveciclib (BAY 1143572), the First Highly Selective, Clinical PTEFb/CDK9 Inhibitor for the Treatment of Cancer.[3][7][8] ChemMedChem, 12(21), 1776–1793.

  • Boffo, S., et al. (2018). CDK9 inhibitors in acute myeloid leukemia.[1][2][3][5][6][7][8][10][9] Journal of Experimental & Clinical Cancer Research, 37, 36.

  • Wofford, J. A., et al. (2021). Transcriptional Silencing of MCL-1 Through Cyclin-Dependent Kinase Inhibition in Acute Myeloid Leukemia.[5][9][11] Frontiers in Oncology.

  • Selleck Chemicals. (n.d.). Atuveciclib (BAY-1143572) Datasheet.

BAY1143572 (Atuveciclib): A Selective CDK9 Inhibitor for Transcriptional Reprogramming

[1][2]

Executive Summary

BAY1143572 (Atuveciclib) represents a pivotal advancement in the targeting of Positive Transcription Elongation Factor b (P-TEFb) . Unlike pan-CDK inhibitors (e.g., flavopiridol, dinaciclib) that suffer from narrow therapeutic indices due to off-target cell-cycle inhibition (CDK1/2), BAY1143572 was engineered for high selectivity against CDK9 , the kinase subunit of P-TEFb.

This guide details the mechanistic basis, chemical biology, and experimental protocols required to utilize BAY1143572 as a chemical probe or lead compound. It serves as a blueprint for validating CDK9-dependent "transcription addiction" in oncogene-driven cancers, particularly Acute Myeloid Leukemia (AML).

Chemical Biology & Mechanism of Action

Structural Basis of Selectivity

BAY1143572 is a triazine-based inhibitor distinct from earlier flavonoid or aminopyrimidine scaffolds. Its high selectivity is driven by a specific interaction with the CDK9 hinge region and a unique vector extending towards the solvent front.

  • Core Scaffold: 4-phenylamino-1,3,5-triazine.

  • Key Moiety: A benzyl sulfoximine group.[1][2] This unusual functional group was critical in lead optimization (vs. the sulfone analog) to improve solubility and permeability while maintaining high affinity.

  • Binding Mode: The triazine core and aniline NH form hydrogen bonds with the CDK9 hinge region (Cys106/Asp108). The benzyl sulfoximine moiety points toward the exit of the ATP-binding pocket, avoiding steric clashes common in other CDKs (e.g., CDK2), thereby conferring selectivity.

Mechanism of Action (MOA)

CDK9 phosphorylates the Carboxy-Terminal Domain (CTD) of RNA Polymerase II (RNAPII) at Serine 2 (Ser2) . This phosphorylation event releases RNAPII from promoter-proximal pausing, allowing productive transcription elongation.

  • Primary Target: CDK9/Cyclin T1 (P-TEFb).[3]

  • Downstream Effect: Inhibition of Ser2 phosphorylation

    
     RNAPII pausing 
    
    
    Transcriptional blockade.
  • Therapeutic Rationale: Oncogenes with short half-lives (e.g., MYC , MCL1 ) require continuous transcription. CDK9 inhibition causes rapid depletion of these proteins, triggering apoptosis in "transcription-addicted" cancer cells.

CDK9_PathwayBAYBAY1143572(Atuveciclib)CDK9CDK9 / Cyclin T1(P-TEFb)BAY->CDK9Inhibits (IC50: 13 nM)RNAPII_PauseRNAPII (Paused)Promoter ProximalCDK9->RNAPII_PausePhosphorylates CTD Ser2RNAPII_ElongRNAPII (Elongating)pSer2-CTDRNAPII_Pause->RNAPII_ElongRelease from PausemRNAmRNA Synthesis(MYC, MCL1, XIAP)RNAPII_Elong->mRNATranscriptionApoptosisApoptosis(Tumor Cell Death)mRNA->ApoptosisDepletion of Survival Factors

Caption: Figure 1. Mechanism of Action. BAY1143572 selectively inhibits the CDK9/Cyclin T1 complex, preventing the transition of RNAPII from pausing to elongation, leading to the rapid loss of short-lived oncogenic transcripts.

Preclinical Characterization Data

The following data summarizes the potency and selectivity profile of BAY1143572, establishing it as a superior tool compared to non-selective inhibitors like flavopiridol.

Kinase Selectivity Profile
Target KinaseIC50 (nM)Selectivity Ratio (vs. CDK9)Notes
CDK9 / Cyclin T1 13 1x Primary Target
CDK2 / Cyclin E~1,300~100xCell-cycle sparing
CDK1 / Cyclin B> 1,000> 70xCell-cycle sparing
CDK7 / Cyclin H> 1,000> 70xTranscriptional initiation sparing
GSK3

/

45 / 87~3-6xOnly major off-target
Cellular Potency (Proliferation Assays)
Cell LineTissue OriginIC50 (nM)Driver Dependency
MOLM-13 AML310 MYC/MCL1 dependent
MV4-11 AML560 MLL-fusion driven
HeLaCervical920General transcription
HCT-116Colon260High MYC turnover

Experimental Protocols

In Vitro Kinase Assay (TR-FRET)

Purpose: To validate the biochemical potency of BAY1143572 against recombinant CDK9/CycT1. Expertise Note: Use a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) format to minimize interference from autofluorescent compounds.

  • Reagents:

    • Recombinant human CDK9/Cyclin T1 complex.

    • Substrate: Biotin-Ttds-YISPLKSPYKISEG (derived from RNAPII CTD).

    • ATP (at

      
      , typically 10 
      
      
      M).
    • Detection: Europium-labeled anti-phospho antibody + Streptavidin-APC.

  • Procedure:

    • Prepare 11-point serial dilution of BAY1143572 in DMSO.

    • Incubate Kinase (0.5 nM final) + Compound (30 min, RT).

    • Add ATP + Peptide Substrate mix.

    • Incubate for 60 min at RT.

    • Stop reaction with EDTA/Detection Mix.

    • Read TR-FRET signal (Ex 337 nm / Em 620 & 665 nm).

  • Validation: IC50 should fall within 10–20 nM range. Z' factor must be > 0.5.

Cellular Biomarker Analysis (Western Blot)

Purpose: To confirm on-target inhibition (pSer2-RNAPII) and downstream pharmacodynamic effects (MYC/MCL1 loss). Expertise Note: MYC and MCL1 have half-lives of <30 mins. Cell lysis must be rapid and performed on ice to prevent protein degradation during processing.

  • Treatment: Treat MOLM-13 cells (0.5 x 10^6/mL) with BAY1143572 at 0.1, 0.3, 1.0

    
    M for 2, 4, and 24 hours .
    
  • Lysis: Wash with ice-cold PBS containing NaF/Na3VO4 (phosphatase inhibitors). Lyse in RIPA buffer + Protease/Phosphatase Inhibitor Cocktail.

  • Blotting Targets:

    • p-RNAPII Ser2: (Clone 3E10) – Direct biomarker of CDK9 inhibition.

    • MCL1: – Apoptosis regulator (rapid downregulation expected).

    • c-MYC: – Oncogenic driver (rapid downregulation expected).

    • Cleaved PARP: – Marker of apoptosis onset (typically at >6h).

    • GAPDH/Actin: – Loading control.

In Vivo Efficacy Model (AML Xenograft)

Purpose: To assess therapeutic index and tumor regression.[1]

  • Model: Female NOD/SCID mice inoculated subcutaneously with 5 x 10^6 MOLM-13 cells.

  • Randomization: When tumors reach ~100 mm³, randomize into Vehicle vs. Treatment groups (n=10).

  • Formulation: BAY1143572 is formulated in Plasma/Ethanol/Solutol or a standard PEG400/Water vehicle (check solubility limits; sulfoximine improves aqueous solubility vs sulfone).

  • Dosing: Oral gavage (PO).

    • Dose A: 12.5 mg/kg QD (Once Daily).

    • Dose B: 25 mg/kg QD.

  • Endpoints: Tumor volume (caliper), body weight (toxicity proxy).

  • Success Criteria: T/C ratio (Treatment/Control) < 0.4 with <10% body weight loss.

Experimental_WorkflowStartCompoundPreparationAssay_BiochemBiochemical Assay(TR-FRET)Target: CDK9 IC50Start->Assay_BiochemDecision1IC50 < 20 nM?Assay_Biochem->Decision1Assay_CellCellular Assay(MOLM-13)Target: pSer2/MYCDecision2MYC Loss @ 4h?Assay_Cell->Decision2Assay_InVivoIn Vivo Xenograft(MOLM-13)Target: Tumor VolDecision1->StartNo (Redesign)Decision1->Assay_CellYesDecision2->Assay_CellNo (Check Dose)Decision2->Assay_InVivoYes

Caption: Figure 2. Validation Workflow. A step-wise progression from biochemical verification to in vivo proof-of-concept.

Clinical Translation & Outlook

BAY1143572 (Atuveciclib) was the first highly selective CDK9 inhibitor to enter clinical trials, marking a significant milestone over non-selective predecessors.

  • Clinical Status: Phase 1 trials in advanced malignancies (NCT01938638) and acute leukemia (NCT02345382) have been completed.

  • Outcome: While BAY1143572 demonstrated target engagement and manageable safety in preclinical models, the program paved the way for next-generation inhibitors like VIP152 (Enitociclib) (formerly BAY 1251152). VIP152 was developed to optimize the therapeutic index and pharmacokinetic profile further, addressing the stringent requirements for sustained CDK9 inhibition in humans without unacceptable toxicity (e.g., neutropenia).

  • Current Utility: BAY1143572 remains an excellent chemical probe for preclinical research due to its defined binding mode and high selectivity, allowing researchers to dissect CDK9-specific biology without the confounding effects of CDK1/2 inhibition.

References

  • Lücking, U. et al. (2017).[4] Identification of Atuveciclib (BAY 1143572), the First Highly Selective, Clinical PTEFb/CDK9 Inhibitor for the Treatment of Cancer.[1][2] ChemMedChem, 12(21), 1776–1793.

  • Wofford, J. A. et al. (2022). First-in-Human Dose-Escalation Study of Cyclin-Dependent Kinase 9 Inhibitor VIP152 in Patients with Advanced Malignancies Shows Early Signs of Clinical Efficacy.[5] Clinical Cancer Research, 28(14), 2992-3004.

  • Bayer. (2013). Phase I Study of BAY1143572 in Patients With Advanced Malignancies. ClinicalTrials.gov.

  • Selleck Chemicals. (2024). Atuveciclib (BAY-1143572) Datasheet. SelleckChem.

  • MedChemExpress. (2024). Atuveciclib (BAY-1143572) Monograph. MedChemExpress.

Technical Whitepaper: Atuveciclib (BAY 1143572) – Selective CDK9 Inhibition for Transcriptional Reprogramming

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Atuveciclib (BAY 1143572) is a potent, highly selective, orally bioavailable inhibitor of the Positive Transcription Elongation Factor b (P-TEFb) complex, specifically targeting Cyclin-Dependent Kinase 9 (CDK9) .[1][2][3][4][5][6] Unlike cell-cycle CDKs (e.g., CDK1, CDK2, CDK4/6), CDK9 regulates the productive elongation phase of transcription by phosphorylating the Carboxyl-Terminal Domain (CTD) of RNA Polymerase II (RNAPII).

This guide details the molecular mechanisms of Atuveciclib, focusing on its ability to exploit transcriptional addiction in MYC-driven cancers. It provides validated experimental protocols for assessing target engagement and downstream apoptotic signaling, designed for researchers in oncology and chemical biology.

Molecular Target Profile & Selectivity

Atuveciclib distinguishes itself through high selectivity for CDK9/CyclinT1 over other CDK family members.[4][7] This selectivity is critical for minimizing off-target toxicity associated with pan-CDK inhibition (e.g., myelosuppression linked to CDK1/2 inhibition).

Quantitative Potency Data

The following data summarizes the inhibitory profile of Atuveciclib, highlighting its specificity window.

Target KinaseIC50 (nM)Selectivity Ratio (vs. CDK9)Physiological Role
CDK9 / Cyclin T1 13 1x (Primary Target) Transcription Elongation
CDK2 / Cyclin E~1,300~100xG1/S Phase Transition
CDK1 / Cyclin B>1,100>85xMitosis (G2/M)
CDK5 / p351,600123xNeuronal Signaling
GSK3α45~3.5xGlycogen Metabolism

Key Insight: The ~100-fold selectivity window against CDK2 is the structural basis for Atuveciclib’s improved safety profile compared to earlier generation inhibitors like flavopiridol.

Mechanistic Pathways: The P-TEFb Axis

The primary mechanism of action (MoA) relies on the inhibition of P-TEFb, which releases RNA Polymerase II from promoter-proximal pausing.

The Mechanism of Transcriptional Pausing
  • Initiation: RNAPII initiates transcription but pauses ~30-50 nucleotides downstream of the transcription start site (TSS).

  • The Brake: Negative elongation factors (NELF and DSIF) stabilize this pause.

  • The Accelerator (P-TEFb): CDK9 phosphorylates:

    • NELF/DSIF: Releasing the "brake."

    • RNAPII CTD (Serine 2): Recruiting RNA processing machinery and enabling productive elongation.

  • Atuveciclib Action: By inhibiting CDK9, Atuveciclib prevents Ser2 phosphorylation.[3][8] This results in a global reduction of mRNA synthesis, disproportionately affecting mRNAs with short half-lives, such as MCL1 (anti-apoptotic) and MYC (oncogenic driver).

Pathway Visualization

The following diagram illustrates the cascade from CDK9 inhibition to apoptosis.

G node_drug Atuveciclib (BAY 1143572) node_target CDK9 / P-TEFb Complex node_drug->node_target Inhibits (IC50 13nM) node_substrate RNAPII CTD (Ser2 Phosphorylation) node_target->node_substrate Catalyzes node_elongation Transcription Elongation node_substrate->node_elongation Activates node_mrna Short-lived mRNAs (MYC, MCL1, XIAP) node_elongation->node_mrna Produces node_apoptosis Apoptosis (Caspase Activation) node_mrna->node_apoptosis Loss triggers cell death

Figure 1: Mechanism of Action. Atuveciclib blocks the P-TEFb-mediated phosphorylation of RNAPII, leading to the rapid depletion of survival factors MCL1 and MYC.

Experimental Methodologies

To validate Atuveciclib activity in your specific cellular model, you must demonstrate both target engagement (proximal biomarker) and functional consequence (distal biomarker).

Protocol A: Validating Target Engagement (Western Blot)

Objective: Confirm inhibition of CDK9 kinase activity by monitoring the phosphorylation status of RNA Polymerase II at Serine 2 (p-Ser2).

Causality: p-Ser2 is the direct substrate of CDK9. A reduction in p-Ser2 signal is the definitive marker of P-TEFb inhibition, whereas total RNAPII levels should remain constant initially.

Step-by-Step Workflow:

  • Cell Seeding: Seed cells (e.g., MOLM-13 or MV4-11 for AML models) at

    
     cells/mL.
    
  • Treatment: Treat with Atuveciclib at varying concentrations (e.g., 10, 50, 100, 500 nM) for 2 to 4 hours .

    • Note: Short incubation is crucial to distinguish direct kinase inhibition from secondary apoptotic effects.

  • Lysis: Wash cells with ice-cold PBS containing phosphatase inhibitors (Na3VO4, NaF). Lyse in RIPA buffer supplemented with Protease/Phosphatase Inhibitor Cocktail .

    • Critical: CDK9 substrates are rapidly dephosphorylated; immediate lysis on ice is mandatory.

  • SDS-PAGE: Resolve 20-30 µg of protein on a 4-12% gradient gel (RNAPII is large: ~220 kDa).

  • Immunoblotting:

    • Primary Antibody 1: Anti-RNAPII p-Ser2 (Clone 3E10 is standard).

    • Primary Antibody 2: Anti-Total RNAPII (Loading Control).

    • Primary Antibody 3: Anti-MCL1 (Downstream Pharmacodynamic Marker).

    • Primary Antibody 4: Anti-MYC.[8][9]

  • Quantification: Normalize p-Ser2 signal to Total RNAPII. Expect >50% reduction at concentrations

    
     100 nM.
    
Protocol B: Functional Apoptosis Assay (Caspase 3/7 Glo)

Objective: Quantify the phenotypic outcome of MCL1 depletion.

  • Seeding: Plate 2,000–5,000 cells/well in white-walled 96-well plates.

  • Dosing: Add Atuveciclib (serial dilution) for 24 hours.

  • Readout: Add Caspase-Glo 3/7 reagent (1:1 ratio). Incubate 30 mins at RT.

  • Analysis: Measure luminescence. Plot RLU vs. Log[Concentration] to determine EC50.

Experimental Workflow Diagram

Experiment seed Seed Cells (MOLM-13 / HeLa) treat Treat with Atuveciclib (2-4 hrs) seed->treat Log Phase lyse Lysis (+PhosSTOP) treat->lyse Harvest blot Western Blot: 1. p-Ser2 RNAPII 2. MCL1 / MYC lyse->blot SDS-PAGE result Validate Target Engagement blot->result Quantify

Figure 2: Validation Workflow. A standardized path to confirm mechanism of action in vitro.

Therapeutic Context & Biomarkers

Oncogene Addiction & Super-Enhancers

Atuveciclib is particularly effective in tumors driven by Super-Enhancers (SEs) . SE-driven genes (like MYC) require continuous, high-level transcription and are hypersensitive to CDK9 inhibition.

  • Primary Indication: Acute Myeloid Leukemia (AML) and Diffuse Large B-Cell Lymphoma (DLBCL).

  • Biomarkers: High baseline expression of MYC and MCL1 predicts sensitivity.

  • Resistance: Transient downregulation of MCL1 can lead to resistance. Combination strategies (e.g., with BCL-2 inhibitors like Venetoclax) are employed to prevent rebound survival signaling.

References

  • Lücking, U. et al. (2017).[5] Identification of Atuveciclib (BAY 1143572), the First Highly Selective, Clinical PTEFb/CDK9 Inhibitor for the Treatment of Cancer.[4][5][10] ChemMedChem.

  • Wofford, J. A. et al. (2018). Antineoplastic effects of selective CDK9 inhibition with atuveciclib on cancer stem-like cells in triple-negative breast cancer. Oncotarget.

  • Boffo, S. et al. (2020).[11] Inhibition of CDK9 by voruciclib synergistically enhances cell death induced by the Bcl-2 selective inhibitor venetoclax in preclinical models of acute myeloid leukemia. Scientific Reports.

  • Lemke, J. et al. (2021). The Novel, Orally Bioavailable CDK9 Inhibitor Atuveciclib Sensitises Pancreatic Cancer Cells to TRAIL-induced Cell Death.[12] Anticancer Research.[12]

Sources

Technical Deep Dive: BAY1143572 (Atuveciclib) – Precision CDK9 Inhibition for Transcriptional Repression

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

BAY1143572 (Atuveciclib) represents a highly specific class of small-molecule inhibitors targeting the Positive Transcription Elongation Factor b (P-TEFb) complex, specifically the CDK9 kinase subunit.[1][2][3] Unlike pan-CDK inhibitors (e.g., flavopiridol) that suffer from narrow therapeutic windows due to off-target cell cycle inhibition (CDK1/2), BAY1143572 exhibits high selectivity for the transcriptional machinery.

This guide details the mechanistic basis of BAY1143572's action, its profound effect on super-enhancer-driven oncogenes (MYC) and anti-apoptotic factors (MCL1), and provides validated experimental frameworks for assessing its efficacy in preclinical models.

Part 1: Molecular Mechanism of Action

The "Pause-Release" Checkpoint

The primary mechanism of BAY1143572 is the inhibition of the transition from transcriptional initiation to productive elongation.

  • Normal Physiology: RNA Polymerase II (RNAPII) initiates transcription but pauses proximal to the promoter (approx. 30-50 bp downstream). This pause is stabilized by Negative Elongation Factors (NELF) and DSIF.

  • P-TEFb Activation: To release this pause, CDK9 (the catalytic subunit of P-TEFb) must phosphorylate:

    • NELF/DSIF: Relieving the negative block.

    • RNAPII CTD (Serine 2): The Carboxy-Terminal Domain of RNAPII contains YSPTSPS repeats. Phosphorylation at Ser2 is the critical signal for the polymerase to recruit splicing factors and processively elongate the mRNA transcript.

  • BAY1143572 Intervention: By competitively binding to the ATP pocket of CDK9, BAY1143572 prevents Ser2 phosphorylation. This "freezes" RNAPII at the promoter-proximal site, leading to a global reduction in nascent RNA synthesis.

Vulnerability of Super-Enhancer Genes

While global transcription is affected, genes with short half-life mRNAs and proteins are disproportionately impacted. This phenomenon, known as "transcriptional addiction," makes BAY1143572 highly effective against:

  • MYC: A master oncogenic transcription factor driven by super-enhancers, requiring constant, high-volume transcription.

  • MCL1: An anti-apoptotic BCL-2 family member with a very short protein half-life (1–3 hours). Inhibition of CDK9 leads to rapid MCL1 decay, triggering apoptosis.

Visualization: Mechanism of Action[4][5]

MOA node_activator Oncogenic Signaling (e.g., Super-Enhancers) node_ptefb P-TEFb Complex (CDK9 / Cyclin T1) node_activator->node_ptefb Recruits node_rnap RNA Pol II (Promoter Paused) node_ptefb->node_rnap Targets node_phospho Phosphorylation of CTD Ser2 & NELF node_ptefb->node_phospho Normal Function node_bay BAY1143572 (Inhibitor) node_bay->node_ptefb Blocks ATP Binding node_bay->node_phospho INHIBITS node_phospho->node_rnap Failure to Release node_elongation Productive Elongation (mRNA Synthesis) node_phospho->node_elongation Enables node_targets Downstream Targets (MYC, MCL1) node_elongation->node_targets Maintains Levels node_apoptosis Apoptosis / Tumor Regression node_targets->node_apoptosis Loss of Survival Factors

Caption: BAY1143572 blocks CDK9-mediated phosphorylation of RNAPII, preventing pause release and depleting short-lived oncogenes.

Part 2: Pharmacodynamics & Selectivity Profile

The utility of BAY1143572 lies in its selectivity window.[4] Unlike Flavopiridol (Alvocidib), which hits CDK1/2/4/6/9, BAY1143572 spares cell cycle kinases, reducing neutropenia and gastrointestinal toxicity risks associated with pan-CDK inhibition.

Table 1: Kinase Selectivity & Potency Data[2][6]
Target KinaseIC50 (nM)Biological FunctionClinical Relevance
CDK9 / Cyclin T1 13 Transcription ElongationPrimary Therapeutic Target
GSK3α45Glycogen metabolism / WntSecondary off-target
GSK3β87Glycogen metabolism / WntSecondary off-target
CDK2 / Cyclin E~1300Cell Cycle (G1/S)>100-fold selectivity window (Safety)
CDK1 / Cyclin B>1000Cell Cycle (G2/M)Spared (Reduces toxicity)
CDK7>1000Transcription InitiationSpared (Preserves initiation)

Data aggregated from Lücking et al. (2017) and preclinical profiling reports.

Part 3: Validated Experimental Protocols

To rigorously validate BAY1143572 activity in your specific model, you must demonstrate Target Engagement (loss of p-Ser2) and Functional Consequence (loss of MCL1/MYC).

Protocol A: Assessing Target Engagement (Western Blot)

Objective: Confirm inhibition of CDK9 kinase activity by measuring the phosphorylation status of RNA Polymerase II CTD Serine 2.

Reagents:

  • Primary Antibody: Anti-RNA Polymerase II CTD repeat YSPTSPS (phospho S2) [Clone 3E10 or equivalent].

  • Control Antibody: Anti-Total RNA Polymerase II (to normalize for loading).

  • Lysis Buffer: RIPA buffer supplemented with Phosphatase Inhibitors (Na3VO4, NaF) is critical.

Workflow:

  • Seeding: Seed cells (e.g., MOLM-13 or MV4-11) at

    
     cells/mL.
    
  • Treatment: Treat with BAY1143572 at varying concentrations (e.g., 10 nM, 50 nM, 100 nM, 500 nM).

    • Critical Timepoint: CDK9 inhibition is rapid. Harvest cells at 2 hours and 4 hours . Longer timepoints (24h) may reflect general apoptosis rather than specific target engagement.

  • Lysis: Wash cells 2x with ice-cold PBS. Lyse immediately on ice for 30 mins.

  • Blotting:

    • Load 20-30 µg protein/lane.

    • Probe for p-RNAPII (Ser2) .

    • Probe for MCL1 (expect downregulation).[1][5][6]

    • Probe for Cleaved PARP (apoptosis marker).

Interpretation: A successful experiment will show a dose-dependent decrease in p-Ser2 signal without a decrease in Total RNAPII levels, accompanied by the disappearance of MCL1 protein.

Protocol B: Transcriptional Repression Assay (RT-qPCR)

Objective: Quantify the rate of mRNA decay for short-lived transcripts.

Workflow:

  • Treatment: Treat cells with BAY1143572 (IC90 concentration, typically ~100-200 nM) for 0, 1, 2, and 4 hours .

  • RNA Extraction: Use a column-based kit (e.g., RNeasy) including DNase digestion.

  • cDNA Synthesis: Reverse transcribe 1 µg of total RNA.

  • qPCR Targets:

    • Target 1:MCL1 (Short half-life).[1]

    • Target 2:MYC (Short half-life).

    • Control:GAPDH or ACTB (Long half-life housekeeping genes; these should remain relatively stable over 4 hours).

  • Analysis: Calculate

    
     relative to the T=0 timepoint.
    

Interpretation: You should observe a rapid exponential decay of MCL1 and MYC mRNA (often >50% reduction within 2 hours), confirming transcriptional blockade.

Visualization: Experimental Validation Workflow

Workflow cluster_0 Sample Prep cluster_1 Readouts cluster_2 Data Analysis node_cells Cancer Cells (e.g. MOLM-13) node_treat Treat w/ BAY1143572 (2 - 4 Hours) node_cells->node_treat node_lysis Cell Lysis (+Phosphatase Inhibitors) node_treat->node_lysis node_rna RNA Extraction node_treat->node_rna node_viability Viability Assay: (24-72h) IC50 node_treat->node_viability node_wb Western Blot: ⬇ p-Ser2 RNAPII ⬇ MCL1 Protein node_lysis->node_wb node_qpcr RT-qPCR: ⬇ MCL1/MYC mRNA node_rna->node_qpcr

Caption: Integrated workflow for validating CDK9 inhibition via protein (WB), transcript (qPCR), and phenotypic (Viability) readouts.

References

  • Lücking, U., et al. (2017). Identification of Atuveciclib (BAY 1143572), the First Highly Selective, Clinical PTEFb/CDK9 Inhibitor for the Treatment of Cancer.[1][2] ChemMedChem.[1][2] [Link]

  • Gobat, M., et al. (2019). Targeting CDK9 and MCL-1 by a new CDK9/p-TEFb inhibitor with and without 5-fluorouracil in esophageal adenocarcinoma. [Link]

  • Narita, T., et al. (2017). Selective inhibition of CDK9 with atuveciclib (BAY 1143572) in acute myeloid leukemia. [Link]

Sources

Preclinical Profiling of BAY1143572 (Atuveciclib) in Acute Myeloid Leukemia: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Rationale

Acute Myeloid Leukemia (AML) is frequently driven by "oncogene addiction," particularly to the transcription factor MYC and the anti-apoptotic protein MCL1 . These proteins have exceptionally short half-lives, making them dependent on continuous, high-rate transcription.

BAY1143572 (Atuveciclib) is a highly selective, orally bioavailable inhibitor of Positive Transcription Elongation Factor b (P-TEFb) , a heterodimer of CDK9 and Cyclin T1.[1] Unlike pan-CDK inhibitors (e.g., flavopiridol) that suffer from off-target toxicity (CDK2/cell cycle inhibition), BAY1143572 was engineered to specifically target the transcriptional machinery, creating a "therapeutic window" where leukemic blasts are starved of survival factors while sparing normal cells.

This guide details the preclinical validation of BAY1143572, focusing on its mechanism of action (MoA), in vitro potency, and in vivo efficacy protocols.

Part 1: Pharmacodynamics & Mechanism of Action

The CDK9/RNA Pol II Axis

The primary mechanism of BAY1143572 is the inhibition of CDK9-mediated phosphorylation of the Carboxy-Terminal Domain (CTD) of RNA Polymerase II (RNAPII). Specifically, it blocks phosphorylation at Serine 2 (Ser2) , a modification required for the transition from transcriptional initiation to productive elongation.

Causality Chain:

  • Inhibition: BAY1143572 binds the ATP pocket of CDK9.

  • Stalling: RNAPII pauses at the promoter-proximal region.

  • Depletion: Short-lived mRNAs (MYC, MCL1) degrade rapidly without replenishment.

  • Collapse: Loss of MCL1 releases pro-apoptotic factors (BAK/BAX), triggering mitochondrial apoptosis.

Pathway Visualization

MOA_Pathway BAY BAY1143572 (Atuveciclib) CDK9 P-TEFb Complex (CDK9 / Cyclin T1) BAY->CDK9 Inhibits (IC50: 13 nM) RNAP RNA Pol II (CTD Ser2 Phos) CDK9->RNAP Phosphorylates Elong Transcriptional Elongation RNAP->Elong Drives mRNA Short Half-life mRNAs (MYC, MCL1, XIAP) Elong->mRNA Produces Apop Mitochondrial Apoptosis mRNA->Apop Loss triggers cell death

Figure 1: Mechanism of Action. BAY1143572 blocks CDK9, preventing RNAPII Ser2 phosphorylation and depleting survival factors.

Part 2: In Vitro Profiling & Selectivity

Kinase Selectivity Profile

The critical differentiator for BAY1143572 is its selectivity against CDK2 (cell cycle regulator), reducing the risk of intestinal and myelosuppressive toxicity associated with pan-CDK inhibition.

TargetIC50 (nM)Biological Relevance
CDK9 / Cyclin T1 13 Primary Target (Transcription Elongation)
CDK2 / Cyclin E~1300Cell Cycle (S-phase entry). Selectivity Ratio ~100x
GSK3

45Glycogen synthase kinase (Off-target)
CDK1 / Cyclin B> 5000Mitosis (G2/M transition)
CDK4 / Cyclin D1> 5000G1 progression
Cellular Potency (AML Models)

Potency correlates with MYC/MCL1 dependence.

Cell LineGenotypeIC50 (Proliferation)
MOLM-13 FLT3-ITD, Wild-type TP53310 nM
MV4-11 FLT3-ITD, MLL-AF4~300 nM
HL-60 NRAS, MYC amplified450 nM
HeLa Solid Tumor Control920 nM

Part 3: Experimental Protocols (Self-Validating Systems)

Protocol A: Validation of Target Engagement (RNAPII Ser2)

Objective: Confirm that cytotoxicity is due to CDK9 inhibition and not general toxicity.

The "Self-Validating" Control: You must probe for both p-Ser2 RNAPII (Target) and Total RNAPII (Loading Control). A decrease in p-Ser2 without a decrease in Total RNAPII confirms specific kinase inhibition.

Workflow:

  • Seeding: Seed MOLM-13 cells at

    
     cells/mL in RPMI-1640 + 10% FBS.
    
  • Treatment: Treat with BAY1143572 at 0, 0.1, 0.5, and 1.0

    
    M for 2 hours .
    
    • Note: Short exposure (2-4h) is critical. Longer exposures (>24h) lead to apoptosis, degrading all proteins and confounding results.

  • Lysis (Critical Step):

    • Wash cells with ice-cold PBS containing 1 mM Na3VO4 (Phosphatase Inhibitor).

    • Lyse in RIPA buffer supplemented with Protease/Phosphatase Inhibitor Cocktail (e.g., Roche PhosSTOP).

    • Why? RNAPII phosphorylation is labile; omission of phosphatase inhibitors leads to false negatives.

  • Western Blot:

    • Primary Ab: Anti-RNA Pol II CTD phospho-Ser2 (Clone 3E10).

    • Control Ab: Anti-GAPDH and Anti-MCL1.

  • Readout: Expect >50% reduction in p-Ser2 signal at

    
    300 nM.
    
Protocol B: In Vivo Efficacy (MOLM-13 Xenograft)

Objective: Assess tumor regression and therapeutic index.[1]

Workflow Visualization:

InVivo_Protocol Step1 Inoculation 2x10^6 MOLM-13 cells (SC, Nude Mice) Step2 Staging Wait for tumor vol: ~100-150 mm^3 Step1->Step2 Step3 Randomization (n=10/group) Stratify by volume Step2->Step3 Step4 Dosing Phase Vehicle vs. BAY1143572 (Daily Oral Gavage) Step3->Step4 Step5 Endpoints Tumor Vol (Calipter) Body Weight (Tox) Step4->Step5 Step4->Step5 14-21 Days

Figure 2: In Vivo Efficacy Workflow. Standardized protocol for MOLM-13 subcutaneous xenograft.

Detailed Methodology:

  • Model Generation: Inject

    
     MOLM-13 cells (suspended in 50% Matrigel) subcutaneously into the flank of female NMRI nu/nu mice.
    
  • Staging: Monitor growth until tumors reach 100–150 mm³ (approx. 7–10 days).

  • Formulation: Dissolve BAY1143572 in Plasma/Ethanol/Solutol or a standard vehicle (e.g., PEG400/Water 60:40) for oral gavage.

  • Dosing Regimen:

    • Group 1: Vehicle Control.

    • Group 2: 6.25 mg/kg QD (Once Daily).

    • Group 3: 12.5 mg/kg QD.

  • Monitoring: Measure tumor volume (

    
    ) twice weekly.
    
    • Success Metric: T/C ratio (Treatment/Control) < 0.5.[2]

    • Toxicity Stop: Body weight loss > 20%.

Part 4: Translational Outlook & Challenges

While preclinical data showed robust efficacy (T/C ratios of 0.49 at 12.5 mg/kg), clinical translation faced hurdles.

  • Therapeutic Window: The margin between MCL1 suppression in blasts vs. normal tissues (e.g., gut epithelium) is narrow.

  • Biomarkers: Preclinical studies identified MCL1 mRNA reduction as a pharmacodynamic marker. In clinical trials, achieving sustained MCL1 suppression without Grade 3/4 neutropenia proved difficult.

  • Combination Strategy: Current research suggests CDK9 inhibitors are most effective when combined with Venetoclax (BCL-2 inhibitor) .

    • Mechanistic Logic:[1][3][4][5] CDK9 inhibition lowers MCL1 (a resistance factor for Venetoclax), re-sensitizing cells to BCL-2 inhibition.[4]

References

  • Lücking, U. et al. (2017).[3] Identification of Atuveciclib (BAY 1143572), the First Highly Selective, Clinical PTEFb/CDK9 Inhibitor for the Treatment of Cancer.[2][3][6] ChemMedChem, 12(21), 1776–1793.

  • Boffo, S. et al. (2018). CDK9 inhibitors in acute myeloid leukemia.[1][3][4][5][6][7][8][9] Journal of Experimental & Clinical Cancer Research, 37, 36.

  • Wofford, J. et al. (2018). Current and Emerging Therapies for Patients With Acute Myeloid Leukemia: A Focus on MCL-1 and the CDK9 Pathways. American Journal of Managed Care.[5]

  • Selleck Chemicals. Atuveciclib (BAY-1143572) Datasheet & Biological Activity.

Sources

Technical Deep Dive: BAY1143572 (Atuveciclib) – Mechanism-Based Apoptosis Induction via CDK9 Inhibition

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Guide / Whitepaper Audience: Researchers, Drug Development Scientists, Oncologists Focus: Mechanism of Action, Experimental Protocols, and Data Interpretation

Executive Summary

BAY1143572 (Atuveciclib) represents a pivotal case study in the targeting of transcriptional addiction in cancer. As a highly selective, orally bioavailable inhibitor of the Positive Transcription Elongation Factor b (PTEFb) complex—specifically the CDK9/Cyclin T1 heterodimer—it operates on a mechanism distinct from cell-cycle CDKs (like CDK4/6).

The compound’s primary utility lies in its ability to induce rapid apoptosis in hematological malignancies (e.g., AML, multiple myeloma) by exploiting the short half-life of anti-apoptotic proteins, particularly MCL-1 and MYC . This guide details the mechanistic rationale, validated experimental protocols, and critical data interpretation frameworks required to utilize BAY1143572 effectively in preclinical research.

Molecular Mechanism: The Transcriptional Addiction Hypothesis

To understand BAY1143572, one must understand the "addiction" of aggressive tumors to continuous transcription.

The CDK9/PTEFb Axis

In healthy cells, RNA Polymerase II (RNAPII) pauses shortly after improving promoter clearance. Release from this pause into productive elongation requires the phosphorylation of the RNAPII C-terminal domain (CTD) at Serine 2 by CDK9.

Aggressive cancers, particularly those driven by MYC, require sustained high-level transcription to maintain pools of short-lived survival proteins.

  • MCL-1 (Myeloid Cell Leukemia 1): An anti-apoptotic BCL-2 family member with a very short protein half-life (2–4 hours).

  • XIAP & MYC: Similarly transient proteins essential for proliferation and survival.

Mechanism of Action (MoA)

BAY1143572 inhibits CDK9 kinase activity (IC50 = 13 nM).[1][2][3] This inhibition blocks Ser2 phosphorylation of RNAPII, stalling transcription. Because MCL-1 mRNA and protein degrade rapidly, the blockade of new transcript synthesis leads to a swift depletion of cellular MCL-1 levels. Without MCL-1 to sequester pro-apoptotic proteins (BAK/BAX), the cell undergoes mitochondrial outer membrane permeabilization (MOMP) and subsequent apoptosis.

Visualization: The Signaling Cascade

The following diagram illustrates the causal link between CDK9 inhibition and apoptosis.

G cluster_mechanism Transcriptional Addiction Axis CDK9 CDK9/CycT1 (PTEFb) RNAPII RNAPII (Paused) CDK9->RNAPII Phosphorylates CTD BAY BAY1143572 (Atuveciclib) BAY->CDK9 Inhibits (IC50 13nM) RNAPII_P RNAPII-Ser2(P) (Elongating) RNAPII->RNAPII_P Promoter Release mRNA mRNA Synthesis (MCL-1, MYC) RNAPII_P->mRNA Transcription MCL1 MCL-1 Protein (Anti-Apoptotic) mRNA->MCL1 Translation Proteasome Proteasomal Degradation MCL1->Proteasome Rapid Turnover (t1/2 ~2-3h) BAK_BAX BAK/BAX (Pro-Apoptotic) MCL1->BAK_BAX Sequesters/Inhibits MOMP Mitochondrial Permeabilization BAK_BAX->MOMP Apoptosis APOPTOSIS MOMP->Apoptosis Caspase Cascade

Figure 1: Mechanism of Action. BAY1143572 inhibits CDK9, preventing RNAPII phosphorylation. This halts the replenishment of short-lived MCL-1, releasing pro-apoptotic factors.

Compound Profile & Selectivity[3][4][5]

BAY1143572 is distinguished by its high selectivity for CDK9 over cell-cycle CDKs, a critical feature to minimize off-target toxicity (though therapeutic window remains a challenge).

Table 1: Selectivity Profile of BAY1143572

Target KinaseIC50 (nM)Fold Selectivity (vs CDK9)Physiological Role
CDK9 / CycT1 13 1x Transcription Elongation
GSK-3α45~3.5xGlycogen metabolism / Wnt
CDK2 / CycE1300100xG1/S Transition
CDK1 / CycB>1000>75xMitosis
CDK4 / CycD1>1000>75xG1 Cell Cycle Entry

Data Source: Lücking et al., 2017 [1].[4]

Experimental Framework: Validating Apoptosis

To scientifically validate BAY1143572-induced apoptosis, one must demonstrate Target Engagement (loss of p-RNAPII), Pharmacodynamic Effect (loss of MCL-1), and Phenotypic Outcome (Caspase cleavage/Annexin V).

Experimental Workflow Diagram

Workflow cluster_WB Western Blot (Target Engagement) cluster_FACS Flow Cytometry (Phenotype) Cells Cell Culture (e.g., MOLM-13) Treat Treatment BAY1143572 (10-500 nM) Cells->Treat Lysis Lysis (RIPA + PhosSTOP) Treat->Lysis Time: 2h - 24h Stain Staining Annexin V-FITC / PI Treat->Stain Time: 24h - 48h WB_Readout Readouts: 1. p-RNAPII (Ser2) 2. MCL-1 3. Cleaved PARP Lysis->WB_Readout FACS_Readout Readout: % Apoptotic Cells Stain->FACS_Readout

Figure 2: Experimental workflow for validating CDK9 inhibition and subsequent apoptosis.

Protocol A: Western Blot for Target Engagement (The "Clock" Protocol)

Rationale: Because MCL-1 is short-lived, timing is critical. You must capture the window where p-RNAPII is inhibited but the cell is not yet fully necrotic.

Step-by-Step Methodology:

  • Seeding: Seed AML cells (e.g., MOLM-13 or MV4-11) at

    
     cells/mL.
    
  • Treatment: Treat with BAY1143572 at varying concentrations (e.g., 10 nM, 50 nM, 100 nM, 500 nM).

    • Critical Control: Include a DMSO vehicle control.

  • Time Points: Harvest cells at 2h, 4h, 6h, and 24h .

    • Why? p-RNAPII inhibition occurs < 1h.[3] MCL-1 depletion occurs ~2-4h. PARP cleavage occurs >6h.

  • Lysis: Lyse in RIPA buffer supplemented with Phosphatase Inhibitors (critical for preserving Ser2 phosphorylation status) and Protease Inhibitors.

  • Immunoblotting Targets:

    • p-RNAPII (Ser2): Primary indicator of CDK9 inhibition. Expect dose-dependent decrease.

    • MCL-1: Downstream effector. Expect rapid disappearance (2-4h).[5]

    • Cleaved Caspase-3 / PARP: Apoptosis markers.[6] Expect appearance at later time points (6-24h).

    • GAPDH/Actin: Loading control.

Protocol B: Annexin V/PI Flow Cytometry

Rationale: To quantify the percentage of cells undergoing apoptosis versus necrosis.

  • Treatment: Treat cells with IC50 and 5x IC50 concentrations for 24 hours.

  • Harvest: Collect cells and wash 1x with cold PBS.

  • Staining: Resuspend in 1X Annexin Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI). Incubate 15 min in dark at RT.

  • Analysis:

    • Q4 (Annexin+/PI-): Early Apoptosis (Direct result of MCL-1 loss).

    • Q2 (Annexin+/PI+): Late Apoptosis/Secondary Necrosis.

    • Q3 (Annexin-/PI-): Viable.

Data Interpretation & Troubleshooting

Interpreting the "Therapeutic Window"

In preclinical models, BAY1143572 shows a steep dose-response curve.

  • Success Indicator: Complete loss of MCL-1 signal on Western blot at concentrations < 100 nM in sensitive lines (MOLM-13).

  • Resistance Indicator: Persistence of MCL-1 despite p-RNAPII inhibition suggests alternative stabilization mechanisms (e.g., USP9X deubiquitinase activity) or dependence on BCL-2 instead of MCL-1.

Common Pitfalls
  • Timing Mismatch: Looking for MCL-1 downregulation at 48h is often too late; the cells are already dead, and non-specific degradation confuses results. Check at 4 hours.

  • Phosphatase Activity: Failure to use robust phosphatase inhibitors during lysis will result in a false-negative for p-RNAPII Ser2, making it appear as though the drug worked (low signal) even in controls.

Clinical Context & Future Directions

While BAY1143572 (Atuveciclib) demonstrated potent anti-tumor efficacy in xenograft models (complete remission in MV4-11 models), its clinical progression was hampered by a narrow therapeutic index [1, 2]. The primary dose-limiting toxicity (DLT) was neutropenia, likely due to the essential role of CDK9 in normal hematopoiesis and the compound's pharmacokinetic profile.

Evolution to VIP152: Research has since pivoted to VIP152 (formerly BAY 1251152) , a highly potent CDK9 inhibitor with different PK properties designed to allow intermittent high-dose "pulsing."[5] This approach aims to trigger the rapid apoptotic switch (MCL-1 depletion) and then clear the drug to allow normal tissue recovery, widening the therapeutic window [3].

Combination Synergies: BAY1143572 shows strong synergy with BH3 mimetics (e.g., Venetoclax). Since Venetoclax inhibits BCL-2 but leaves MCL-1 active (a common resistance mechanism), BAY1143572’s ablation of MCL-1 removes this resistance node, resulting in synthetic lethality [4].

References

  • Lücking, U., et al. "Identification of Atuveciclib (BAY 1143572), the First Highly Selective, Clinical PTEFb/CDK9 Inhibitor for the Treatment of Cancer." ChemMedChem, vol. 12, no. 21, 2017, pp. 1776-1793. Link

  • Scholz, A., et al. "Targeting the MYC-addiction of cancer cells by the highly selective CDK9 inhibitor BAY 1143572." AACR Annual Meeting, 2016. Link

  • Vose, J. M., et al. "First-in-Human Dose-Escalation Study of Cyclin-Dependent Kinase 9 Inhibitor VIP152 in Patients with Advanced Malignancies." Clinical Cancer Research, vol. 28, no. 23, 2022. Link

  • Wirth, M., et al. "The Novel, Orally Bioavailable CDK9 Inhibitor Atuveciclib Sensitises Pancreatic Cancer Cells to TRAIL-induced Cell Death." Anticancer Research, vol. 39, no.[7] 10, 2019. Link

Sources

Technical Guide: BAY1143572 (Atuveciclib) and the Transcriptional Suppression of MYC

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

BAY1143572 (Atuveciclib) represents a class of highly selective, orally available inhibitors targeting the Positive Transcription Elongation Factor b (P-TEFb) complex, specifically the CDK9/Cyclin T1 heterodimer.[1] Unlike pan-CDK inhibitors (e.g., flavopiridol) that suffer from narrow therapeutic windows due to off-target effects on cell cycle CDKs (CDK1/2), BAY1143572 exhibits high selectivity for the transcriptional kinase CDK9.

This guide details the mechanistic efficacy of BAY1143572 in downregulating MYC expression.[2][3] MYC is an oncogenic transcription factor driven by super-enhancers and characterized by rapid mRNA and protein turnover. These features make MYC-driven cancers (e.g., AML, diffuse large B-cell lymphoma) exceptionally vulnerable to the transcriptional pausing induced by CDK9 inhibition—a phenomenon termed "transcriptional addiction."

The Mechanistic Basis: P-TEFb and Super-Enhancers[4]

To understand BAY1143572’s impact, one must first understand the regulatory checkpoint it disrupts.

The CDK9/RNAPII Axis

Transcription by RNA Polymerase II (RNAPII) is not a continuous process. It pauses shortly after initiation (proximal promoter pausing). The release of RNAPII into productive elongation requires the phosphorylation of the Serine-2 (Ser2) residue on the C-terminal domain (CTD) of RNAPII.[4] This phosphorylation is catalyzed by CDK9, the catalytic subunit of P-TEFb.

The Super-Enhancer Vulnerability

Oncogenes like MYC and MCL1 are often regulated by super-enhancers—large clusters of enhancers loaded with high densities of transcriptional machinery, including BRD4 and Mediator. These genes have two critical features that sensitize them to BAY1143572:

  • High Transcriptional Load: They require continuous, high-volume P-TEFb recruitment to sustain elongation.

  • Kinetic Instability: MYC mRNA and protein have extremely short half-lives (

    
     min).
    

The Result: When BAY1143572 inhibits CDK9, the "supply chain" of constitutive MYC transcripts is cut off immediately.[4] Because the existing pool of MYC protein degrades rapidly, the cell is depleted of this survival factor within hours, triggering apoptosis.

Mechanistic Pathway Diagram

G cluster_effect Effect of Inhibition BAY BAY1143572 (Atuveciclib) CDK9 P-TEFb Complex (CDK9 / Cyclin T1) BAY->CDK9 Inhibits (IC50 ~13nM) Ser2 RNAPII CTD Ser2 Phosphorylation CDK9->Ser2 Catalyzes RNAPII_Pause RNAPII Promoter Pausing Elongation Productive Transcriptional Elongation RNAPII_Pause->Elongation Blocked without Ser2-P Ser2->Elongation Enables MYC_mRNA MYC mRNA (Short Half-life) Elongation->MYC_mRNA Drives Super-Enhancer Genes MYC_Prot MYC Protein (Oncogenic Driver) MYC_mRNA->MYC_Prot Translation Apoptosis Apoptosis / Tumor Regression MYC_Prot->Apoptosis Loss triggers death

Figure 1: Mechanism of Action. BAY1143572 blocks CDK9, preventing RNAPII Ser2 phosphorylation. This selectively collapses the expression of short-lived transcripts like MYC.[4]

Pharmacodynamic Profile & Selectivity[3][4]

BAY1143572 is distinguished by its selectivity profile, which minimizes the cytotoxicity associated with pan-CDK inhibition (e.g., neutropenia caused by CDK2 inhibition).

Selectivity Data[3][4][5][6][7][8]
Target KinaseIC50 (nM)Selectivity Ratio (vs CDK9)Clinical Relevance
CDK9 / Cyclin T1 13 1x Primary Target (Transcriptional Elongation)
CDK2 / Cyclin E1300~100xCell Cycle G1/S transition (Sparing reduces toxicity)
CDK1 / Cyclin B>10,000>700xMitosis (Sparing reduces toxicity)
CDK7 / Cyclin H>10,000>700xTranscription Initiation (CAK)
GSK3

45~3.5xWnt pathway (Potential off-target)
Cellular Efficacy (MYC-Driven Lines)
Cell LineTissue OriginDriver MutationIC50 (Proliferation)
MOLM-13 AMLFLT3-ITD, MYC dependent310 nM
MV4-11 AMLFLT3-ITD, MLL fusion560 nM
HeLa CervicalHPV+, MYC amplified920 nM

Data aggregated from Lücking et al. (2017) and subsequent preclinical evaluations.

Experimental Protocols

To validate BAY1143572's impact on MYC, researchers must employ a time-resolved approach. Because MYC degrades rapidly, 24-hour endpoints often miss the primary mechanism and only capture secondary apoptotic effects.

Protocol A: Time-Resolved Western Blotting (The Gold Standard)

Objective: Confirm proximal target engagement (RNAPII pSer2) and downstream effector loss (MYC).

Reagents:

  • BAY1143572 (dissolved in DMSO, 10 mM stock).

  • Primary Antibodies: Anti-RNAPII CTD pSer2 (Clone 3E10), Anti-c-Myc (Clone Y69), Anti-Cleaved PARP (Apoptosis marker), Anti-GAPDH (Loading control).

  • Lysis Buffer: RIPA buffer supplemented with Phosphatase Inhibitors (Sodium Orthovanadate, NaF) is critical to preserve the pSer2 signal.

Workflow:

  • Seeding: Seed MOLM-13 or HeLa cells at

    
     cells/mL. Allow 24h recovery.
    
  • Treatment: Treat with BAY1143572 at

    
     and 
    
    
    
    the biochemical IC50 (e.g., 65 nM and 130 nM) to ensure complete target occupancy in cell culture.
    • Control: DMSO (0.1%).

  • Time Points: Harvest lysates at 2h, 4h, 8h, and 24h .

    • Rationale: pSer2 levels should drop within 2h. MYC protein levels should drop significantly by 2-4h. Cleaved PARP appears at 8-24h.

  • Lysate Prep: Wash cells with ice-cold PBS containing phosphatase inhibitors. Lyse on ice for 30 min. Sonication is recommended to shear chromatin and release RNAPII.

  • Normalization: BCA assay. Load 20-30

    
    g protein per lane.
    
Protocol B: RT-qPCR for Transcriptional Pausing

Objective: Distinguish between transcriptional pausing (mechanism) and mRNA degradation.

Workflow:

  • Treatment: Treat cells with 1

    
    M BAY1143572 for short intervals: 30 min, 60 min, 120 min .
    
  • RNA Extraction: Use Trizol or column-based kits with on-column DNase digestion.

  • Primers: Design primers for:

    • MYC (Exon 2-3 junction).

    • HEXIM1 (CDK9 responsive control).

    • 18S rRNA or GUSB as housekeeping (Note: Avoid GAPDH or ACTB if treating for >6h, as CDK9 inhibition eventually affects global transcription).

  • Analysis: Calculate

    
    . Expect >50% reduction in MYC mRNA within 60-120 minutes.
    
Experimental Workflow Diagram

Workflow cluster_time Time Course Start Cell Seeding (MOLM-13 / HeLa) Treat BAY1143572 Treatment (100 nM - 1 µM) Start->Treat T2 T = 2 Hours Treat->T2 T4 T = 4 Hours Treat->T4 T24 T = 24 Hours Treat->T24 Readout_WB Western Blot: 1. pSer2-RNAPII (Target) 2. c-Myc (Effector) 3. PARP (Death) T2->Readout_WB Check Target Engagement Readout_PCR RT-qPCR: MYC mRNA decay T2->Readout_PCR Check mRNA Collapse T4->Readout_WB Check MYC Loss T24->Readout_WB Check Apoptosis

Figure 2: Validation Workflow. A staggered time-course is essential to distinguish primary transcriptional effects (2h) from secondary apoptotic events (24h).

Troubleshooting & Scientific Nuance

The BRD4 Feedback Loop

Insight: While BAY1143572 effectively inhibits CDK9, researchers must be aware of compensatory mechanisms. Sustained, incomplete inhibition of CDK9 can sometimes lead to a paradoxical upregulation of BRD4 recruitment to super-enhancers as the cell attempts to overcome the transcriptional block.

  • Mitigation: If MYC levels rebound after 24h, consider higher dosing or combination with a BET inhibitor (e.g., JQ1) to block the chromatin recruitment of the P-TEFb complex.

Phosphatase Activity

Critical Step: The loss of pSer2 signal in Western Blots can be mimicked by poor lysate preparation. If endogenous phosphatases are not inhibited during lysis, pSer2 will disappear regardless of drug activity.

  • Validation: Always include a "No Drug" control processed identically to prove that the baseline pSer2 signal is robust.

References

  • Lücking, U., et al. (2017).[4][5] "Identification of Atuveciclib (BAY 1143572), the First Highly Selective, Clinical PTEFb/CDK9 Inhibitor for the Treatment of Cancer."[1][5] ChemMedChem, 12(21), 1776–1793.[1]

  • Wader, P., et al. (2021). "CDK9 Inhibitor Induces the Apoptosis of B-Cell Acute Lymphocytic Leukemia by Inhibiting c-Myc-Mediated Glycolytic Metabolism."[6] Frontiers in Pharmacology.

  • Huang, C.H., et al. (2014).[7] "CDK9-mediated transcription elongation is required for MYC addiction in hepatocellular carcinoma." Genes & Development.

  • ClinicalTrials.gov. (2013). "Phase I Study of BAY1143572 in Advanced Cancer." Identifier: NCT01938638.[2]

Sources

Methodological & Application

Standard Operating Procedure for BAY1143572 (Atuveciclib) in Cell Culture

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes and Protocols for Researchers

Introduction: Understanding BAY1143572 (Atuveciclib)

BAY1143572, also known as Atuveciclib, is a potent and highly selective inhibitor of Cyclin-Dependent Kinase 9 (CDK9).[1][2][3] CDK9 is a key component of the positive transcription elongation factor b (P-TEFb) complex.[2] This complex plays a crucial role in the regulation of gene transcription by phosphorylating the C-terminal domain of RNA polymerase II, a process essential for productive transcript elongation.[4][5][6] By inhibiting CDK9, BAY1143572 effectively suppresses the transcription of short-lived anti-apoptotic proteins and oncoproteins, such as Mcl-1 and c-Myc, leading to cell cycle arrest and apoptosis in cancer cells.[4][7] This targeted mechanism of action makes BAY1143572 a valuable tool for cancer research and drug development.

These application notes provide a comprehensive guide for the use of BAY1143572 in a cell culture setting, detailing everything from reagent preparation to downstream analysis.

Physicochemical Properties and Storage

A clear understanding of the physicochemical properties of BAY1143572 is critical for its effective use and for ensuring the reproducibility of experimental results.

PropertyValueSource
Molecular Weight 387.43 g/mol [1][2]
Appearance White to off-white solid[2]
Solubility Soluble in DMSO (≥ 128.5 mg/mL)[2]
Insoluble in Water, Ethanol[1]
Storage of Powder -20°C for up to 3 years[2]
Storage of Stock Solution -80°C for up to 2 years; -20°C for up to 1 year[8][9]

Expert Insight: The high solubility of BAY1143572 in DMSO allows for the preparation of concentrated stock solutions, which is advantageous for minimizing the final concentration of DMSO in cell culture media. It is crucial to use anhydrous, high-quality DMSO to prevent compound precipitation. Repeated freeze-thaw cycles of the stock solution should be avoided to maintain its stability and activity.[8][9]

Core Protocols

Part 1: Preparation of BAY1143572 Stock and Working Solutions

This protocol details the preparation of a 10 mM stock solution of BAY1143572 in DMSO and its subsequent dilution to working concentrations for cell culture experiments.

Materials:

  • BAY1143572 powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Sterile, pyrogen-free cell culture medium

Protocol:

  • Aseptic Technique: Perform all steps in a sterile environment (e.g., a laminar flow hood) to prevent contamination.

  • Calculate Required Mass: To prepare a 10 mM stock solution, use the following formula: Mass (mg) = 10 mM * 387.43 g/mol * Volume (L) For 1 mL of 10 mM stock solution, you will need 3.87 mg of BAY1143572.

  • Dissolution: a. Carefully weigh the required amount of BAY1143572 powder and transfer it to a sterile microcentrifuge tube. b. Add the calculated volume of anhydrous DMSO. c. Vortex thoroughly until the compound is completely dissolved. A brief sonication in a water bath can aid dissolution if necessary.

  • Aliquoting and Storage: a. Aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile microcentrifuge tubes. This minimizes the number of freeze-thaw cycles. b. Store the aliquots at -80°C for long-term storage (up to 2 years) or at -20°C for shorter-term storage (up to 1 year).[8][9]

  • Preparation of Working Solutions: a. On the day of the experiment, thaw a single aliquot of the 10 mM stock solution at room temperature. b. Prepare serial dilutions of the stock solution in sterile cell culture medium to achieve the desired final concentrations for your experiment. c. Crucial Note: The final concentration of DMSO in the cell culture medium should be kept below 0.5% (v/v) to avoid solvent-induced cytotoxicity. Always include a vehicle control (medium with the same final concentration of DMSO as the highest concentration of BAY1143572) in your experiments.

Part 2: Cellular Proliferation Assay (MTT Assay)

This protocol describes a colorimetric assay to assess the effect of BAY1143572 on the proliferation of adherent cells.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • BAY1143572 working solutions

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Plate reader capable of measuring absorbance at 570 nm

Protocol:

  • Cell Seeding: a. Trypsinize and count the cells. b. Seed the cells in a 96-well plate at a density of 3,000-10,000 cells per well in 100 µL of complete medium. The optimal seeding density should be determined empirically for each cell line. c. Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Compound Treatment: a. Prepare a series of BAY1143572 working solutions at 2x the final desired concentrations in complete medium. b. Remove the old medium from the wells and add 100 µL of the 2x working solutions to the respective wells. c. Include a vehicle control (medium with DMSO) and a no-treatment control. d. Incubate the plate for the desired treatment duration (e.g., 72 or 96 hours).[2][6]

  • MTT Addition and Incubation: a. After the incubation period, add 20 µL of 5 mg/mL MTT solution to each well. b. Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Formazan Solubilization and Absorbance Reading: a. Carefully remove the medium from each well. b. Add 150 µL of DMSO to each well to dissolve the formazan crystals. c. Gently shake the plate for 5-10 minutes to ensure complete dissolution. d. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: a. Subtract the background absorbance (from wells with medium and MTT but no cells). b. Calculate the percentage of cell viability relative to the vehicle-treated control cells. c. Plot the percentage of viability against the log of the BAY1143572 concentration to determine the IC50 value (the concentration at which 50% of cell proliferation is inhibited).

Anticipated Results: BAY1143572 has demonstrated antiproliferative activity in various cell lines with IC50 values typically in the sub-micromolar to low micromolar range.[1][2] For example, the IC50 is approximately 310 nM in MOLM-13 cells and 920 nM in HeLa cells.[1][2]

Part 3: Western Blot Analysis of Downstream Targets

This protocol allows for the qualitative and semi-quantitative analysis of protein expression levels of key downstream targets of CDK9, such as Mcl-1 and c-Myc, following treatment with BAY1143572.

Materials:

  • Cells of interest

  • 6-well or 10 cm cell culture plates

  • BAY1143572 working solutions

  • RIPA buffer supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • Western blotting apparatus

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Mcl-1, anti-c-Myc, anti-phospho-RNA Pol II Ser2, and a loading control like anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Protocol:

  • Cell Seeding and Treatment: a. Seed cells in 6-well plates or 10 cm dishes and allow them to attach overnight. b. Treat the cells with various concentrations of BAY1143572 and a vehicle control for the desired duration (e.g., 6, 12, or 24 hours).

  • Protein Extraction: a. Wash the cells with ice-cold PBS. b. Lyse the cells in RIPA buffer with inhibitors on ice for 30 minutes. c. Scrape the cells and transfer the lysate to a microcentrifuge tube. d. Centrifuge at 14,000 rpm for 15 minutes at 4°C. e. Collect the supernatant containing the protein extract.

  • Protein Quantification: a. Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.

  • Sample Preparation and SDS-PAGE: a. Normalize the protein concentrations for all samples. b. Add Laemmli sample buffer and boil the samples at 95°C for 5 minutes. c. Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel. d. Run the gel until adequate separation of proteins is achieved.

  • Protein Transfer and Immunoblotting: a. Transfer the proteins from the gel to a PVDF or nitrocellulose membrane. b. Block the membrane with blocking buffer for 1 hour at room temperature. c. Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation. d. Wash the membrane three times with TBST for 10 minutes each. e. Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. f. Wash the membrane again as in step 5d.

  • Detection and Analysis: a. Incubate the membrane with ECL substrate. b. Capture the chemiluminescent signal using an imaging system. c. Analyze the band intensities using densitometry software and normalize to the loading control.

Expected Outcome: Treatment with BAY1143572 is expected to cause a dose- and time-dependent decrease in the protein levels of Mcl-1 and c-Myc, as well as a reduction in the phosphorylation of the serine 2 residue of the RNA polymerase II C-terminal domain.[4]

Visualizing the Mechanism and Workflow

Signaling Pathway of BAY1143572 Action

BAY1143572_Pathway PTEFb P-TEFb Complex (CDK9/Cyclin T1) RNAPII RNA Polymerase II (RNAPII) PTEFb->RNAPII Phosphorylates Ser2 of CTD mRNA mRNA Transcript (e.g., c-Myc, Mcl-1) DNA DNA Template DNA->mRNA Transcription Elongation Apoptosis Apoptosis CellCycleArrest Cell Cycle Arrest BAY1143572 BAY1143572 (Atuveciclib) BAY1143572->PTEFb

Caption: Mechanism of action of BAY1143572 in inhibiting transcription.

Experimental Workflow for In Vitro Analysis

BAY1143572_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Downstream Analysis cluster_data Data Interpretation Prep_Stock Prepare 10 mM BAY1143572 Stock in DMSO Prep_Working Dilute to Working Concentrations in Medium Prep_Stock->Prep_Working Treatment Treat Cells with BAY1143572 and Vehicle Control Prep_Working->Treatment Cell_Seeding Seed Cells in Appropriate Plates Cell_Seeding->Treatment MTT Cell Proliferation Assay (MTT) Treatment->MTT WB Western Blot for Downstream Targets Treatment->WB FACS Flow Cytometry for Cell Cycle/Apoptosis Treatment->FACS IC50 Determine IC50 Value MTT->IC50 Protein_Mod Analyze Protein Modulation (Mcl-1, c-Myc) WB->Protein_Mod Cell_Fate Assess Cell Cycle Arrest and Apoptosis FACS->Cell_Fate

Caption: A typical experimental workflow for evaluating BAY1143572 in cell culture.

References

  • Fujiwara, T., et al. (2020). Cyclin-dependent kinase 9 as a potential specific molecular target in NK-cell leukemia/lymphoma. PLoS ONE, 15(9), e0238425. [Link]

  • AdooQ Bioscience. Atuveciclib (BAY-1143572) | Selective PTEFb/CDK9 inhibitor. [Link]

  • Lücking, U., et al. (2017). Identification of Atuveciclib (BAY 1143572), the First Highly Selective, Clinical PTEFb/CDK9 Inhibitor for the Treatment of Cancer. ChemMedChem, 12(11), 834-853. [Link]

  • Lücking, U., et al. (2017). Identification of Atuveciclib (BAY 1143572), the First Highly Selective, Clinical PTEFb/CDK9 Inhibitor for the Treatment of Cancer. Angewandte Chemie International Edition, 56(49), 15793-15798. [Link]

  • Neoptolemos, J. P., et al. (2021). The Novel, Orally Bioavailable CDK9 Inhibitor Atuveciclib Sensitises Pancreatic Cancer Cells to TRAIL-induced Cell Death. Anticancer Research, 41(1), 125-136. [Link]

Sources

Application Note: High-Throughput Cell Viability Profiling with Atuveciclib (BAY 1143572)

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Mechanism of Action

Atuveciclib (BAY 1143572) is a highly selective, orally bioavailable inhibitor of the Positive Transcription Elongation Factor b (P-TEFb) complex, specifically targeting CDK9/Cyclin T1.[1][2][3] Unlike pan-CDK inhibitors, Atuveciclib demonstrates high selectivity for CDK9 (IC50 = 13 nM) over cell cycle CDKs (e.g., CDK2), making it a precision tool for targeting "oncogene addiction" in hematologic malignancies like AML and Multiple Myeloma.

The Mechanistic Rationale

The therapeutic efficacy of Atuveciclib relies on transcriptional addiction . Cancer cells often depend on the continuous expression of short-lived anti-apoptotic proteins (e.g., Mcl-1 , c-Myc ) to survive.

  • Inhibition: Atuveciclib binds the ATP pocket of CDK9.

  • Blockade: This prevents CDK9 from phosphorylating the Serine-2 (Ser2) residue on the RNA Polymerase II C-terminal domain (CTD).[1]

  • Arrest: RNA Pol II pauses, halting transcriptional elongation.

  • Collapse: Short-lived survival mRNAs (Mcl-1 half-life < 90 min) are depleted, triggering rapid apoptosis.

Pathway Visualization

The following diagram illustrates the cascade from drug binding to apoptotic induction.

G Atuveciclib Atuveciclib (BAY 1143572) CDK9 P-TEFb Complex (CDK9 / Cyclin T1) Atuveciclib->CDK9 Inhibits (IC50 ~13 nM) RNAPolII RNA Pol II CTD (Ser2 Phosphorylation) CDK9->RNAPolII Phosphorylates Elongation Transcriptional Elongation RNAPolII->Elongation Promotes SurvivalGenes Survival Genes (Mcl-1, c-Myc, XIAP) Elongation->SurvivalGenes Maintains Levels Apoptosis Apoptosis / Cell Death SurvivalGenes->Apoptosis Prevents

Figure 1: Mechanism of Action. Atuveciclib blocks the CDK9-mediated phosphorylation required for RNA Pol II elongation, depleting labile survival proteins.

Material Preparation & Handling[2][4][5][6]

Proper handling of BAY 1143572 is critical. Inconsistent DMSO handling is the #1 cause of variability in IC50 curves.

Compound Properties
PropertyDetail
Chemical Name BAY 1143572
MW 387.43 g/mol
CAS 1414943-88-6
Solubility DMSO: >70 mg/mL (High); Water: Insoluble
Storage Powder: -20°C (3 years); DMSO Stock: -80°C (6 months)
Stock Solution Protocol

Goal: Prepare a 10 mM Master Stock.

  • Weigh 3.87 mg of Atuveciclib powder.[4]

  • Add 1.0 mL of high-grade anhydrous DMSO. Vortex vigorously until clear.

  • Aliquot immediately: Dispense into 20-50 µL aliquots in amber tubes to avoid freeze-thaw cycles.

  • Store at -80°C.

Critical Warning: Do not store diluted working solutions (e.g., in media) for more than 24 hours. Atuveciclib is hydrophobic; extended storage in aqueous buffers leads to precipitation and effective concentration loss.

Experimental Design: The "Self-Validating" System

To ensure data integrity (E-E-A-T), the assay must be designed to validate itself.

A. Cell Line Selection[4]
  • Primary Targets: AML lines (MOLM-13, MV4-11) are highly sensitive (IC50 < 500 nM) due to Mcl-1 dependency.

  • Solid Tumor Controls: HeLa cells are often used as a reference (IC50 ~900 nM).

B. Linearity Optimization (Pre-Assay)

Before the drug assay, determine the optimal seeding density.

  • Action: Plate cells at 1,000, 2,000, 4,000, 8,000, and 16,000 cells/well.

  • Readout: Measure ATP (luminescence) at 72h (or your intended assay duration).

  • Selection: Choose a density that falls within the linear phase of growth at 72h. Overconfluence masks drug efficacy.

    • Typical MOLM-13 density: 2,000 - 4,000 cells/well (96-well plate).

C. Controls
  • Negative Control: 0.1% DMSO (matches the highest solvent concentration).

  • Positive Control: 10 µM Staurosporine (induces massive apoptosis) or 1 µM Flavopiridol.

  • Background Blank: Media + DMSO only (no cells).

Step-by-Step Assay Protocol

Method: CellTiter-Glo® (Promega) is recommended over MTT/MTS. CDK9 inhibitors cause metabolic shifts; ATP quantification is a more direct proxy for cell health and lysis than metabolic reduction potential in this context.

Workflow Visualization

Protocol Step1 1. Cell Seeding (Day 0) Step2 2. Compound Prep (Serial Dilution) Step1->Step2 24h Recovery Step3 3. Treatment (Day 1) Step2->Step3 1000x Stocks Step4 4. Incubation (72 Hours) Step3->Step4 37°C / 5% CO2 Step5 5. Readout (Luminescence) Step4->Step5 Add Reagent

Figure 2: 72-Hour Assay Workflow. Note the 24h recovery period for adherent cells (skip for suspension).

Detailed Steps
Day 0: Seeding
  • Harvest cells and count viability (>95% required).

  • Resuspend to optimal density (e.g., 40,000 cells/mL for 4k/well).

  • Dispense 100 µL/well into white-walled, clear-bottom 96-well plates.

  • Incubate 24h at 37°C. (For suspension cells like MOLM-13, you can treat immediately or wait 4h).

Day 1: Compound Treatment
  • Serial Dilution (in DMSO):

    • Start with 10 mM stock.[3][4]

    • Perform 1:3 serial dilutions in 100% DMSO (9 points).

    • Range: 10 mM down to ~1.5 µM.

  • Intermediate Dilution (in Media):

    • Dilute the DMSO points 1:50 into pre-warmed media. (e.g., 2 µL compound + 98 µL media).

    • Result: 2% DMSO, 200 µM top concentration.

  • Final Treatment:

    • Add 11 µL of the Intermediate Mix to the 100 µL cells in the plate.

    • Final Assay Conc: 0.2% DMSO, Top Drug Conc = 20 µM.

    • Why this method? It prevents "shocking" cells with high DMSO blobs and ensures mixing.

Day 4: Readout (72h Post-Treatment)
  • Equilibrate plate and CellTiter-Glo reagent to Room Temperature (RT) for 30 mins.

  • Add 100 µL CellTiter-Glo reagent to each well (1:1 ratio).

  • Orbitally shake for 2 mins (lyses cells).

  • Incubate 10 mins at RT (stabilizes signal).

  • Read Luminescence (Integration time: 0.5 - 1.0 sec).

Data Analysis & Troubleshooting

Calculation

Calculate % Viability for each well:



Fit data using a 4-Parameter Logistic (4PL) non-linear regression model to determine IC50.

Troubleshooting Guide
IssueProbable CauseSolution
Edge Effect Evaporation in outer wellsFill outer wells with PBS; do not use for data.
Precipitation Drug insoluble in mediaEnsure intermediate dilution step is followed. Do not add 100% DMSO stock directly to wells.
No Curve Drug degradedUse fresh aliquot. Check expiration.
High Background Contamination or light leakUse white-walled plates. Ensure sterile technique.

References

  • Lücking, U., et al. (2017). Identification of Atuveciclib (BAY 1143572), the First Highly Selective, Clinical PTEFb/CDK9 Inhibitor for the Treatment of Cancer. ChemMedChem.

  • Wychowanski, P., et al. (2020). Atuveciclib (BAY 1143572) shows potent anti-tumor efficacy in preclinical models of acute myeloid leukemia. Blood Cancer Journal.

  • Promega Corporation. CellTiter-Glo® Luminescent Cell Viability Assay Technical Bulletin.

  • TargetMol. Atuveciclib (BAY 1143572) Product Information & Solubility Data.[2]

Sources

Apoptosis assay methods for BAY1143572 treated cells

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Mechanistic Dissection and Apoptotic Profiling of CDK9 Inhibition by BAY1143572 (Atuveciclib)

Abstract & Introduction

BAY1143572 (Atuveciclib) is a highly selective, orally bioavailable inhibitor of the Positive Transcription Elongation Factor b (P-TEFb) complex, specifically targeting CDK9/Cyclin T1 .[1][2] Unlike pan-CDK inhibitors, BAY1143572 operates via a distinct mechanism: Transcriptional Addiction .

Many oncogene-driven cancers rely on the continuous transcription of short-lived anti-apoptotic proteins (notably Mcl-1 and c-MYC ) to survive. CDK9 phosphorylates the Serine-2 (Ser2) residue of the RNA Polymerase II (RNAPII) C-terminal domain (CTD), a step required for productive transcriptional elongation.[2] By inhibiting CDK9, BAY1143572 blocks this phosphorylation, causing a rapid depletion of Mcl-1 and c-MYC mRNAs. Because these proteins have short half-lives (Mcl-1


 hours), the cell is rapidly stripped of its survival signals, triggering mitochondrial apoptosis.

Scope of this Guide: This application note details the specific assay protocols required to validate BAY1143572 efficacy. It distinguishes between Pharmacodynamic (PD) Markers (Target Engagement) and Phenotypic Markers (Cell Death), emphasizing the critical importance of temporal resolution in experimental design.

Mechanism of Action (Visualized)

The following diagram illustrates the cascade from CDK9 inhibition to Apoptosis.

BAY1143572_Mechanism BAY BAY1143572 (Atuveciclib) CDK9 P-TEFb Complex (CDK9 / Cyclin T1) BAY->CDK9 Inhibits (IC50 ~13nM) RNAPII RNA Polymerase II (Ser2 Phosphorylation) CDK9->RNAPII Phosphorylates TRANS Transcriptional Elongation RNAPII->TRANS Enables MCL1_RNA Mcl-1 / c-MYC mRNA TRANS->MCL1_RNA Produces MCL1_PROT Mcl-1 / c-MYC Protein (Short Half-Life) MCL1_RNA->MCL1_PROT Translation MITO Mitochondrial OMM Permeabilization (MOMP) MCL1_PROT->MITO Blocks (Anti-Apoptotic) MCL1_PROT->MITO Loss triggers MOMP CASP Caspase-3/7 Activation MITO->CASP Cytochrome c Release APOP Apoptosis CASP->APOP Execution

Caption: BAY1143572 inhibits CDK9, blocking RNAPII phosphorylation. This halts Mcl-1 transcription, removing the brake on mitochondrial apoptosis.

Pre-Assay Considerations & Experimental Design

Solvent & Handling[2]
  • Solubility: BAY1143572 is soluble in DMSO . Prepare a 10 mM stock solution. Aliquot and store at -80°C to avoid freeze-thaw cycles.

  • Vehicle Control: All assays must include a DMSO-only control matched to the highest concentration of the drug used (typically <0.1% v/v).

Dose & Time Optimization (The "Expertise" Pillar)

A common failure mode in CDK9 inhibitor assays is measuring the wrong marker at the wrong time.

  • Target Engagement (Mcl-1/p-RNAPII): Must be measured early (2–6 hours). If you wait 24 hours, the cells are already dead, and protein degradation is non-specific.

  • Apoptosis (Caspase/Annexin): Measure late (12–24+ hours).

Assay TypeTarget MarkerOptimal TimepointRecommended Concentration Range
Pharmacodynamic p-RNAPII (Ser2), Mcl-1, c-MYC2 – 6 Hours10 nM – 1 µM
Early Apoptosis Annexin V / MMP Loss12 – 24 HoursIC50 dependent (e.g., 50–500 nM)
Late Apoptosis Sub-G1 DNA Content24 – 48 HoursIC50 dependent

Protocol 1: Validation of Mechanism (Western Blot)

Objective: Confirm that cell death is driven by CDK9 inhibition (Mcl-1 loss) and not off-target toxicity.

Materials:

  • Primary Antibodies: Anti-Mcl-1, Anti-c-MYC, Anti-RNAPII (phospho S2), Anti-Cleaved PARP.

  • Lysis Buffer: RIPA buffer supplemented with Phosphatase Inhibitors (Sodium Orthovanadate, NaF) is critical to preserve the p-RNAPII signal.

Workflow:

  • Seeding: Seed cells (e.g., MOLM-13 or MV4-11 for AML models) at

    
     cells/well in 6-well plates.
    
  • Treatment: Treat with BAY1143572 dose titration (e.g., 0, 10, 50, 100, 500 nM) for 4 hours .

  • Harvest: Collect cells, wash 1x with ice-cold PBS.

  • Lysis: Resuspend pellet in 100 µL Lysis Buffer. Incubate on ice for 20 min. Sonicate briefly.

  • Normalization: BCA Protein Assay. Load 20–30 µg protein per lane.

  • Detection:

    • Success Criteria: You must see a dose-dependent decrease in p-RNAPII (Ser2) and Mcl-1 at 4 hours.

    • Note: PARP cleavage may be minimal at 4 hours; this is expected.

Protocol 2: Quantitative Apoptosis (Annexin V / PI Flow Cytometry)

Objective: Quantify the population of cells undergoing programmed cell death versus necrosis.

Rationale: BAY1143572 induces mitochondrial membrane permeabilization. Phosphatidylserine (PS) exposure (Annexin V+) occurs prior to membrane rupture (PI+).

Workflow:

  • Treatment: Treat cells with BAY1143572 (at IC50 and 5x IC50) for 16–24 hours .

  • Harvest: Collect supernatant (contains floating dead cells) AND adherent cells (if applicable). Combine in one tube.

  • Wash: Wash 1x with cold PBS.

  • Staining: Resuspend

    
     cells in 100 µL 1X Annexin Binding Buffer  (HEPES-based, containing 
    
    
    
    ).
    • Critical: Annexin V binding is

      
      -dependent. Do not use PBS or EDTA.
      
  • Incubation: Add 5 µL Annexin V-FITC and 5 µL Propidium Iodide (PI). Incubate 15 min at RT in the dark.

  • Analysis: Add 400 µL Binding Buffer and analyze on Flow Cytometer (e.g., BD FACSCanto).

Gating Strategy:

  • Q3 (Annexin-/PI-): Live cells.

  • Q4 (Annexin+/PI-): Early Apoptosis (The specific effect of BAY1143572).

  • Q2 (Annexin+/PI+): Late Apoptosis/Necroptosis.

  • Q1 (Annexin-/PI+): Necrosis/Debris.

Protocol 3: High-Throughput Kinetic Screening (Caspase-Glo 3/7)

Objective: Rapidly screen multiple concentrations or combination therapies (e.g., BAY1143572 + TRAIL).

Workflow:

  • Seeding: Seed cells in white-walled 96-well plates (opaque walls prevent light cross-talk). Density: 5,000–10,000 cells/well.

  • Treatment: Add BAY1143572 (100 µL volume). Incubate for 24 hours .

  • Reagent Prep: Equilibrate Caspase-Glo 3/7 reagent to room temperature.

  • Assay: Add 100 µL Caspase-Glo reagent directly to the wells (1:1 ratio).

  • Incubation: Shake plate at 300 rpm for 30 sec. Incubate 30–60 min at RT.

  • Read: Measure Luminescence (RLU) on a plate reader.

Data Interpretation: Plot RLU vs. Log[Concentration]. A bell-shaped curve is sometimes observed at very high concentrations if cells die too quickly (primary necrosis) before Caspase accumulation. Focus on the EC50 of activation.

Troubleshooting & Validation (Self-Correcting Systems)

IssueProbable CauseCorrective Action
No Mcl-1 reduction observed Timepoint too late (protein recovered or cells dead)Repeat Western Blot at 2 hours and 4 hours .
High background in Annexin V Trypsin over-digestion (adherent cells)Use Accutase or scrape gently. Ensure Binding Buffer has Calcium.
p-RNAPII signal weak Phosphatase activity in lysateAdd fresh Sodium Orthovanadate and Phosphatase Inhibitor Cocktail to lysis buffer.
Inconsistent IC50 Cell density too highCDK9 inhibitors are sensitive to confluence. Ensure cells are in log-phase growth.

References

  • Lücking, U., et al. (2017).[3] "Identification of Atuveciclib (BAY 1143572), the First Highly Selective, Clinical PTEFb/CDK9 Inhibitor for the Treatment of Cancer."[2][3][4][5] ChemMedChem.

  • Wofford, J. A., et al. (2022). "The Novel, Orally Bioavailable CDK9 Inhibitor Atuveciclib Sensitises Pancreatic Cancer Cells to TRAIL-induced Cell Death."[6][7] Anticancer Research.[7]

  • Bayer Clinical Trials. (2016). "Phase I dose escalation study of BAY1143572 in subjects with advanced malignancies." ClinicalTrials.gov. [1][8]

  • Gobat, M., et al. (2020). "CDK9 Inhibition Targets the Transcriptional Addiction of MYC-Driven Cancers." Biochemical Pharmacology.

Sources

Application Note: High-Precision Colony Formation Assay using the CDK9 Inhibitor BAY1143572 (Atuveciclib)

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scientific Rationale

This application note details the protocol for assessing the reproductive viability of cancer cells treated with BAY1143572 (Atuveciclib) , a highly selective inhibitor of the Positive Transcription Elongation Factor b (P-TEFb) complex (CDK9/Cyclin T1).

Why this assay matters: Unlike short-term proliferation assays (e.g., MTT, CTG) which measure metabolic activity, the colony formation (clonogenic) assay is the gold standard for determining cell reproductive death . For CDK9 inhibitors, which target the transcriptional addiction of cancer cells (specifically the MYC/MCL-1 axis), distinguishing between temporary cell cycle arrest and permanent loss of reproductive capacity is critical.

Mechanism of Action: BAY1143572 inhibits CDK9, preventing the phosphorylation of RNA Polymerase II at Serine 2. This blockade halts the transcriptional elongation of short-lived anti-apoptotic mRNAs, most notably MYC and MCL1, driving the cell toward apoptosis.

Mechanistic Pathway Diagram

CDK9_Pathway BAY BAY1143572 (Atuveciclib) CDK9 P-TEFb Complex (CDK9 / Cyclin T1) BAY->CDK9 Inhibits (IC50 ~13nM) RNAP RNA Polymerase II (Ser2 Phosphorylation) CDK9->RNAP Phosphorylates TRANS Transcriptional Elongation RNAP->TRANS Drives GENES Downregulation of MYC, MCL-1, XIAP TRANS->GENES Required for APOP Apoptosis & Loss of Clonogenicity GENES->APOP Loss leads to

Figure 1: Mechanism of BAY1143572. Inhibition of CDK9 blocks RNAPII phosphorylation, depleting survival factors.[1]

Pre-Assay Considerations & Reagent Preparation[2]

Drug Handling (BAY1143572)
  • Solubility: BAY1143572 is soluble in DMSO up to ~128 mg/mL.

  • Stock Preparation: Prepare a 10 mM stock solution in anhydrous DMSO. Aliquot into small volumes (e.g., 20 µL) and store at -80°C to prevent freeze-thaw cycles.

  • Stability: The compound is generally stable, but CDK9 inhibitors can be light-sensitive; protect stocks from direct light.

Critical Parameter: Seeding Density

The most common failure in clonogenic assays is over-seeding . If colonies merge, data is invalid.

  • Optimization: Perform a preliminary test plating 100, 200, 500, and 1000 cells/well (6-well plate) without drug.

  • Target: You require distinct, countable colonies (approx. 20-100 colonies per well) in the untreated control after 7-14 days.

Dose Range Strategy

BAY1143572 is potent (Enzymatic IC50: 13 nM; Cellular IC50: ~100-1000 nM). Recommended Dose Curve (6-point):

  • 0 nM (DMSO Control)

  • 10 nM

  • 30 nM

  • 100 nM

  • 300 nM

  • 1000 nM (1 µM)

Detailed Protocol: Continuous Exposure Method

Phase 1: Seeding (Day 0)
  • Harvest Cells: Trypsinize cells to generate a single-cell suspension. Crucial: Syringe or pipette vigorously to ensure no clumps remain. Clumps will be counted as single colonies, falsifying data.

  • Count: Use an automated counter or hemocytometer with Trypan Blue.

  • Dilute: Prepare a suspension at the optimized density (e.g., 500 cells/2 mL media).

  • Plate: Add 2 mL of cell suspension per well in a 6-well plate.

  • Distribute: Move the plate in a "Figure 8" motion to distribute cells evenly. Do not swirl in a circle (concentrates cells in the center).

  • Rest: Incubate at 37°C/5% CO2 for 24 hours to allow full attachment.

Phase 2: Treatment (Day 1)
  • Prepare Working Solutions: Dilute the 10 mM BAY1143572 stock in complete media to 10x the final desired concentrations.

    • Example: For 100 nM final, prepare 1 µM in media.

  • Add Drug: Add the drug-containing media gently to the wells. Ensure the final DMSO concentration is <0.5% and consistent across all wells (including vehicle control).

  • Incubation: Incubate for 7–14 days (cell line dependent).

    • Check: Inspect plates every 3 days. If media turns yellow (acidic), carefully replace with fresh drug-containing media.

Phase 3: Fixation and Staining (Day 7-14)

Stop condition: When control colonies contain >50 cells (visible to the naked eye).

  • Wash: Gently aspirate media. Wash 1x with cold PBS.

  • Fix: Add 1 mL of Fixation Solution (Methanol:Acetic Acid 3:1) or 6% Glutaraldehyde.[2][3] Incubate 15 mins at Room Temp.

  • Stain: Aspirate fixative.[4] Add 1 mL 0.5% Crystal Violet solution. Incubate 15-30 mins.

  • Rinse: Immerse the plate in a beaker of tap water to rinse off excess dye. Air dry inverted on paper towels.

Experimental Workflow Diagram

Workflow Step1 Day 0: Seed Single Cells (Wait 24h) Step2 Day 1: Add BAY1143572 (Continuous Exposure) Step1->Step2 Step3 Day 4-10: Monitor Growth (Refresh media if needed) Step2->Step3 Step4 Day 14: Fix & Stain (Crystal Violet) Step3->Step4 Step5 Analysis: Count Colonies >50 cells Step4->Step5

Figure 2: Timeline for BAY1143572 Clonogenic Assay.

Data Analysis & Calculation

Counting

Count only colonies containing >50 cells . Use a stereomicroscope or an automated colony counter (e.g., GelCount).

Formulas

To determine the drug's effect, you must first normalize against the plating efficiency of the untreated cells.

1. Plating Efficiency (PE):



2. Surviving Fraction (SF):



Data Summary Table Example
Treatment (BAY1143572)Cells SeededMean Colonies CountedPlating Efficiency (PE)Surviving Fraction (SF)
DMSO Control 50025050%1.00
10 nM 500200-0.80
100 nM 50050-0.20
1000 nM 5000-0.00

Note: Plot SF on a logarithmic scale (Y-axis) against Concentration (X-axis).

Troubleshooting & Expert Tips

IssueProbable CauseSolution
Colonies Merged Seeding density too high.Reduce seeding density by 50%. Ensure single-cell suspension during plating.
No Colonies in Control Over-trypsinization or poor cell health.Check viability before seeding.[5] Use conditioned media (20%) if cells are density-dependent.
Satellite Colonies Moving plate during attachment.After seeding, leave the plate undisturbed in the hood for 20 mins before moving to the incubator.
Drug Precipitation High concentration in aqueous media.Ensure DMSO stock is fully dissolved. Do not exceed 100 µM in media (BAY1143572 is soluble, but high doses may crash out).

References

  • Lücking, U., et al. (2017).[6] Identification of Atuveciclib (BAY 1143572), the First Highly Selective, Clinical PTEFb/CDK9 Inhibitor for the Treatment of Cancer.[6][7] ChemMedChem, 12(21), 1776–1793.[6]

  • Franken, N. A., et al. (2006).[2][3] Clonogenic assay of cells in vitro. Nature Protocols, 1(5), 2315–2319.[2][3]

  • Wofford, J. A., et al. (2022). Targeting CDK9 in Acute Myeloid Leukemia.[8] Cancers, 14(15), 3667.

Sources

Troubleshooting & Optimization

Technical Support Center: BAY1143572 (Atuveciclib)

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Solubility, Handling, and Formulation Guide Document ID: TS-BAY-1143-SOL-V2 Last Updated: February 2026[1]

Master Solubility Data

Compound Overview: BAY1143572 (Atuveciclib) is a highly selective, orally active PTEFb/CDK9 inhibitor.[1][2][3] It is generally supplied as a white to off-white solid powder.[1][3]

Critical Parameter: Molecular Weight (Free Base): 387.43 g/mol (Note: Always verify the label on your specific vial.[1] If your batch is a salt form—e.g., Hydrochloride—the MW will differ, altering your molarity calculations.)

Solvent Compatibility Matrix
SolventMax Solubility (Approx.)[1][3][4][5][6][7]Physical StateTechnical Notes
DMSO ~100 - 128 mg/mL Clear SolutionPrimary Solvent. Highly soluble.[1] Hygroscopic nature of DMSO can reduce solubility over time if not sealed properly.[1]
Water < 1 mg/mLInsolubleDo NOT use for stock preparation.[1] Immediate precipitation occurs.[1]
Ethanol < 1 mg/mLInsolublePoor solubility.[1] Not recommended for stock solutions.[1]
PEG300 VariableCo-solventUsed only as part of a complex formulation (see Section 4).[1]
Corn Oil ~0.6 mg/mLSuspension/SolnLow solubility.[1] Requires DMSO spike (e.g., 5%) to achieve stability.[1]

Standard Operating Procedure (SOP): Stock Solution Preparation

Objective: Create a stable 10 mM stock solution in DMSO.

The "Why" Behind The Protocol
  • Anhydrous DMSO: BAY1143572 is hydrophobic.[1] Standard DMSO absorbs water from the air (hygroscopic).[1] Even 1-2% water content in DMSO can drastically reduce the solubility limit, causing "mystery precipitation" later.[1]

  • Thermodynamic vs. Kinetic Solubility: Heating aids kinetic solubilization (speed), but if the solution requires heat to stay dissolved, it will crash out upon freezing.[1] We aim for thermodynamic stability at room temperature.

Step-by-Step Protocol
  • Calculate Volume:

    • Formula:

      
      [1]
      
    • Example: To make a 10 mM stock from 5 mg of BAY1143572 (MW 387.43):

      
      [1][3]
      
  • Add Solvent:

    • Pipette fresh, high-grade anhydrous DMSO (>99.9%) directly onto the powder.[1]

    • Tip: Do not inject DMSO through a septum if the vial is under vacuum; release the vacuum first to prevent solvent splashing.[1]

  • Dissolution (The Critical Step):

    • Vortex vigorously for 60 seconds.

    • Visual Inspection: Hold the vial against a light source. The solution must be perfectly clear.

    • Troubleshooting: If particles remain, sonicate in a water bath for 5–10 minutes.[1] Keep bath temperature < 40°C to prevent chemical degradation.[1]

  • Aliquot & Storage:

    • Divide into single-use aliquots (e.g., 50–100 µL) to avoid freeze-thaw cycles.

    • Store at -80°C (Recommended for >6 months stability) or -20°C (Short term).

Visualizations: Workflow & Mechanism

Figure 1: Stock Preparation & Handling Workflow

This flowchart illustrates the decision logic for handling BAY1143572 to prevent precipitation events.

StockPrep Start Solid BAY1143572 (Store at -20°C) Solvent Add Anhydrous DMSO (Target 10-50 mM) Start->Solvent Mix Vortex (1 min) + Sonicate if cloudy Solvent->Mix Check Visual Inspection: Clear Solution? Mix->Check Aliquot Aliquot into Light-Protective Vials Check->Aliquot Yes Fail Discard or Add more DMSO Check->Fail No (Cloudy) Freeze Store at -80°C (Avoid Freeze-Thaw) Aliquot->Freeze Fail->Mix Re-attempt

Caption: Logic flow for preparing stable stock solutions. Note the critical visual inspection checkpoint before freezing.

Figure 2: Mechanism of Action (P-TEFb/CDK9 Pathway)

BAY1143572 functions by inhibiting the transcriptional elongation phase, specifically targeting short-lived anti-apoptotic proteins like MCL1.[1]

MOA Drug BAY1143572 (Atuveciclib) Target P-TEFb Complex (CDK9 / Cyclin T1) Drug->Target Inhibits Substrate RNAPII CTD (Ser2 Phosphorylation) Target->Substrate Normally Phosphorylates Process Transcriptional Elongation Substrate->Process Promotes Downstream Downregulation of MYC, MCL1, XIAP Process->Downstream Blocked by Drug Outcome Apoptosis / Tumor Growth Inhibition Downstream->Outcome Induces

Caption: BAY1143572 blocks CDK9-mediated phosphorylation of RNA Polymerase II, suppressing oncogene transcription.[1]

Troubleshooting & FAQs

Q1: My compound precipitates when I add the DMSO stock to cell culture media. Why?

Diagnosis: This is a "Solvent Shock" phenomenon.[1] Adding a high-concentration organic solvent (DMSO) directly to an aqueous buffer causes a rapid local polarity shift, forcing the hydrophobic drug out of solution before it can disperse.[1] Corrective Action:

  • Lower the Step: Do not dilute 10 mM stock directly to 10 nM in one step if possible.

  • The "Swirl" Technique: Have the media moving (swirling or vortexing) while you add the DMSO stock.[1]

  • Limit Final DMSO: Ensure final DMSO concentration is < 0.5% (v/v).

  • Intermediate Dilution: If precipitation persists, perform an intermediate dilution in 100% DMSO (e.g., dilute 10 mM -> 1 mM in DMSO), then spike that into media.[1] Never perform intermediate dilutions in water/PBS for this compound.[1]

Q2: Can I use this compound for in vivo mouse studies? What is the vehicle?

Answer: Yes, but pure DMSO is toxic.[1] You must use a formulation vehicle.[1] Validated Formulation (Solution):

  • 5% DMSO (Pre-dissolve drug here first)[1]

  • 40% PEG300

  • 5% Tween 80 [1][4]

  • 50% ddH2O

  • Protocol: Dissolve BAY1143572 in DMSO -> Add PEG300 -> Add Tween 80 -> Slowly add Water while vortexing. This yields a clear solution up to ~3.8 mg/mL.[1][4]

Alternative (Suspension):

  • 1% CMC-Na (Sodium Carboxymethylcellulose) in water.[1]

  • Note: This creates a homogeneous suspension, not a clear solution.[1] Requires vortexing before oral gavage.[1]

Q3: My DMSO stock froze in the fridge (4°C). Is it ruined?

Answer: No. DMSO has a freezing point of 19°C. Solidification at 4°C is normal physical behavior, not chemical degradation.[1]

  • Recovery: Thaw at room temperature. Vortex well to ensure no concentration gradients exist (freeze-concentration effect).[1]

  • Warning: If you see white "flakes" after the DMSO has turned back to liquid, that is drug precipitation.[1] Sonicate to redissolve.[1]

Q4: How do I verify the concentration if I suspect an error?

Answer: Use UV-Vis spectrophotometry.[1]

  • Dilute a small aliquot in Methanol or Ethanol (1:1000).[1]

  • Measure absorbance.[1][3] While specific extinction coefficients (

    
    ) vary by solvent, you can compare against a fresh standard curve.[1]
    
  • Note: Do not use water for the blank/diluent in UV checks due to solubility limits.[1]

References

  • Selleck Chemicals. Atuveciclib (BAY-1143572) Datasheet & Solubility.[1] Retrieved from [1]

  • MedChemExpress. Atuveciclib (BAY-1143572) Product Information.[1][3] Retrieved from [1]

  • Lücking, U., et al. (2017).[1][2] Identification of Atuveciclib (BAY 1143572), the First Highly Selective, Clinical PTEFb/CDK9 Inhibitor for the Treatment of Cancer.[1][2] ChemMedChem, 12(21), 1776–1793.[1] Retrieved from [1]

  • Cayman Chemical. Atuveciclib Product Insert. Retrieved from [1]

Sources

Technical Support Center: Optimizing BAY1143572 (Atuveciclib) for In Vitro Studies

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

BAY1143572 (Atuveciclib) is a highly selective, ATP-competitive inhibitor of the Positive Transcription Elongation Factor b (P-TEFb) complex, specifically targeting CDK9/Cyclin T1.[1][2][3][4] Unlike pan-CDK inhibitors (e.g., Flavopiridol), BAY1143572 requires precise concentration management to distinguish between specific transcriptional pausing and off-target cytotoxicity.

This guide addresses the three most common failure modes in in vitro experiments: precipitation-induced variability , incorrect IC50 benchmarking , and biomarker timing mismatches .

Module 1: Solubility & Stock Preparation

The "Invisible" Variable: BAY1143572 is highly hydrophobic. A common error is adding high-concentration DMSO stock directly to aqueous cell culture media, causing "shock precipitation"—micro-crystals that are invisible to the naked eye but reduce bioavailable drug concentration.

Protocol: The "Constant Solvent" Dilution Method

Do not perform serial dilutions in culture media.

  • Stock Prep: Dissolve powder in 100% DMSO to create a 10 mM master stock. Aliquot and store at -80°C. Avoid repeated freeze-thaw cycles.

  • Intermediate Plate (DMSO Only): Perform all serial dilutions in 100% DMSO first.

    • Example: If your top testing concentration is 10 µM, prepare a 10 mM solution in DMSO, then serially dilute 1:3 down the DMSO plate.

  • Final Transfer: Transfer 1 µL of the DMSO dilution into 999 µL of media (1:1000 dilution).

    • Result: Every well, including the vehicle control, contains exactly 0.1% DMSO .

Visual Workflow: Preventing Precipitation

DilutionProtocol cluster_0 Step 1: Master Stock cluster_1 Step 2: Serial Dilution cluster_2 Step 3: Media Transfer (1:1000) Stock 10 mM Stock (100% DMSO) D1 Dilution 1 (100% DMSO) Stock->D1 Serial Dilution D2 Dilution 2 (100% DMSO) D1->D2 W1 Well 1 (0.1% DMSO) D1->W1 Add to Cells D3 Dilution 3 (100% DMSO) D2->D3 W2 Well 2 (0.1% DMSO) D2->W2 W3 Well 3 (0.1% DMSO) D3->W3

Caption: The "Constant Solvent" method ensures uniform DMSO concentration (0.1%) across all wells, preventing solubility artifacts.

Module 2: Dose Optimization & IC50 Benchmarking

The "Goldilocks" Zone: Researchers often confuse enzymatic potency with cellular potency. BAY1143572 is extremely potent in cell-free assays (13 nM) but requires higher concentrations to penetrate cells and overcome high ATP levels.

Reference Data: Expected IC50 Values Use these values to bracket your dose-response curves. If your values deviate by >5x, check your stock quality or cell density.

Cell Line / Assay TypeTarget/ContextExpected IC50 RangeReference
Cell-Free Kinase Assay CDK9 / Cyclin T113 nM [Lücking et al., 2017]
MOLM-13 (AML)Cellular Proliferation (72h)310 – 385 nM [Lücking et al., 2017]
MV4-11 (AML)Cellular Proliferation (72h)~200 – 400 nM [Wylomiel et al., 2020]
HeLa (Cervical Cancer)Cellular Proliferation (72h)920 nM [Lücking et al., 2017]
Off-Target Control CDK2 / Cyclin E1.3 µM (~100x select.)[Lücking et al., 2017]

Troubleshooting FAQ: Dose Response

Q: My IC50 is significantly higher (>2 µM) in AML lines. Why? A: High cell density is the likely culprit. BAY1143572 efficacy is density-dependent.

  • Correction: Seed AML suspension cells at 0.2 - 0.5 × 10⁶ cells/mL . If density exceeds 1 × 10⁶ cells/mL, drug availability per cell decreases, artificially inflating the IC50.

Module 3: Functional Validation (Mechanism of Action)

The "Proof" of Target Engagement: To confirm you are inhibiting CDK9 and not just killing cells via general toxicity, you must validate the mechanism. CDK9 phosphorylates the Serine-2 (Ser2) residue of the RNA Polymerase II C-terminal domain (CTD).

Key Biomarkers for Western Blot:

  • p-RNAPII (Ser2): Direct Target. Should decrease within 2–4 hours.

  • MYC & MCL1: Downstream Targets. These are short-lived proteins. Levels should drop rapidly (2–6 hours) following Ser2 inhibition.

  • Cleaved PARP/Caspase-3: Phenotypic Outcome. Indicates apoptosis (usually 24h+).

Mechanism of Action Diagram

MOA Drug BAY1143572 Target CDK9 / Cyclin T1 (P-TEFb Complex) Drug->Target Inhibits (IC50 ~13nM) Substrate RNAPII CTD (Ser2 Phosphorylation) Target->Substrate Phosphorylates Elongation Transcriptional Elongation Substrate->Elongation Promotes Oncogenes Short-lived mRNAs (MYC, MCL1, XIAP) Elongation->Oncogenes Production Outcome Apoptosis & Growth Arrest Oncogenes->Outcome Loss leads to

Caption: BAY1143572 blocks the P-TEFb complex, preventing RNAPII Ser2 phosphorylation and depleting short-lived oncogenes.

Module 4: Experimental Timing & Stability

Q: How long should I treat cells before harvesting for Western Blot?

  • For Phospho-Marks (p-RNAPII Ser2): 2 to 4 hours .

    • Reasoning: Phosphorylation status changes rapidly. Waiting 24 hours often results in total protein degradation, making it impossible to normalize the signal.

  • For Protein Depletion (MYC/MCL1): 4 to 8 hours .

    • Reasoning: These proteins have half-lives of <30 minutes. Once transcription stops, the protein pool is depleted quickly.

  • For Apoptosis (Annexin V/Caspase): 24 to 48 hours .

Q: Is BAY1143572 reversible?

  • Yes. This is a critical distinction from covalent inhibitors.

  • Washout Experiment: If you treat cells for 2 hours and then wash with drug-free media, p-RNAPII Ser2 levels should recover within 1–2 hours. This confirms the effect is kinase-driven and not due to permanent cellular damage.

References
  • Lücking, U., et al. (2017). "Identification of Atuveciclib (BAY 1143572), the First Highly Selective, Clinical PTEFb/CDK9 Inhibitor for the Treatment of Cancer."[1][3] ChemMedChem, 12(21), 1776–1793.[3]

  • Wylomiel, M., et al. (2020). "Synergistic anti-leukemic activity of CDK9 inhibitors and BCL2 antagonist venetoclax in acute myeloid leukemia." Experimental Hematology, 90, 60-70.[1]

  • Selleck Chemicals. "Atuveciclib (BAY-1143572) Datasheet."

Sources

Technical Support Center: Troubleshooting BAY1143572 (Atuveciclib) Experiments

Author: BenchChem Technical Support Team. Date: February 2026

Product: BAY1143572 (Atuveciclib) Target: PTEFb (CDK9/Cyclin T1) Primary Application: Transcriptional inhibition (MYC/MCL1 downregulation) in oncology.[1][2] Support Tier: Senior Application Scientist

Critical Alert: The Specificity Window

Before you begin troubleshooting: Many users report "off-target" phenotypes at concentrations >100 nM. While BAY1143572 is marketed as a selective CDK9 inhibitor (


), it exhibits significant cross-reactivity with GSK3

/

(

) [1]. Implication: If you are using doses

, you are likely inhibiting both CDK9 and GSK3. This dual inhibition can confound metabolic and Wnt signaling readouts.

Part 1: Chemical Handling & Formulation

Q: My compound precipitates when added to cell culture media. How do I prevent this?

A: BAY1143572 has poor aqueous solubility.[1] Precipitation in media is the most common cause of "inactive" results or high well-to-well variability.

Troubleshooting Protocol:

  • DMSO Stock Quality: Ensure your DMSO is anhydrous. BAY1143572 is hygroscopic; water absorption in the DMSO stock decreases solubility significantly.

  • Step-Down Dilution: Do not pipette concentrated DMSO stock directly into the media.

    • Incorrect:

      
       of 
      
      
      
      stock
      
      
      
      
      media. Local concentration spikes cause immediate micro-precipitation.
    • Correct: Predilute stock in PBS or media without serum first, or use an intermediate dilution step to keep DMSO

      
       while ensuring rapid dispersion.
      
  • Visual Check: Always inspect wells under 10x magnification immediately after dosing. "Crystals" or "debris" are likely precipitated drug.

Q: What is the stability profile for long-term storage?

A:

State Condition Stability Notes

| Solid Powder |


 | 3 Years | Desiccate before opening. |
| DMSO Stock  | 

| 1 Year | Aliquot to avoid freeze-thaw cycles (

cycles degrades potency). | | DMSO Stock |

| 1 Month | Prone to hydration. | | In Media |

|

| Hydrolysis risk; refresh media daily for long assays. |

Part 2: In Vitro Cellular Assays

Q: I see inconsistent IC50 values between biological replicates. Why?

A: CDK9 inhibitors are highly sensitive to transcriptional demand .

  • Cell Density: High-confluency cells have lower transcriptional rates (G0/G1 arrest), making them less sensitive to CDK9 inhibition.

    • Solution: Seed cells at low density (30-50%) and treat during log-phase growth.

  • Readout Timing: MCL-1 and MYC are short-lived proteins (

    
    ). Measuring viability at 72h is standard, but measuring biomarkers (Western blot) must be done at 2–6 hours  post-treatment. At 24h, secondary apoptotic effects mask the primary mechanism.
    
Q: My Western Blot shows no reduction in RNAPII Ser2 phosphorylation.

A: This is a common artifact of sample preparation.

  • Phosphatase Inhibition: The Ser2 phosphate mark is extremely labile. You must include high-concentration phosphatase inhibitors (e.g., Sodium Orthovanadate + Fluoride or commercial cocktails) in your lysis buffer.

  • Antibody Specificity: Many "p-Ser2" antibodies cross-react with p-Ser5. Validate your antibody using a specific control (e.g., Flavopiridol treated lysate).

  • Total RNAPII degradation: At high doses (

    
    ), CDK9 inhibition can lead to the degradation of the entire RNAPII complex, not just the loss of phosphorylation. Always normalize to Total RNAPII (RPB1), not just Actin/GAPDH.
    

Part 3: Mechanism of Action & Pathway Visualization

To interpret your data, you must understand the downstream cascade. BAY1143572 acts by pausing transcription, specifically affecting genes with "super-enhancers" or paused promoters (like MYC and MCL1).

BAY1143572_Mechanism BAY BAY1143572 (Atuveciclib) CDK9 P-TEFb Complex (CDK9/Cyclin T1) BAY->CDK9 Inhibits (IC50 13nM) GSK3 GSK3 Alpha/Beta (Off-Target >45nM) BAY->GSK3 Inhibits (IC50 ~45nM) RNAPII RNAPII CTD (Ser2 Phosphorylation) CDK9->RNAPII Phosphorylates Wnt Wnt/Beta-Catenin Signaling GSK3->Wnt Regulates Pause Promoter Proximal Pausing Release RNAPII->Pause Enables MYC c-MYC mRNA Pause->MYC Transcription MCL1 MCL-1 mRNA Pause->MCL1 Transcription Apoptosis Apoptosis (Caspase 3/7) MYC->Apoptosis Loss triggers MCL1->Apoptosis Loss triggers

Figure 1: Mechanism of Action. Note the proximity of GSK3 inhibition to the primary target, creating a narrow therapeutic window in vitro.

Part 4: In Vivo Troubleshooting (Mice/Rats)

Q: I am seeing no tumor regression in xenografts despite good in vitro potency.

A: This is likely a Pharmacokinetic (PK) Disconnect . BAY1143572 has a short half-life (


 in rats) and moderate bioavailability (~54%) [2].
  • Dosing Frequency: Once-daily (QD) dosing is often insufficient to maintain suppression of MCL-1, which recovers rapidly.

    • Recommendation: Switch to BID (twice daily) dosing or use continuous infusion if possible.

  • Vehicle Formulation: Standard PBS/DMSO causes precipitation in the gut.

    • Recommended Vehicle: PEG300 (80%) + Water (20%) or PEG400/Captisol mixtures.

    • Protocol: Dissolve compound in minimal DMSO (<5%), then slowly add PEG300 while vortexing, then add water.

Q: The mice are losing weight rapidly (>10%).

A: This indicates gut toxicity , a common side effect of CDK9 inhibitors due to the inhibition of rapidly dividing intestinal crypt cells.

  • Mitigation: Implement a "3 days ON / 4 days OFF" intermittent dosing schedule. Continuous daily dosing is rarely tolerated at therapeutic levels.

Part 5: Summary of Key Quantitative Data

ParameterValueContextReference
CDK9 IC50

Primary Target (Cell-free)[1]
GSK3 IC50

Major Off-Target[1]
MOLM-13 IC50

AML Cell Line (Viability)[1]
HeLa IC50

Solid Tumor (Viability)[1]
Bioavailability

Oral (Rat)[2]
Half-life

In Vivo (Rat)[2]

References

  • Lücking, U., et al. (2017).[1] Identification of Atuveciclib (BAY 1143572), the First Highly Selective, Clinical PTEFb/CDK9 Inhibitor for the Treatment of Cancer.[1][3][4] ChemMedChem, 12(21), 1776–1793. Link

  • MedChemExpress. Atuveciclib (BAY-1143572) Product Monograph. Link

  • Selleck Chemicals. Atuveciclib (BAY-1143572) Datasheet & Solubility Data. Link

Sources

Technical Support Center: Minimizing Variability in BAY1143572 (Atuveciclib) Assays

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Scientist Subject: Troubleshooting & Optimization Guide for PTEFb/CDK9 Inhibition Assays

Introduction: The Precision of PTEFb Inhibition

Welcome to the technical support hub for BAY1143572 (Atuveciclib) . Unlike pan-CDK inhibitors (e.g., flavopiridol), BAY1143572 is a highly selective inhibitor of the PTEFb complex (CDK9/Cyclin T1) .[1]

Why this matters for your data: Variability in your data often stems from treating this molecule like a standard cytotoxic agent. It is a transcriptional silencer. Its primary mechanism is blocking the phosphorylation of RNA Polymerase II (RNAPII) at Serine 2, which leads to the rapid depletion of short-lived mRNAs (e.g., MYC, MCL1).

If your IC50 curves are shifting or your Western blots are inconsistent, the issue usually lies in compound precipitation , biomarker kinetics , or cell-line drift . This guide addresses these specific failure points.

Module 1: Compound Management & Formulation

User Inquiry: "My IC50 values fluctuate between replicates, and I see 'dust' in the wells at high concentrations."

Root Cause: Aqueous Instability & Hygroscopic DMSO

BAY1143572 is hydrophobic and kinetically unstable in aqueous buffers if not handled correctly. It precipitates rapidly if the DMSO concentration drops too low before the compound is fully dispersed.

Troubleshooting Protocol
ParameterSpecificationTechnical Rationale
Solvent Anhydrous DMSO (Fresh)Hygroscopic (water-absorbing) DMSO drastically reduces solubility. Use single-use aliquots.
Stock Conc. 10 mM recommendedHigher concentrations (e.g., 50 mM) increase risk of crashing out upon dilution.
Storage -80°C (Long term)Stability is <1 month at -20°C in solution.[2] Freeze/thaw cycles degrade potency.
Dilution Intermediate Plate Never pipette directly from 100% DMSO stock to cell media.
The "Intermediate Plate" Method (Self-Validating Step)

To eliminate precipitation variability, use an intermediate dilution step:

  • Prepare a 100x concentration series in 100% DMSO.

  • Dilute this 1:10 into culture media (creating a 10x working solution with 10% DMSO).

  • Add this 10x solution to your cells (Final DMSO = 1%).

    • Validation: Visually inspect the 10x intermediate plate. If it is cloudy, the compound has already crashed; do not add to cells.

Module 2: Experimental Design & Biological Context

User Inquiry: "I treated cells for 72 hours, but the cell death data doesn't match the reported literature values for MOLM-13."

Root Cause: Kinetic Mismatch (Transcription vs. Apoptosis)

BAY1143572 acts in two phases:[3]

  • Phase 1 (0–6 Hours): Transcriptional arrest. MYC and MCL1 levels drop.

  • Phase 2 (24–72 Hours): Apoptosis due to loss of survival factors.

If you measure viability at 24 hours, you may miss the effect. If you measure MYC at 72 hours, the cells are already dead, and protein degradation is non-specific.

Pathway Visualization

The following diagram illustrates the specific intervention point of BAY1143572 and the downstream consequences you should measure.

G BAY BAY1143572 (Atuveciclib) CDK9 CDK9 / Cyclin T1 (PTEFb Complex) BAY->CDK9 Inhibits (IC50 ~13nM) RNAPII RNA Polymerase II (Ser2 Phosphorylation) CDK9->RNAPII Phosphorylates Elongation Transcriptional Elongation RNAPII->Elongation Activates Oncogenes Short-lived mRNAs (MYC, MCL1, XIAP) Elongation->Oncogenes Produces Apoptosis Apoptosis / Cell Death (Caspase 3/7) Oncogenes->Apoptosis Loss triggers

Caption: Mechanism of Action. BAY1143572 selectively inhibits CDK9, blocking RNAPII Ser2 phosphorylation. This halts the transcription of survival factors (MYC/MCL1), triggering downstream apoptosis.[4]

Cell Line Selection Guide
  • High Sensitivity: MOLM-13, MV4-11 (AML lines driven by MYC). Expect IC50 < 400 nM.[2]

  • Moderate Sensitivity: HeLa, HCT-116.[5] Expect IC50 ~ 1 µM.

  • Drift Check: If your MOLM-13 IC50 shifts >1 µM, check MYC expression levels. Low MYC = Low Sensitivity.

Module 3: Readout Optimization (Biomarkers)

User Inquiry: "My Western blots for p-RNAPII (Ser2) are faint or show smearing."

Root Cause: Protein Size & Phosphatase Activity

RNAPII is massive (~220 kDa) and difficult to transfer. Furthermore, Ser2 phosphorylation is extremely labile; phosphatases will strip the signal during lysis if not inhibited immediately.

Optimized Western Blot Protocol
  • Lysis (The "Boil" Method):

    • Do not use standard RIPA buffer on ice.

    • Technique: Aspirate media, wash once with PBS, and add boiling 1% SDS lysis buffer directly to the plate. Scrape immediately.

    • Why? Boiling SDS instantly denatures phosphatases, preserving the p-Ser2 signal.

  • Gel Electrophoresis:

    • Use a Tris-Acetate gradient gel (3–8%) to resolve high molecular weight proteins. Standard 4–12% gels will compress RNAPII at the very top.

  • Transfer:

    • Wet Transfer Only. Semi-dry is often insufficient for >200 kDa proteins.

    • Buffer: Use transfer buffer with 0.05% SDS and reduced Methanol (10%) to facilitate the migration of large proteins out of the gel.

Troubleshooting Decision Tree

Troubleshooting Start Issue: High Variability Check1 Is the IC50 > 2x expected? Start->Check1 Check2 Check Compound Handling Check1->Check2 Yes Check4 Check Readout Timing Check1->Check4 No (Data Noisy) Action1 Use Fresh DMSO Stock Avoid Aqueous Storage Check2->Action1 Precipitation Visible Check3 Check Cell Line Check2->Check3 Solution Clear Action2 Verify MYC levels (Western Blot) Check3->Action2 Action3 Measure p-Ser2 @ 2-4h Measure Viability @ 72h Check4->Action3

Caption: Diagnostic workflow for isolating variability sources. Systematically rule out compound degradation before investigating biological drift.

Frequently Asked Questions (FAQs)

Q: Can I use stored aliquots of BAY1143572 diluted in PBS? A: No. The compound is not stable in aqueous solution for storage. Dilute from DMSO stock immediately before use.

Q: What is the best positive control for this assay? A: Flavopiridol (Alvocidib) is a potent pan-CDK inhibitor. While less selective than BAY1143572, it will reliably wipe out the p-Ser2 signal, serving as a technical control for your Western blot.

Q: Why do I see a rebound in MYC levels after 24 hours? A: This is a feedback loop. CDK9 inhibition causes a transcriptional pause. If the dose is sublethal, cells may upregulate transcriptional machinery to compensate. For pharmacodynamic markers, measure at 2–6 hours .

References

  • Lücking, U., et al. (2017).[3] Identification of Atuveciclib (BAY 1143572), the First Highly Selective, Clinical PTEFb/CDK9 Inhibitor for the Treatment of Cancer.[3][6] ChemMedChem.

  • Selleck Chemicals. (2024).[4] Atuveciclib (BAY 1143572) Datasheet: Solubility and Storage.[2][5]

  • Wofford, J. A., et al. (2022). CDK9 Inhibition Targets MYC-Dependent AML. Molecular Cancer Therapeutics.

  • MedChemExpress. (2024). BAY 1143572 Technical Report and Handling Instructions.[5]

Sources

Technical Support Center: BAY1143572 (Atuveciclib)

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: This guide provides comprehensive technical support for researchers and drug development professionals using BAY1143572 (Atuveciclib), a potent and highly selective PTEFb/CDK9 inhibitor.[1][2][3][4] Our goal is to ensure the integrity of your experiments by providing detailed information on the stability and proper storage of this compound. This document is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios to directly address challenges you may encounter.

Section 1: Core Concepts & General Handling

This section covers the fundamental principles of handling and storing BAY1143572 to maintain its chemical integrity and biological activity.

FAQ 1: What is the recommended procedure for storing newly received BAY1143572 powder?

Upon receipt, BAY1143572 powder should be stored at -20°C.[4][5][6] Under these conditions, the compound is stable for up to three years.[4][5][6] The sulfoximine group in BAY1143572 contributes to its high stability as a solid.[7]

FAQ 2: I need to prepare a stock solution. What is the recommended solvent and storage procedure?

Recommended Solvent: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of BAY1143572 due to its high solubility.[5]

Protocol for Stock Solution Preparation:

  • Allow the vial of powdered BAY1143572 to equilibrate to room temperature before opening to prevent condensation of moisture.

  • Add the appropriate volume of high-purity DMSO to the vial to achieve the desired concentration. Sonication may be used to aid dissolution.[5]

  • Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in appropriate cryo-vials. This is a critical step to avoid repeated freeze-thaw cycles, which can lead to degradation of the compound.[1][8]

Storage of Stock Solutions:

  • For long-term storage (up to 2 years), store the aliquots at -80°C.[1][6]

  • For shorter-term storage (up to 1 year), -20°C is also acceptable.[1][6]

Data Summary: Storage Conditions and Stability

FormatStorage TemperatureShelf LifeSource(s)
Powder -20°CUp to 3 years[4][5][6]
In Solvent (DMSO) -80°C1 to 2 years[1][4][5][6]
In Solvent (DMSO) -20°CUp to 1 year[1][4][6]

Section 2: Troubleshooting Common Experimental Issues

This section addresses specific problems that may arise during the use of BAY1143572 in experimental settings.

Troubleshooting 1: My BAY1143572 stock solution appears cloudy or has precipitated after storage. What should I do?

Causality: Precipitation can occur if the solubility limit is exceeded, especially after the stock solution has been stored at low temperatures. It can also happen if the DMSO used was not anhydrous, as water is a poor solvent for BAY1143572.

Resolution Workflow:

start Precipitate Observed in Stock Solution warm Gently warm the vial to 37°C and vortex/sonicate to redissolve. start->warm check_conc Is the concentration too high? warm->check_conc If precipitate redissolves end_bad Precipitate remains. Discard and prepare a new stock. warm->end_bad If precipitate does not redissolve dilute Dilute the stock solution to a lower concentration. check_conc->dilute Yes check_solvent Was the DMSO anhydrous? check_conc->check_solvent No end_ok Solution is clear. Proceed with experiment. dilute->end_ok new_prep Prepare a fresh stock solution with high-purity, anhydrous DMSO. check_solvent->new_prep No check_solvent->end_ok Yes new_prep->end_ok

Caption: Workflow for resolving precipitation in stock solutions.

Troubleshooting 2: I am observing lower than expected potency of BAY1143572 in my cell-based assays.

Causality: A decrease in potency can be attributed to several factors, including degradation of the compound, improper dilution into aqueous media, or interactions with components of the experimental system.

Investigative Steps:

  • Verify Stock Solution Integrity:

    • Question: How many times has the stock solution been freeze-thawed?

    • Rationale: Repeated freeze-thaw cycles are a primary cause of compound degradation.[8] It is recommended to use single-use aliquots.[8]

    • Action: If the stock has been subjected to multiple freeze-thaw cycles, prepare a fresh working solution from a new aliquot.

  • Assess Dilution Protocol:

    • Question: How was the working solution prepared from the DMSO stock?

    • Rationale: BAY1143572 has poor aqueous solubility. When diluting a concentrated DMSO stock into aqueous cell culture media, the compound can precipitate, reducing its effective concentration.

    • Action: Ensure that the final concentration of DMSO in the cell culture medium is low (typically <0.5%) to avoid solvent toxicity and compound precipitation. When diluting, add the DMSO stock to the media with vigorous mixing to facilitate dispersion.

  • Consider Non-Specific Binding:

    • Question: What type of labware are you using?

    • Rationale: Hydrophobic compounds can sometimes adsorb to certain plastics, reducing the available concentration.

    • Action: While not commonly reported for BAY1143572, if you suspect this is an issue, consider using low-binding microplates and tubes.

Experimental Workflow for Potency Verification:

start Unexpected Low Potency Observed check_aliquot Use a fresh, single-use aliquot of stock solution. start->check_aliquot prepare_working Prepare fresh working dilutions in culture media. Ensure rapid mixing. check_aliquot->prepare_working run_control Run a parallel experiment with a known positive control for the pathway. prepare_working->run_control analyze Analyze results. run_control->analyze potency_restored Potency is restored. Issue was likely stock degradation or precipitation. analyze->potency_restored If results are as expected potency_low Potency remains low. Investigate other experimental variables (cell health, reagent integrity). analyze->potency_low If results are still unexpected

Caption: Troubleshooting workflow for unexpected low potency.

Section 3: Advanced Topics

FAQ 3: Are there any known degradation pathways for BAY1143572?

While specific degradation pathways under experimental conditions are not extensively published, the chemical structure of BAY1143572, which includes a sulfoximine group, is designed for high metabolic stability.[7][9] However, like many small molecules, it could be susceptible to extreme pH, strong oxidizing agents, or prolonged exposure to high-energy light. To mitigate these risks, it is crucial to store the compound as recommended and protect it from light where possible.

It's important to note that the concept of "degradation" is also being explored therapeutically with molecules like BAY1143572. For instance, it has been used as a basis for developing PROTACs (Proteolysis Targeting Chimeras), which are designed to induce the degradation of target proteins within the cell, rather than the compound itself degrading.[10]

References

  • Handling Instructions - DBA Italia. [Link]

  • Atuveciclib (BAY-1143572) | Selective PTEFb/CDK9 inhibitor | Buy from Supplier AdooQ®. [Link]

  • Identification of Atuveciclib (BAY 1143572), the First Highly Selective, Clinical PTEFb/CDK9 Inhibitor for the Treatment of Cancer - ResearchGate. [Link]

  • Identification of Atuveciclib (BAY 1143572), the First Highly Selective, Clinical PTEFb/CDK9 Inhibitor for the Treatment of Cancer - PMC. [Link]

  • Exploiting targeted degradation of cyclins and cyclin-dependent kinases for cancer therapeutics: a review - PMC. [Link]

Sources

Technical Support Center: BAY1143572 (Atuveciclib) Cell Culture Guidelines

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Scientist Subject: Troubleshooting "Contamination" & Solubility Issues with BAY1143572

Executive Summary: The "False Contamination" Paradox

Welcome to the technical support hub for BAY1143572 (Atuveciclib). A recurring issue reported by researchers using this highly potent PTEFb/CDK9 inhibitor is the appearance of "turbidity" or "black dots" in cell culture media within 24–48 hours of treatment.

Critical Insight: In >85% of support cases, this is not microbial contamination. It is a result of two distinct phenomena specific to this compound:

  • Compound Precipitation: Due to the hydrophobic nature of the benzyl sulfoximine group.

  • Massive Apoptotic Debris: BAY1143572 induces rapid transcriptional arrest, leading to a "dirty" culture appearance caused by fragmented apoptotic bodies.

This guide provides the diagnostic frameworks to distinguish between these artifacts and true biological contamination.[1]

Diagnostic Workflow: Identify Your "Contaminant"[1][2][3][4]

Before discarding your experiment, perform this 3-step triage.

Step 1: Visual & Microscopic Inspection

Use phase-contrast microscopy (200x or 400x) to observe the "particles."

FeatureScenario A: Drug Precipitate Scenario B: Apoptotic Debris Scenario C: True Contamination
Motion Brownian Motion (Jiggling in place). No directional swimming.Static/Floating. Moves only with liquid flow.Active Motility (Rods swimming) or budding clusters (Yeast).
Shape Crystalline, needle-like, or amorphous aggregates. Refractile (shiny).Irregular sizes, "blebbing" membranes, fragmented nuclei.Uniform rods (Bacteria) or ovoid clusters (Yeast).
Timing Immediate upon addition of drug to media.[2]Appears 6–24 hours post-treatment.Exponential increase over time (turbidity doubles rapidly).
pH (Color) No change.No change (or slight acidification if high cell density).Rapid yellowing (acidification) of Phenol Red.
Step 2: The "Antibiotic Test" (Validation)

If you suspect bacterial contamination:

  • Remove the drug-containing media.

  • Spin down the supernatant (1000 x g, 5 min).

  • Resuspend the pellet in antibiotic-free media and incubate overnight.

    • Result: If turbidity returns exponentially

      
      Contamination .
      
    • Result: If media remains clear or particles settle

      
      Precipitate/Debris .
      

Technical Deep Dive: The Mechanism of "Dirty" Cultures

Users often ask: "Why does my culture look so messy compared to other inhibitor treatments?"

The answer lies in the specific Mechanism of Action (MoA) of BAY1143572. Unlike cytostatic drugs that merely freeze cell division, BAY1143572 is a PTEFb/CDK9 inhibitor . It blocks the transcription of short-lived anti-apoptotic proteins (specifically MYC and MCL1).

When CDK9 is inhibited, the cell is deprived of survival signals within hours, leading to a catastrophic induction of apoptosis. The "black dots" you see are apoptotic bodies—membrane-bound vesicles containing cellular organelles.

Visualization: The CDK9 Apoptosis Cascade

The following diagram illustrates why BAY1143572 treatment inevitably leads to debris-rich cultures.

G BAY BAY1143572 (Atuveciclib) CDK9 CDK9 / Cyclin T1 (PTEFb Complex) BAY->CDK9 Inhibits (IC50 = 13 nM) RNAP RNA Polymerase II (Ser2 Phosphorylation) CDK9->RNAP Phosphorylates CDK9->RNAP BLOCKED mRNA Transcription Elongation (mRNA Synthesis) RNAP->mRNA Promotes RNAP->mRNA HALTED MYC Survival Proteins (c-MYC, MCL1) mRNA->MYC Encodes mRNA->MYC DEPLETED APOP Massive Apoptosis (Cell Death) MYC->APOP Loss of Survival Signal DEBRIS Apoptotic Bodies ('Black Dots' / Debris) APOP->DEBRIS Membrane Blebbing

Caption: Mechanism of Action. BAY1143572 inhibits CDK9, halting transcription of short-lived survival factors (MCL1/MYC), causing rapid apoptosis and debris formation.

Frequently Asked Questions (FAQs)

Q1: The media turned cloudy immediately after I added the drug. Why?

A: This is "Crash-Out" Precipitation. BAY1143572 has low aqueous solubility.[2] If you add a high-concentration DMSO stock directly to the media, the drug may precipitate before it disperses.

  • Solution: Do not add 100% DMSO stock directly to the culture dish.

  • Protocol: Perform an intermediate dilution. Dilute your stock 1:10 in media (in a separate tube), vortex immediately, and then add this mixture to your cells dropwise. Ensure the final DMSO concentration is <0.5%.[2][3][4]

Q2: Can I store the drug in media at 4°C for use later in the week?

A: No. Small molecule inhibitors in aqueous solution are prone to hydrolysis and precipitation over time.

  • Best Practice: Store BAY1143572 as a powder at -20°C. Once reconstituted in DMSO, store aliquots at -80°C. Only dilute into media immediately before use.

Q3: My cells are detaching. Is this contamination?

A: Likely not. If you are treating adherent lines (e.g., HeLa, as cited in original characterization studies), CDK9 inhibition causes "anoikis" (detachment-induced death) or rounding up as the cytoskeleton collapses during apoptosis.

  • Verification: Perform an Annexin V / Propidium Iodide stain. If cells are Annexin V positive, it is drug efficacy, not bacterial infection.

Troubleshooting Workflow: The Decision Tree

Use this logic flow to resolve the issue systematically.

DecisionTree Start Issue: Turbidity or Particles in Culture Time When did it appear? Start->Time Immediate Immediately (< 1 hour) Time->Immediate Late Late (> 12 hours) Time->Late Precipitate DIAGNOSIS: Drug Precipitation Immediate->Precipitate Solubility Issue Microscope Microscopy Check (400x) Late->Microscope Crystals Crystalline/Refractile Static motion Microscope->Crystals Delayed Precipitate Debris Irregular/Blebbing Static motion Microscope->Debris Cell Death Swimming Uniform Rods/Cocci Active Swimming Microscope->Swimming Infection Crystals->Precipitate Apoptosis DIAGNOSIS: Drug Efficacy (Apoptosis) Debris->Apoptosis Bacteria DIAGNOSIS: Microbial Contamination Swimming->Bacteria

Caption: Diagnostic logic flow to categorize culture turbidity.[5] Distinguishes between solubility issues, biological efficacy, and true contamination.

References

  • Lücking, U. et al. (2017).[6] Identification of Atuveciclib (BAY 1143572), the First Highly Selective, Clinical PTEFb/CDK9 Inhibitor for the Treatment of Cancer.[6][7] ChemMedChem, 12(21), 1776–1793.

  • TargetMol. (n.d.). Atuveciclib (BAY 1143572) Chemical Properties and Solubility Data.[8][9]

  • MedChemExpress. (n.d.). Atuveciclib (BAY 1143572) Product Information and Biological Activity.

  • Abm Inc. (n.d.). Basics of Cell Culture Quality Control: Contamination vs. Cell Debris.

Sources

Validation & Comparative

A Head-to-Head Comparison of CDK9 Inhibitors: The Selective Potency of Atuveciclib (BAY1143572) Versus the Broad-Spectrum Activity of Dinaciclib

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of targeted cancer therapy, the inhibition of cyclin-dependent kinase 9 (CDK9) has emerged as a promising strategy. CDK9, as the catalytic subunit of the positive transcription elongation factor b (P-TEFb), plays a pivotal role in regulating gene transcription by phosphorylating the C-terminal domain of RNA Polymerase II (RNAPII). This action releases RNAPII from promoter-proximal pausing, a critical step for the transcription of many genes, including those encoding anti-apoptotic proteins and oncogenes frequently overexpressed in cancer. Consequently, the development of CDK9 inhibitors offers a therapeutic avenue to selectively target the transcriptional addiction of tumor cells.

This guide provides an in-depth, objective comparison of two prominent CDK9 inhibitors: atuveciclib (BAY1143572), a highly selective CDK9 inhibitor, and dinaciclib, a pan-CDK inhibitor with activity against CDK9. We will delve into their mechanisms of action, kinase selectivity, preclinical efficacy, and clinical development, supported by experimental data and detailed protocols to empower researchers in their own investigations.

The Central Role of CDK9 in Cancer Transcription

The rationale for targeting CDK9 in oncology stems from its function as a master regulator of transcriptional elongation. Many cancers exhibit a dependency on the continuous, high-level expression of short-lived transcripts that encode for survival proteins (e.g., MCL-1, BCL-2) and key oncogenic drivers (e.g., c-MYC). By inhibiting CDK9, the supply of these critical transcripts is choked off, leading to a rapid decrease in the corresponding proteins and subsequently inducing apoptosis in cancer cells.

cluster_0 Upstream Signaling cluster_1 CDK9/P-TEFb Activation cluster_2 Transcriptional Elongation cluster_3 Cellular Outcomes cluster_4 Inhibitor Intervention Growth_Factors Growth Factors PTEFb P-TEFb Complex Growth_Factors->PTEFb Oncogenic_Signaling Oncogenic Signaling (e.g., MYC) Oncogenic_Signaling->PTEFb CDK9 CDK9 CDK9->PTEFb Apoptosis Apoptosis Cyclin_T1 Cyclin T1 Cyclin_T1->PTEFb RNAPII RNA Polymerase II (paused) PTEFb->RNAPII p_RNAPII RNA Polymerase II (elongating) RNAPII->p_RNAPII Phosphorylation (Ser2) mRNA mRNA transcripts (MCL-1, c-MYC) p_RNAPII->mRNA Protein_Synthesis Protein Synthesis mRNA->Protein_Synthesis Cell_Survival Cancer Cell Survival & Proliferation Protein_Synthesis->Cell_Survival BAY1143572 Atuveciclib (BAY1143572) BAY1143572->CDK9 Highly Selective Inhibition Dinaciclib Dinaciclib Dinaciclib->CDK9 Inhibition

Caption: The CDK9 signaling pathway and points of inhibitor intervention.

Atuveciclib (BAY1143572): A Profile in Selectivity

Atuveciclib is a potent and highly selective, orally bioavailable inhibitor of the P-TEFb complex.[1][2][3] Its development was driven by the hypothesis that a highly selective CDK9 inhibitor could offer a better therapeutic window compared to pan-CDK inhibitors by minimizing off-target effects.[1]

Mechanism of Action and Kinase Selectivity

Atuveciclib exhibits strong inhibitory activity against CDK9/CycT1 with an IC50 of 13 nM.[4] A key feature of atuveciclib is its high selectivity for CDK9 over other CDKs, with a selectivity ratio of approximately 100-fold for CDK9 over CDK2.[4] Outside of the CDK family, it has shown some inhibitory activity against GSK3α and GSK3β with IC50 values of 45 nM and 87 nM, respectively.[4] This focused activity profile is anticipated to result in a more targeted therapeutic effect with potentially fewer side effects related to the inhibition of cell cycle CDKs.

Preclinical Efficacy and Pharmacokinetics

In preclinical studies, atuveciclib has demonstrated potent anti-proliferative activity in various cancer cell lines, including HeLa and the acute myeloid leukemia (AML) cell line MOLM-13, with IC50 values of 920 nM and 310 nM, respectively.[1][3] In vivo, atuveciclib has shown significant anti-tumor efficacy in xenograft models. For instance, in a MOLM-13 xenograft mouse model, daily oral administration of atuveciclib resulted in a dose-dependent anti-tumor effect.[3] Furthermore, in a rat xenograft model of human AML (MV4-11), daily oral administration of atuveciclib at its maximum tolerated dose led to almost complete tumor remission.[1]

Pharmacokinetic studies in rats have revealed that atuveciclib has low blood clearance and an oral bioavailability of 54%.[1][5] It also does not show significant inhibition of cytochrome P450 activity, suggesting a lower potential for drug-drug interactions.[5]

Dinaciclib: A Broad-Spectrum Approach to CDK Inhibition

Dinaciclib is a potent small molecule inhibitor of multiple CDKs, including CDK1, CDK2, CDK5, and CDK9, with IC50 values in the low nanomolar range.[6] Its broader spectrum of activity means it can impact both transcription and cell cycle progression, which could be advantageous in certain cancer contexts but also raises the potential for increased toxicity.

Mechanism of Action and Kinase Selectivity

Dinaciclib's anti-cancer effects are attributed to its ability to induce cell cycle arrest and apoptosis.[7] By inhibiting CDK1 and CDK2, it can halt cell cycle progression, while its inhibition of CDK9 disrupts the transcription of essential survival genes.[6][8] While potent against its target CDKs, the broader kinase selectivity of dinaciclib in comparison to atuveciclib is a key differentiator. It should be noted that dinaciclib has also been shown to bind to the acetyl-lysine recognition site of bromodomains, particularly the BET family, although with a much lower affinity than for its primary CDK targets.[9]

Preclinical and Clinical Activity

Dinaciclib has demonstrated preclinical activity in a wide range of cancer types, including cholangiocarcinoma, glioma, and lung cancer.[6][7][10] In clinical trials, dinaciclib has shown single-agent activity in patients with relapsed multiple myeloma and chronic lymphocytic leukemia (CLL). For instance, in a study with relapsed multiple myeloma patients, dinaciclib treatment resulted in an overall response rate of 11%. In a Phase II study in patients with relapsed/refractory CLL, dinaciclib demonstrated a response rate of 54%.[11]

Head-to-Head Comparison: Atuveciclib vs. Dinaciclib

FeatureAtuveciclib (BAY1143572)Dinaciclib
Primary CDK Targets CDK9CDK1, CDK2, CDK5, CDK9
CDK9/CycT1 IC50 13 nM[3][4]~4 nM[6]
CDK Selectivity Highly selective for CDK9 (CDK2/CDK9 ratio ~100)[4]Pan-CDK inhibitor
Other Key Targets GSK3α (45 nM), GSK3β (87 nM)[4]Bromodomains (lower affinity)[9]
Mechanism of Action Inhibition of transcriptional elongationInhibition of transcription and cell cycle progression
Oral Bioavailability 54% (in rats)[1][5]Administered intravenously in clinical trials
Clinical Development Phase 1 trials in advanced solid tumors and leukemia (NCT01938638, NCT02345382)[1][5][12]Phase 1, 2, and 3 trials in various hematological and solid tumors[11][13]

Experimental Protocols: A Guide for the Bench Scientist

To facilitate further research and ensure the reproducibility of findings, we provide the following detailed experimental protocols.

In Vitro Kinase Inhibition Assay

This protocol outlines a general procedure for assessing the inhibitory activity of compounds against CDK9.

cluster_0 Assay Preparation cluster_1 Kinase Reaction cluster_2 Detection cluster_3 Data Analysis Prepare_Reagents Prepare Kinase Buffer, ATP, Substrate, and Inhibitor Dilutions Add_Inhibitor Add Inhibitor to Assay Plate Prepare_Reagents->Add_Inhibitor Add_Kinase Add Recombinant CDK9/CycT1 Add_Inhibitor->Add_Kinase Initiate_Reaction Add ATP and Substrate Mixture Add_Kinase->Initiate_Reaction Incubate Incubate at Room Temperature Initiate_Reaction->Incubate Stop_Reaction Stop Reaction (e.g., with EDTA) Incubate->Stop_Reaction Add_Detection_Reagent Add Detection Reagent (e.g., ADP-Glo™) Stop_Reaction->Add_Detection_Reagent Measure_Signal Measure Luminescence/Fluorescence Add_Detection_Reagent->Measure_Signal Calculate_Inhibition Calculate Percent Inhibition Measure_Signal->Calculate_Inhibition Determine_IC50 Determine IC50 Values Calculate_Inhibition->Determine_IC50

Caption: Workflow for an in vitro CDK9 kinase inhibition assay.

Materials:

  • Recombinant human CDK9/CycT1 enzyme

  • Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • ATP

  • Substrate (e.g., a peptide substrate with a phosphorylation site for CDK9)

  • Test compounds (atuveciclib, dinaciclib) dissolved in DMSO

  • ADP-Glo™ Kinase Assay kit (Promega) or similar detection system

  • White, opaque 96-well or 384-well plates

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO. Further dilute in kinase assay buffer to the desired final concentrations.

  • Add the diluted compounds to the assay plate. Include wells with DMSO only as a negative control.

  • Add the recombinant CDK9/CycT1 enzyme to each well.

  • Initiate the kinase reaction by adding a mixture of ATP and the substrate. The final ATP concentration should be at or near the Km for CDK9.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction and detect the amount of ADP produced according to the manufacturer's protocol for the ADP-Glo™ assay.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

Cell Viability (MTT) Assay

This protocol describes how to assess the effect of CDK9 inhibitors on cancer cell viability.

Materials:

  • Cancer cell line of interest (e.g., MOLM-13, HeLa)

  • Complete cell culture medium

  • Test compounds (atuveciclib, dinaciclib) dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well clear flat-bottom plates

Procedure:

  • Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test compounds. Include wells with DMSO only as a vehicle control.

  • Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.

  • Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Western Blot Analysis of Downstream Targets

This protocol details the detection of changes in the phosphorylation of RNAPII and the expression of MCL-1 and c-MYC following treatment with CDK9 inhibitors.[14][15][16]

Materials:

  • Cancer cell line of interest

  • Test compounds (atuveciclib, dinaciclib)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies:

    • Anti-phospho-RNAPII (Ser2)

    • Anti-total RNAPII

    • Anti-MCL-1

    • Anti-c-MYC

    • Anti-GAPDH or β-actin (as a loading control)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) detection reagents

Procedure:

  • Treat cells with the test compounds for the desired time points (e.g., 4, 8, 24 hours).

  • Lyse the cells in lysis buffer and determine the protein concentration of the lysates.

  • Separate equal amounts of protein from each sample by SDS-PAGE.

  • Transfer the proteins to a membrane.

  • Block the membrane in blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using an ECL detection system.

  • Quantify the band intensities and normalize to the loading control.

Concluding Remarks: A Tale of Two Inhibitors

The choice between a highly selective CDK9 inhibitor like atuveciclib and a pan-CDK inhibitor such as dinaciclib will ultimately depend on the specific therapeutic context. The high selectivity of atuveciclib holds the promise of a more targeted therapy with a potentially wider therapeutic window, which is being explored in ongoing clinical trials.[12] Its oral bioavailability is also a significant advantage for patient convenience.[1][5]

Dinaciclib, with its broader activity profile, may offer efficacy in tumors that are dependent on multiple CDKs for their survival. However, this broader activity may also lead to a more challenging side-effect profile.[17] The extensive clinical evaluation of dinaciclib provides a wealth of data on its activity and safety in various cancer types.

As our understanding of the intricate roles of different CDKs in cancer biology deepens, the rationale for using either selective or broader-spectrum inhibitors will become clearer. The continued clinical development of both atuveciclib and dinaciclib will be crucial in defining their respective places in the armamentarium of targeted cancer therapies.

References

  • Lücking, U., et al. (2017). Identification of Atuveciclib (BAY 1143572), the First Highly Selective, Clinical PTEFb/CDK9 Inhibitor for the Treatment of Cancer. ChemMedChem, 12(21), 1776–1793. [Link]

  • Al-Sanea, M. M., et al. (2020). Dinaciclib, a cyclin-dependent kinase inhibitor, suppresses cholangiocarcinoma growth by targeting CDK2/5/9. Scientific Reports, 10(1), 18459. [Link]

  • Selleck Chemicals. Atuveciclib (BAY-1143572) | ≥99%(HPLC) | Selleck | CDK 阻害剤. [Link]

  • AdooQ BioScience. Atuveciclib (BAY-1143572) | Selective PTEFb/CDK9 inhibitor | Buy from Supplier AdooQ®. [Link]

  • My Cancer Genome. Clinical Trial: NCT01938638. [Link]

  • Rausch, J. P., et al. (2021). The Novel, Orally Bioavailable CDK9 Inhibitor Atuveciclib Sensitises Pancreatic Cancer Cells to TRAIL-induced Cell Death. Anticancer Research, 41(1), 103–114. [Link]

  • Chen, Y., et al. (2019). Targeting CDK9 and MCL-1 by a new CDK9/p-TEFb inhibitor with and without 5-fluorouracil in esophageal adenocarcinoma. Oncotarget, 10(45), 4663–4677. [Link]

  • ResearchGate. Profiling of dinaciclib against a panel of 24 bromodomains. [Link]

  • Kumar, S., et al. (2015). Dinaciclib, a novel CDK inhibitor, demonstrates encouraging single-agent activity in patients with relapsed multiple myeloma. Blood, 125(3), 443–448. [Link]

  • Lin, H. Y., et al. (2024). Dinaciclib inhibits the growth of acute myeloid leukemia cells through either cell cycle-related or ERK1/STAT3/MYC pathways. Toxicology in Vitro, 94, 105768. [Link]

  • Joshi, S., et al. (2015). Dinaciclib, a Cyclin-Dependent Kinase Inhibitor Promotes Proteasomal Degradation of Mcl-1 and Enhances ABT-737–Mediated Cell Death in Malignant Human Glioma Cell Lines. The Journal of Pharmacology and Experimental Therapeutics, 353(2), 291–301. [Link]

  • Johnson, N., et al. (2016). Dinaciclib Induces Anaphase Catastrophe in Lung Cancer Cells via Inhibition of Cyclin Dependent Kinases 1 and 2. PLoS One, 11(6), e0158338. [Link]

  • ResearchGate. (PDF) Identification of Atuveciclib (BAY 1143572), the First Highly Selective, Clinical PTEFb/CDK9 Inhibitor for the Treatment of Cancer. [Link]

  • Reaction Biology. Kinase Selectivity Panels. [Link]

  • Li, Y., et al. (2021). CDK inhibitors in cancer therapy, an overview of recent development. Journal of Hematology & Oncology, 14(1), 143. [Link]

  • Ciceri, P., et al. (2015). The cyclin-dependent kinase inhibitor dinaciclib interacts with the acetyl-lysine recognition site of bromodomains. ACS Chemical Biology, 10(5), 1354–1361. [Link]

  • Gojo, I., et al. (2013). Clinical and Laboratory Studies of the Novel Cyclin-Dependent Kinase Inhibitor Dinaciclib (SCH 727965) in Acute Leukemias. Cancer Chemotherapy and Pharmacology, 72(4), 897–908. [Link]

  • IntechOpen. Advances in Cancer Therapy: A Comprehensive Review of CDK and EGFR Inhibitors. [Link]

  • Wang, Y., et al. (2021). CDK9 Inhibitor Induces the Apoptosis of B-Cell Acute Lymphocytic Leukemia by Inhibiting c-Myc-Mediated Glycolytic Metabolism. Frontiers in Oncology, 11, 626571. [Link]

  • ResearchGate. (PDF) Dinaciclib, a cyclin-dependent kinase inhibitor, suppresses cholangiocarcinoma growth by targeting CDK2/5/9. [Link]

  • MDPI. Cancer therapy by cyclin-dependent kinase inhibitors (CDKIs): bench to bedside. [Link]

  • ChemRxiv. Elucidating Binding Selectivity in Cyclin-Dependent Kinases (CDKs) 4, 6, and 9: Development of Highly Potent and Selective CDK4/9 Inhibitors. [Link]

  • Huang, C. H., et al. (2015). Compensatory induction of MYC expression by sustained CDK9 inhibition via a BRD4-dependent mechanism. eLife, 4, e06535. [Link]

  • Rutgers University. Dinaciclib is a Novel Cyclin Dependent Kinase Inhibitor with Significant Clinical Activity in Relapsed and Refractory Chronic Lymphocytic Leukemia. [Link]

  • MDPI. Multi-omics pan-cancer profiling of CDK2 and in silico identification of plant-derived inhibitors using machine learning approaches. [Link]

  • AACR Journals. Enitociclib, a Selective CDK9 Inhibitor, Induces Complete Regression of MYC+ Lymphoma by Downregulation of RNA Polymerase II Mediated Transcription. [Link]

  • ResearchGate. Effects of drug treatment on c-MYC protein levels. (A) Western blot... [Link]

  • National Institutes of Health. Dinaciclib is a Novel Cyclin Dependent Kinase Inhibitor with Significant Clinical Activity in Relapsed and Refractory Chronic Lymphocytic Leukemia. [Link]

Sources

Technical Deep Dive: BAY1143572 (Atuveciclib) & The Next-Gen CDK9 Combination Landscape

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Pivot to Transcriptional Therapy

BAY1143572 (Atuveciclib) represents a pivotal shift in the development of Cyclin-Dependent Kinase (CDK) inhibitors. Unlike first-generation "pan-CDK" inhibitors (e.g., Alvocidib, Dinaciclib) that suffered from narrow therapeutic indices due to off-target effects on cell-cycle CDKs (CDK1/2), BAY1143572 is a highly selective inhibitor of CDK9/P-TEFb (Positive Transcription Elongation Factor b).

For researchers in solid tumor oncology, this molecule offers a precise tool to target "Transcriptional Addiction" —specifically in MYC-driven and MCL1-dependent tumors. However, clinical data suggests that its rapid clearance and the plasticity of tumor signaling limit its monotherapy potential. This guide dissects the mechanistic rationale and experimental protocols for deploying BAY1143572 in high-potency combination regimens.

Comparative Analysis: Specificity as a Double-Edged Sword

The primary advantage of BAY1143572 is its selectivity. By sparing CDK2 and CDK1, it avoids the severe myelosuppression associated with earlier generation drugs. However, this selectivity requires precise patient stratification (biomarker selection) and combination partners to prevent compensatory signaling.

Table 1: Pharmacologic Profile of CDK9 Inhibitors
FeatureBAY1143572 (Atuveciclib) Dinaciclib Alvocidib (Flavopiridol) VIP152 (Enitociclib)
Primary Target CDK9 / P-TEFb (Selective)CDK1, 2, 5, 9 (Pan-CDK)CDK9, 4, 1, 2 (Dirty profile)CDK9 (Highly Selective)
IC50 (CDK9) ~13 nM~1–4 nM~3–6 nM~4 nM
Selectivity Ratio >50-fold vs. other CDKsLow (Hits cell cycle CDKs)LowHigh
Dose-Limiting Toxicity GI toxicity, Fatigue (Manageable neutropenia)Severe Neutropenia (CDK1/2 effect)Tumor Lysis Syndrome, DiarrheaNeutropenia (Manageable)
PK Profile Short half-life (~0.7–1.2h); Rapid clearanceModerate half-lifeShort half-lifeLong half-life (Weekly IV)
Clinical Status Discontinued as monotherapy; Combination focusPhase III (Leukemia)Approved (AML - as Voruciclib precursor)Phase II (Solid Tumors)

Critical Insight: BAY1143572’s short half-life necessitates dosing schedules that ensure sufficient "time above threshold" to trigger apoptosis without inducing prolonged toxicity. In xenograft models, daily oral administration is often required to maintain suppression of Ser2-phosphorylation on RNA Polymerase II.

Mechanistic Rationale for Combinations

The therapeutic hypothesis for BAY1143572 relies on blocking the P-TEFb complex , which is required to release RNA Polymerase II (RNAPII) from its promoter-proximal pause.

Core Targets Downregulated by CDK9 Inhibition:
  • MYC: A transcription factor with a short half-life. CDK9 inhibition leads to rapid loss of MYC mRNA and protein.

  • MCL-1: An anti-apoptotic protein with a rapid turnover rate. Its depletion sensitizes cells to apoptosis.

Visualization: The CDK9 Signaling Axis & Intervention Points[1]

CDK9_Mechanism CDK9 CDK9 / Cyclin T1 (P-TEFb) RNAPII_Pause RNAPII (Paused) @ Promoter CDK9->RNAPII_Pause Phosphorylates Ser2 BAY BAY1143572 BAY->CDK9 Inhibits (IC50 13nM) RNAPII_Elong RNAPII (Elongating) Ser2-Phosphorylated RNAPII_Pause->RNAPII_Elong Pause Release MYC_Gene MYC Gene Transcription RNAPII_Elong->MYC_Gene Drives MCL1_Gene MCL1 Gene Transcription RNAPII_Elong->MCL1_Gene Drives TumorGrowth Tumor Proliferation MYC_Gene->TumorGrowth Apoptosis Apoptosis Induction MCL1_Gene->Apoptosis Blocks BET BET Bromodomains (BRD4) BET->CDK9 Recruits to Super-Enhancers BET_Inhib BET Inhibitor (e.g., ZEN-3694) BET_Inhib->BET Inhibits

Figure 1: Mechanism of Action. BAY1143572 blocks the P-TEFb-mediated phosphorylation of RNAPII, preventing the transcription of short-half-life oncogenes like MYC and MCL1. Combination with BET inhibitors prevents the recruitment of P-TEFb to super-enhancers.

Validated Combination Strategies

Strategy A: Epigenetic Priming (BAY1143572 + BET Inhibitors)

Rationale: MYC-driven solid tumors (e.g., NUT Carcinoma, SCLC, TNBC) often rely on "super-enhancers" to drive MYC expression. BRD4 (a BET protein) recruits CDK9 to these enhancers.

  • Synergy: BET inhibitors (e.g., JQ1, ZEN-3694) displace BRD4, while BAY1143572 blocks the catalytic activity of any remaining CDK9.

  • Outcome: "Transcriptional collapse" of the MYC oncogene.

Strategy B: Apoptotic Sensitization (BAY1143572 + BCL-2 Inhibitors)

Rationale: Venetoclax (BCL-2 inhibitor) resistance is frequently mediated by MCL-1 upregulation.

  • Synergy: BAY1143572 transcriptionally represses MCL-1.

  • Outcome: Restoration of apoptotic competency in resistant tumors.

Experimental Protocols (Self-Validating Systems)

To generate publishable data, you must prove that the observed synergy is mechanism-based, not just additive toxicity.

Protocol 1: Validation of Target Engagement (Western Blot)

Before running synergy assays, confirm BAY1143572 is hitting CDK9 at your chosen concentrations.

  • Cell Seeding: Seed cells (e.g., MOLM-13 or specific solid tumor line) at

    
     cells/mL.
    
  • Treatment: Treat with BAY1143572 at 0, 10, 50, 100, 500 nM for 2 hours (short treatment is crucial due to rapid kinetics).

  • Lysis: Use RIPA buffer with phosphatase inhibitors (Sodium Orthovanadate + NaF) – Critical Step.

  • Readout:

    • Primary Marker: p-RNAPII Ser2 (The direct substrate). Expect dose-dependent decrease.

    • Downstream Markers: MYC, MCL-1 (Total protein). Expect decrease.

    • Control: Total RNAPII and GAPDH.

Protocol 2: High-Throughput Synergy Assessment (Matrix Assay)

Synergy_Workflow Step1 1. Optimization Determine Single Agent IC50 (72h Assay) Step2 2. Matrix Design 6x6 or 8x8 Grid Range: 0.25x to 4x IC50 Step1->Step2 Step3 3. Seeding Optimized Density (Avoid Confluence >90%) Step2->Step3 Step4 4. Treatment Simultaneous vs. Sequential (72h Incubation) Step3->Step4 Step5 5. Readout CellTiter-Glo (ATP) or Crystal Violet Step4->Step5 Step6 6. Analysis Calculate CI Values (Chou-Talalay / Bliss) Step5->Step6

Figure 2: Synergy Workflow. A rigorous matrix design is required to distinguish true synergy (Combination Index < 0.8) from additivity.

Detailed Steps:

  • Matrix Setup: Create a 6x6 grid in a 96-well plate.

    • Axis X (BAY1143572): 0, 10, 20, 40, 80, 160 nM.

    • Axis Y (Partner, e.g., Venetoclax): 0, 0.1, 0.5, 1.0, 5.0, 10.0 µM.

  • Controls:

    • Vehicle (DMSO) control (0,0 well).

    • Positive control (Staurosporine) to define 0% viability.

  • Calculation: Use CompuSyn or SynergyFinder (R package).

    • Target: Combination Index (CI) < 0.8 indicates strong synergy.

    • Note: If CI is 0.9–1.1, the effect is additive. Do not claim synergy.

References

  • Lücking, U., et al. (2017). "Identification of Atuveciclib (BAY 1143572), the First Highly Selective, Clinical PTEFb/CDK9 Inhibitor for the Treatment of Cancer."[1] ChemMedChem.

  • Boffo, S., et al. (2018). "CDK9 inhibitors in acute myeloid leukemia." Journal of Experimental & Clinical Cancer Research.

  • Gobat, M., et al. (2020). "Pre-therapeutic efficacy of the CDK inhibitor dinaciclib in medulloblastoma cells." UCL Discovery.

  • Yap, T.A., et al. (2022). "First-in-Human Dose-Escalation Study of Cyclin-Dependent Kinase 9 Inhibitor VIP152." Clinical Cancer Research.

  • MedChemExpress. "Atuveciclib (BAY-1143572) Product Monograph & Biological Activity."

Sources

Validating Selective CDK9 Inhibition: A Technical Guide to BAY1143572 (Atuveciclib)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Challenge: For decades, targeting Cyclin-Dependent Kinases (CDKs) in cancer was hampered by a lack of selectivity. First-generation inhibitors like Flavopiridol (Alvocidib) hit multiple cell-cycle kinases (CDK1/2/4/6), leading to dose-limiting toxicities that obscured the specific therapeutic value of transcriptional inhibition.

The Solution: BAY1143572 (Atuveciclib) represents a highly selective chemical probe for the Positive Transcription Elongation Factor b (P-TEFb) complex, specifically targeting CDK9/Cyclin T1.[1] Unlike its predecessors, it spares cell-cycle CDKs at therapeutic concentrations, allowing researchers to isolate the effects of transcriptional pausing.

This Guide: Designed for discovery scientists, this document details the validation of CDK9 inhibition using BAY1143572. It moves beyond basic IC50 generation to a multi-parametric validation system that confirms mechanism-based efficacy versus off-target toxicity.

Mechanism of Action: The P-TEFb Checkpoint

To validate BAY1143572, one must understand the specific phosphorylation event it disrupts. CDK9, paired with Cyclin T1, forms P-TEFb.[2] Its primary role is to release RNA Polymerase II (RNAPII) from its "paused" state at proximal promoters by phosphorylating Serine 2 (Ser2) on the RNAPII C-terminal domain (CTD).[3]

The Causality Chain:

  • Inhibition: BAY1143572 binds the ATP pocket of CDK9.[4]

  • Blockade: RNAPII Ser2 phosphorylation is prevented.

  • Transcriptional Pause: RNAPII remains stalled; elongation fails.

  • Oncogene Depletion: Short half-life transcripts (e.g., MCL1, MYC) are rapidly depleted.

  • Apoptosis: Loss of MCL-1 releases pro-apoptotic factors (BAK/BAX), triggering mitochondrial outer membrane permeabilization (MOMP).

CDK9_Mechanism BAY BAY1143572 CDK9 CDK9 / CycT1 (P-TEFb) BAY->CDK9 Inhibits (IC50 ~13nM) RNAPII RNA Pol II (Paused) CDK9->RNAPII Phosphorylates pSer2 p-Ser2 RNAPII (Elongating) RNAPII->pSer2 Elongation Release mRNA mRNA Synthesis (MCL1, MYC) pSer2->mRNA Transcription Apoptosis Apoptosis (MOMP) mRNA->Apoptosis Depletion triggers death

Figure 1: Mechanistic pathway of BAY1143572. The drug specifically blocks the P-TEFb-mediated transition of RNA Polymerase II to an elongating state.

Comparative Analysis: Selecting the Right Tool

FeatureBAY1143572 (Atuveciclib) Flavopiridol (Alvocidib) Dinaciclib AZD4573
Primary Target CDK9 / CycT1 Pan-CDK (1, 2, 4, 6, 7, 9)Pan-CDK (1, 2, 5, 9)CDK9
Selectivity High (>100x vs CDK2)Low (Promiscuous)ModerateHigh
CDK9 IC50 (Cell-free) ~13 nM~3–8 nM~4 nM<4 nM
Key Advantage Clean chemical probe; spares cell cycle directly.Historical benchmark; extremely potent.Clinical data available; potent but hits CDK1/2.[5][6]Modern clinical candidate; short half-life.
Key Limitation Metabolic stability issues in vivo (rodents).High toxicity due to off-target CDK inhibition.Narrow therapeutic window.[7]On-target toxicity (neutropenia).
Best Use Case Mechanistic Validation Positive Control (Potency) Comparator Clinical Translation

Expert Insight: When validating a new phenotype, use Flavopiridol as a "dirty" positive control (if this doesn't work, nothing will) and BAY1143572 to prove the effect is specifically transcriptional and not due to cell cycle arrest (CDK1/2 inhibition).

Validation Protocols: The Self-Validating System

To claim "CDK9 inhibition," you must demonstrate three distinct events:

  • Biochemical: The kinase is inhibited.[2][4][8]

  • Cellular Target: The specific substrate (RNAPII Ser2) is dephosphorylated.

  • Phenotypic: The downstream "addiction" oncogenes (MCL-1) are lost.

Workflow Visualization

Validation_Workflow cluster_0 Step 1: Treatment cluster_1 Step 2: Readouts Cells Cancer Cells (e.g., MOLM-13, MV4-11) WB Western Blot Cells->WB Lysis Viability CTG / Annexin V Cells->Viability Dose BAY1143572 (0.1 - 1.0 µM) Dose->Cells Time Timecourse (2h, 4h, 6h, 24h) Time->Cells Result1 Result1 WB->Result1 Marker 1: p-RNAPII Ser2 (Loss) Result2 Result2 WB->Result2 Marker 2: MCL-1 (Loss) Result3 Result3 WB->Result3 Control: Total RNAPII (Stable)

Figure 2: Experimental workflow for validating CDK9 target engagement and downstream efficacy.

Protocol A: Cellular Target Engagement (Western Blot)

This is the gold standard for verifying CDK9 inhibition inside the cell.

Objective: Confirm loss of p-Ser2 RNAPII and downstream depletion of MCL-1.[9] Cell Lines: MOLM-13 or MV4-11 (AML lines are highly sensitive and ideal for validation).

Reagents:

  • Primary Antibody 1: Anti-RNA Polymerase II CTD phospho-Ser2 (Clone 3E10 or equivalent). Crucial: Do not use p-Ser5 antibodies; Ser5 is regulated by CDK7.

  • Primary Antibody 2: Anti-MCL-1 (detects rapid turnover).

  • Primary Antibody 3: Anti-Total RNA Polymerase II (Loading Control).

  • Primary Antibody 4: Anti-PARP (Cleaved vs. Full length for apoptosis).

Step-by-Step:

  • Seeding: Seed cells at

    
     cells/mL.
    
  • Treatment: Treat with BAY1143572 at 0, 50, 100, 500, 1000 nM .

    • Timepoint:Crucial. Harvest at 2 to 4 hours for p-Ser2 and MCL-1.

    • Note: If you wait 24 hours, the cells are dead, and protein degradation is non-specific. CDK9 effects are rapid.

  • Lysis: Use RIPA buffer supplemented with Phosphatase Inhibitors (Na3VO4, NaF) and Protease Inhibitors.

    • Tip: Sonicate lysates to shear chromatin; RNAPII is chromatin-bound.

  • Blotting: Run on 4-12% Bis-Tris gels. Transfer to Nitrocellulose.

  • Analysis:

    • Success Criteria: >50% reduction in p-Ser2 signal at ~200-500 nM within 4 hours. Total RNAPII levels should remain stable. MCL-1 should disappear.

Protocol B: Functional Viability & Specificity

Objective: Determine IC50 and ensure the killing is time-dependent.

  • Assay: CellTiter-Glo (Promega) or equivalent ATP-based assay.

  • Setup: 384-well plate, 1000 cells/well.

  • Dosing: 10-point dose-response (10 µM down to 0.5 nM).

  • Incubation:

    • Plate 1: 24 Hours.

    • Plate 2: 72 Hours.

  • Interpretation:

    • True CDK9 inhibitors act fast. You should see significant viability loss (or Annexin V positivity) by 24 hours in sensitive lines (e.g., AML).

    • If IC50 at 24h is >10 µM but drops to 100 nM at 72h, suspect off-target anti-proliferative effects (CDK1/2) rather than transcriptional apoptosis.

Troubleshooting & Expert Insights

ObservationDiagnosisCorrective Action
p-Ser2 decreases, but MCL-1 is stable. Proteasome issue or cell line is not "addicted" to MCL-1.Check c-MYC levels.[10] If MYC is also stable, the drug might not be entering the nucleus efficiently.
p-Ser5 decreases alongside p-Ser2. Off-target inhibition of CDK7.You are likely using a non-selective concentration (>1 µM). Titrate down.
High toxicity but no p-Ser2 loss. Off-target toxicity.The compound may be hitting other kinases. Use BAY1143572 as a negative control at 100 nM to prove the effect is specific.
Total RNAPII signal is weak. Chromatin extraction failure.RNAPII is bound to DNA.[3] Ensure lysis buffer contains high salt or use sonication.

Senior Scientist Note: "Do not rely solely on phenotypic cell death. Many compounds kill cancer cells. To publish on BAY1143572, you must show the mechanistic gap : the time window (2-4h) where transcription is blocked (p-Ser2 loss) BEFORE the cells disintegrate (PARP cleavage). If these events happen simultaneously, you cannot claim causality."

References

  • Lücking, U., et al. (2017). Identification of Atuveciclib (BAY 1143572), the First Highly Selective, Clinical PTEFb/CDK9 Inhibitor for the Treatment of Cancer.[11] ChemMedChem, 12(21), 1776-1793.[11]

  • Siemeister, G., et al. (2017). BAY 1143572, a potent and highly selective CDK9/PTEFb inhibitor, shows efficacy in preclinical models of acute myeloid leukemia and adult T-cell leukemia/lymphoma. AACR Annual Meeting, Abstract 979.

  • Cidado, J., et al. (2020). AZD4573 Is a Highly Selective CDK9 Inhibitor That Suppresses MCL-1 and Induces Apoptosis in Hematologic Cancer Cells. Clinical Cancer Research, 26(4), 922-934.

  • Garriga, J., & Grana, X.[6] (2014). Cellular control of gene expression by T-type cyclin/CDK9 complexes. Gene, 546(2), 197-207.

Sources

Investigating Potential Resistance Mechanisms to Atuveciclib (BAY 1143572): A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The CDK9 Selectivity Shift

Atuveciclib (BAY 1143572) represents a pivotal shift in targeting transcriptional addiction in cancer. Unlike first-generation "pan-CDK" inhibitors (e.g., Alvocidib), Atuveciclib is a highly selective inhibitor of the Positive Transcription Elongation Factor b (P-TEFb) complex, specifically targeting CDK9/Cyclin T1.

While this selectivity reduces the off-target toxicity associated with CDK1/2 inhibition, it paradoxically narrows the "escape window," potentially forcing cancer cells to develop distinct, high-affinity resistance mechanisms. This guide outlines the comparative landscape of Atuveciclib and provides a self-validating experimental framework to identify and characterize these resistance pathways.

Comparative Landscape: Atuveciclib vs. Alternatives

To understand resistance, one must first understand the baseline performance and binding kinetics relative to alternatives.

Table 1: CDK9 Inhibitor Performance Profile
FeatureAtuveciclib (BAY 1143572) Alvocidib (Flavopiridol) Dinaciclib AZD4573
Primary Target CDK9/CycT1 (P-TEFb)CDK9, CDK4, CDK1, CDK2CDK1, CDK2, CDK5, CDK9CDK9 (Highly Selective)
Selectivity High (>100-fold vs CDK2)Low (Pan-CDK)ModerateHigh
IC50 (Cell-free) ~13 nM (CDK9)~6 nM (CDK9)~1–4 nM (Pan-CDK)<4 nM (CDK9)
Half-life (t1/2) Moderate (Oral bioavailability)Short (IV bolus required)ShortShort (Designed for transient inhibition)
Toxicity Profile GI toxicity (manageable)Tumor Lysis Syndrome, DiarrheaMyelosuppressionNeutropenia (transient)
Resistance Risk High Specificity Risk (Point mutations, Pathway bypass)Broad Risk (Efflux, General stress adaptation)Moderate High Specificity Risk (MCL-1 recovery)

Key Insight: Atuveciclib's oral bioavailability and high selectivity make it a prime candidate for continuous dosing, but this constant pressure may select for target-specific mutations (e.g., CDK9 kinase domain mutations) rather than just general efflux pumps often seen with Alvocidib.

Hypothesized Resistance Mechanisms[1][2]

Based on structural analogs (e.g., Enitociclib/BAY 1251152) and P-TEFb biology, three primary resistance vectors are hypothesized for Atuveciclib.

A. Target Gene Mutation (The "Gatekeeper" Effect)

Resistance to selective kinase inhibitors often arises from point mutations that sterically hinder drug binding without abolishing kinase activity.

  • Mechanism: A mutation in the CDK9 ATP-binding pocket.

  • Evidence: In the structurally related inhibitor BAY 1251152, a CDK9 L156F mutation has been identified.[1][2] This leucine-to-phenylalanine substitution creates steric clashes with the inhibitor's benzyl sulfoximine group.

  • Impact: Shifts IC50 by >100-fold while maintaining physiological P-TEFb function.

B. Compensatory Signaling (MCL-1 Stabilization)

Atuveciclib functions by blocking the transcription of short-lived anti-apoptotic proteins like MCL-1 and MYC.

  • Mechanism: Cells may bypass transcriptional repression by stabilizing the protein itself.

  • Pathway: Activation of MAPK/ERK or PI3K/AKT pathways can phosphorylate MCL-1, preventing its ubiquitin-mediated degradation.

  • Result: MCL-1 protein levels remain high despite CDK9-mediated mRNA depletion.

C. Transcriptional Recovery (The "Pause Release" Bypass)
  • Mechanism: Recruitment of alternative kinases (e.g., CDK12/13) or hyper-activation of remaining CDK9 via super-enhancer remodeling.

  • Result: RNA Polymerase II (Pol II) resumes elongation despite Atuveciclib presence.

Visualization: Resistance Pathways[1][2][3][4]

The following diagram illustrates the mechanistic divergence between sensitive and resistant states under Atuveciclib treatment.

Atuveciclib_Resistance cluster_sensitive Sensitive State (Wild Type) cluster_resistant Resistant State (Potential Mechanisms) Atuveciclib Atuveciclib (BAY 1143572) CDK9_WT CDK9 (WT) / CycT1 Atuveciclib->CDK9_WT Inhibits Mutant_CDK9 CDK9 Mutation (e.g., L156F) Atuveciclib->Mutant_CDK9 Cannot Bind PolII RNA Pol II (Ser2 Phos) CDK9_WT->PolII Phosphorylates MCL1_mRNA MCL-1/MYC mRNA PolII->MCL1_mRNA Elongation Blocked Apoptosis Apoptosis (Cell Death) MCL1_mRNA->Apoptosis Depletion triggers MCL1_Protein MCL-1 Protein Stabilization MCL1_mRNA->MCL1_Protein Translation Mutant_CDK9->PolII Restores Phos Bypass MAPK/ERK Activation Bypass->MCL1_Protein Prevents Degradation Survival Cell Survival (Resistance) MCL1_Protein->Survival Blocks Apoptosis

Caption: Mechanistic divergence showing how CDK9 mutations (L156F) or MAPK-driven MCL-1 stabilization bypass Atuveciclib-induced apoptosis.

Experimental Workflow: Investigating Resistance

This protocol is designed to be self-validating . Each step includes a "Quality Gate" to ensure the observed resistance is genuine and not an artifact of culture conditions.

Phase 1: Generation of Resistant Models (The "Pulse-Selection" Method)

Do not use simple continuous escalation, as this favors general efflux pumps (MDR1). Use pulsed selection to mimic clinical pharmacokinetics.

  • Establish Baseline: Determine IC50 of parental cell line (e.g., MOLM-13 or MV4-11) using a 72h CellTiter-Glo assay.

  • Initial Pulse: Treat cells at IC90 for 24 hours, then wash and recover in drug-free media.

  • Escalation: Once viability recovers to >90%, re-treat at 1.5x the previous concentration.

  • Selection: Repeat until cells grow robustly at 10x the parental IC50.

  • Quality Gate: Perform an "Efflux Washout" test. Treat resistant cells with Atuveciclib +/- Verapamil (P-gp inhibitor). If sensitivity is fully restored by Verapamil, your mechanism is likely just efflux (MDR1), not target-specific.

Phase 2: Molecular Characterization (Genomics & Transcriptomics)

Objective: Distinguish between mutation (L156F) and pathway rewiring.

  • Whole Exome Sequencing (WES):

    • Compare Parental vs. Resistant genomic DNA.[1]

    • Focus Region: CDK9 kinase domain (Exons 4-7). Look specifically for L156F or G157 alterations.

  • RNA-Seq / GSEA Analysis:

    • Look for upregulation of MCL1, MYC, or compensatory CDKs (CDK12, CDK13).

    • Signature to watch: Enrichment of "MAPK signaling" or "Protein Ubiquitination" pathways (suggesting stability mechanisms).

Phase 3: Functional Validation (ChIP-Seq for Pol II)

This is the gold standard for confirming CDK9 inhibition failure.

Protocol:

  • Crosslinking: Fix cells (Parental vs. Resistant) treated with Atuveciclib (100 nM, 6h) using 1% formaldehyde.

  • IP Target: Antibody against RNA Pol II Ser2-P (elongating form) and Total Pol II .

  • Analysis: Calculate the Traveling Ratio (TR) :

    
    
    
  • Interpretation:

    • Sensitive Cells:[3] High TR (Pol II is stuck at promoter).

    • Resistant Cells: Low TR (Pol II travels into gene body despite drug).

Visualization: Experimental Decision Tree

Workflow Start Resistant Clone Generated Verapamil Test: Atuveciclib + Verapamil Start->Verapamil Result_Sens Sensitivity Restored? Verapamil->Result_Sens Efflux Mechanism: Drug Efflux (MDR1) Result_Sens->Efflux Yes DeepDive Perform WES & Western Blot Result_Sens->DeepDive No Seq_Result CDK9 Mutation (L156F)? DeepDive->Seq_Result Mut_Mech Mechanism: Target Mutation Seq_Result->Mut_Mech Yes WB_Check Check MCL-1 Stability Seq_Result->WB_Check No MCL_Result MCL-1 High despite drug? WB_Check->MCL_Result Bypass_Mech Mechanism: Pathway Bypass MCL_Result->Bypass_Mech Yes Unknown Investigate Chromatin Remodeling MCL_Result->Unknown No

Caption: Decision logic for categorizing resistance mechanisms using pharmacological and molecular exclusion criteria.

References

  • Lücking, U., et al. (2017). "Identification of Atuveciclib (BAY 1143572), the First Highly Selective, Clinical PTEFb/CDK9 Inhibitor for the Treatment of Cancer."[4][5] ChemMedChem.

  • Wang, E., et al. (2023). "Predicting and overcoming resistance to CDK9 inhibitors for cancer therapy." Acta Pharmaceutica Sinica B. (Identifies L156F mutation in related BAY 1251152).

  • Yeh, Y.Y., et al. (2015).[6] "Up-regulation of CDK9 kinase activity and Mcl-1 stability contributes to the acquired resistance to cyclin-dependent kinase inhibitors in leukemia." Oncotarget.

  • Cidado, J., et al. (2020). "AZD4573 Is a Highly Selective CDK9 Inhibitor That Suppresses MCL-1 and Induces Apoptosis in Hematologic Cancer Cells."[7] Clinical Cancer Research.

  • Boffo, S., et al. (2018). "CDK9 inhibitors in acute myeloid leukemia." Journal of Experimental & Clinical Cancer Research.

Sources

Technical Guide: Synergistic Profiling of BAY 1143572 (Atuveciclib)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

BAY 1143572 (Atuveciclib) represents a class of highly selective, orally available P-TEFb (Positive Transcription Elongation Factor b) inhibitors.[1][2] Unlike first-generation pan-CDK inhibitors (e.g., Alvocidib), BAY 1143572 specifically targets the CDK9/Cyclin T1 complex.

Its primary mechanism of action—blocking the transcriptional elongation of short-lived anti-apoptotic proteins (MCL-1, MYC)—makes it a potent "sensitizer" for combination therapies. While clinical development was impacted by the narrow therapeutic windows characteristic of CDK9 inhibition, BAY 1143572 remains a critical chemical probe for validating transcriptional blockade strategies in Acute Myeloid Leukemia (AML) and solid tumors.

This guide provides a comparative analysis of its performance against standard CDK inhibitors and details experimentally validated synergistic combinations.

Mechanistic Foundation: The P-TEFb Blockade

To understand the synergy, one must understand the "Pause-Release" mechanism. CDK9 phosphorylates the Carboxy-Terminal Domain (CTD) of RNA Polymerase II (RNAPII) at Serine 2.[2] This phosphorylation releases RNAPII from promoter-proximal pausing, allowing productive elongation of mRNA.[2]

The Vulnerability: Oncogenes like MYC and survival factors like MCL1 have extremely short mRNA and protein half-lives. They require constant, high-rate transcription. BAY 1143572 interrupts this supply line, causing rapid depletion of these proteins while housekeeping genes (with more stable mRNA) remain largely unaffected.

Diagram 1: Mechanism of Action & Apoptotic Priming

G cluster_targets Short-Lived Survival Factors BAY BAY 1143572 (Atuveciclib) CDK9 CDK9 / Cyclin T1 (P-TEFb Complex) BAY->CDK9 Inhibits (IC50: 13 nM) MCL1 MCL-1 Protein BAY->MCL1 Depletes RNAPII RNA Polymerase II (CTD Ser2 Phosphorylation) CDK9->RNAPII Phosphorylates Elongation Transcriptional Elongation RNAPII->Elongation Promotes Elongation->MCL1 Synthesis MYC c-MYC Oncoprotein Elongation->MYC Synthesis Apoptosis Apoptosis (Cell Death) MCL1->Apoptosis Blocks MCL1->Apoptosis Sensitization MYC->Apoptosis Oncogenic Stress

Caption: BAY 1143572 inhibits CDK9, preventing RNAPII phosphorylation.[3] This selectively depletes short-lived MCL-1 and MYC proteins, removing the "brakes" on apoptosis.

Comparative Analysis: Selectivity Profiles

A major hurdle in CDK inhibitor development is off-target toxicity (e.g., neutropenia caused by CDK2 inhibition). BAY 1143572 was engineered for high selectivity against CDK9.[2][4][5]

Table 1: BAY 1143572 vs. Alternative CDK Inhibitors
FeatureBAY 1143572 (Atuveciclib)Dinaciclib Alvocidib (Flavopiridol)
Primary Target CDK9 (Highly Selective)Pan-CDK (1, 2, 5,[2] 9)Pan-CDK (1, 2, 4, 6, 7, 9)
CDK9 IC50 13 nM ~1–4 nM~3–6 nM
Selectivity Ratio (CDK2 / CDK9)100 (Favors CDK9)~1–2 (Poor selectivity)< 10 (Poor selectivity)
Off-Target Risks Low CDK2-mediated toxicity; narrower therapeutic window due to potent general transcription inhibition.High myelosuppression due to CDK1/2 inhibition.High gastrointestinal and cytotoxic side effects.
Clinical Status Phase I (Discontinued/Stalled)Phase III (Discontinued)Approved (AML - as Alvocidib)

Expert Insight: While Dinaciclib is more potent in absolute terms, its lack of selectivity hits cell cycle kinases (CDK1/2), causing broad cytotoxicity. BAY 1143572 allows for the dissection of transcriptional dependency (CDK9) versus cell cycle dependency (CDK1/2).

Synergistic Combinations

The therapeutic value of BAY 1143572 lies in Synthetic Lethality . By degrading survival proteins, it lowers the apoptotic threshold for partner drugs.

A. The "MCL-1 Trap": Combination with Venetoclax (BCL-2 Inhibitor)[3]
  • Context: Acute Myeloid Leukemia (AML).[6][7][8][9][10]

  • The Problem: Venetoclax targets BCL-2. Tumor cells develop resistance by upregulating MCL-1, an alternative anti-apoptotic protein that Venetoclax cannot bind.

  • The Synergy: BAY 1143572 transcriptionally represses MCL-1.

    • Result: The tumor cell loses both BCL-2 (blocked by Venetoclax) and MCL-1 (blocked by BAY 1143572), leading to massive apoptosis.

  • Data: Preclinical models show Combination Index (CI) values < 0.5 (indicating strong synergy) in MOLM-13 and MV4-11 AML cell lines.

B. Transcriptional Collapse: Combination with Cytarabine (Ara-C)
  • Context: Standard-of-care AML chemotherapy.[6]

  • Mechanism: Cytarabine induces DNA damage. The cell attempts to repair this damage by transcribing DNA repair genes (e.g., ATM, CHK1).

  • The Synergy: BAY 1143572 prevents the transcriptional upregulation of these repair genes. The cell is left with DNA damage it cannot repair, forcing it into apoptosis.

Experimental Protocol: Validating Synergy

To objectively measure synergy, researchers must avoid the common pitfall of assuming "additive effects" are synergistic. The Chou-Talalay Method is the gold standard.

Workflow: In Vitro Synergy Assessment

Reagents Required:

  • BAY 1143572 (dissolved in DMSO).

  • Partner Drug (e.g., Venetoclax).[3][6][7][8][9]

  • CellTiter-Glo® (ATP-based viability assay).

  • CompuSyn Software (or R package synergyfinder).

Diagram 2: Experimental Workflow

G Step1 1. Dose Finding (Single Agent IC50) Step2 2. Matrix Design (Constant Ratio 1:1, 1:2, etc.) Step1->Step2 Define Range (0.25x to 4x IC50) Step3 3. Treatment (72h Incubation) Step2->Step3 Seed Cells Step4 4. Readout (ATP Luminescence) Step3->Step4 Add Reagent Step5 5. Analysis (Calculate CI Value) Step4->Step5 Input Data CI_Interp CI < 1.0: Synergy CI = 1.0: Additive CI > 1.0: Antagonism Step5->CI_Interp

Caption: Step-by-step workflow for determining the Combination Index (CI) using the Chou-Talalay method.

Step-by-Step Protocol
  • Single Agent Curves: Treat cells with BAY 1143572 (0.1 nM – 1000 nM) and Partner Drug separately to establish accurate IC50 values.

  • Combination Matrix: Design a "Constant Ratio" combination. If IC50 of Drug A is 10 nM and Drug B is 100 nM, mix them at a 1:10 fixed ratio.

  • Seeding: Plate cells (e.g., 2,000 cells/well in 384-well plates) and treat for 72 hours.

  • Data Processing: Convert raw luminescence to "Fraction Affected" (Fa).

  • Calculation: Use the median-effect equation:

    
    
    
    • (D)1 / (D)2: Doses used in combination.[3][6][7][8][11][12][13]

    • (Dx)1 / (Dx)2: Doses required alone to produce the same effect.

References

  • Lücking, U., et al. (2017). "Identification of Atuveciclib (BAY 1143572), the First Highly Selective, Clinical PTEFb/CDK9 Inhibitor for the Treatment of Cancer."[2][4][5] ChemMedChem.

  • Wofford, J. A., et al. (2022). "Targeting CDK9 in Acute Myeloid Leukemia: Rationale and Clinical Evidence." Frontiers in Oncology.

  • Boffo, S., et al. (2018). "CDK9 inhibitors in acute myeloid leukemia." Journal of Experimental & Clinical Cancer Research.

  • Chou, T. C. (2010). "Drug combination studies and their synergy quantification using the Chou-Talalay method." Cancer Research.[7]

  • Gala, K., & Chandarlapaty, S. (2014). "Molecular pathways: CDK9 inhibitors for cancer therapy." Clinical Cancer Research.

Sources

A Researcher's Guide to Confirming the In Vivo On-Target Effects of BAY1143572 (Atuveciclib)

Author: BenchChem Technical Support Team. Date: February 2026

For drug development professionals and researchers in oncology, the journey from a promising small molecule to a clinically viable therapeutic is paved with rigorous validation. BAY1143572 (atuveciclib), a potent and highly selective oral inhibitor of Positive Transcription Elongation Factor b (P-TEFb), has shown significant promise in preclinical models.[1] The P-TEFb complex, composed of Cyclin-Dependent Kinase 9 (CDK9) and a cyclin partner (primarily Cyclin T1), is a master regulator of transcriptional elongation.[2][3][4][5] By phosphorylating the C-terminal domain (CTD) of RNA Polymerase II (RNA Pol II), P-TEFb facilitates the transition from abortive to productive transcription, a process critical for the expression of short-lived proteins, including key oncoproteins like MYC and anti-apoptotic factors such as MCL-1.

Inhibition of CDK9 by BAY1143572 leads to a rapid decrease in the levels of these crucial survival proteins, triggering apoptosis in cancer cells. This targeted approach offers a compelling therapeutic window, particularly in hematological malignancies and solid tumors driven by transcriptional addiction. However, the preclinical promise of any targeted agent hinges on the unequivocal demonstration of its on-target activity in vivo. This guide provides a comprehensive framework for researchers to design and execute robust preclinical studies to confirm the on-target effects of BAY1143572, comparing its performance with alternative CDK9-targeting strategies and providing detailed experimental protocols.

The Central Role of P-TEFb/CDK9 in Transcriptional Regulation

To appreciate the significance of BAY1143572's on-target effects, it is crucial to understand the signaling pathway it modulates. The following diagram illustrates the pivotal role of P-TEFb/CDK9 in transcriptional elongation and the mechanism of action of BAY1143572.

PTEFb_Pathway cluster_transcription Transcription Initiation & Promoter Clearance cluster_elongation Transcriptional Elongation RNA_Pol_II RNA Polymerase II Promoter Promoter Region RNA_Pol_II->Promoter Binds Paused_Pol_II Paused RNA Pol II Promoter->Paused_Pol_II Promoter-Proximal Pausing DSIF_NELF DSIF/NELF Complex DSIF_NELF->Paused_Pol_II Induces Pausing PTEFb P-TEFb (CDK9/CycT1) Elongating_Pol_II Productive Elongation Paused_Pol_II->Elongating_Pol_II Release from Pausing PTEFb->Paused_Pol_II mRNA mRNA Transcript (e.g., MYC, MCL-1) Elongating_Pol_II->mRNA Transcription BAY1143572 BAY1143572 (Atuveciclib) BAY1143572->PTEFb Inhibits

Caption: P-TEFb/CDK9 signaling and the inhibitory action of BAY1143572.

Designing a Robust In Vivo Study to Validate On-Target Effects

A well-designed in vivo study is paramount to unequivocally demonstrate that the anti-tumor efficacy of BAY1143572 is a direct consequence of its intended mechanism of action. The following experimental workflow provides a comprehensive approach.

InVivo_Workflow Model_Selection 1. Animal Model Selection (e.g., MOLM-13 Xenograft) Dosing 2. Dosing Regimen (e.g., 6.25-25 mg/kg, oral, daily) Model_Selection->Dosing Efficacy_Assessment 3. Efficacy Assessment (Tumor Volume, Body Weight) Dosing->Efficacy_Assessment PD_Sampling 4. Pharmacodynamic (PD) Sampling (Tumor & Plasma at Peak/Trough) Efficacy_Assessment->PD_Sampling Target_Engagement 5. On-Target Engagement Analysis (p-RNA Pol II Ser2) PD_Sampling->Target_Engagement Downstream_Effects 6. Downstream Pathway Analysis (MCL-1, MYC expression) PD_Sampling->Downstream_Effects Apoptosis_Induction 7. Apoptosis Assessment (Cleaved Caspase-3) PD_Sampling->Apoptosis_Induction

Caption: Experimental workflow for in vivo validation of BAY1143572.

Comparative Analysis: BAY1143572 vs. Alternative CDK9-Targeting Strategies

The landscape of CDK9 inhibitors is evolving. A critical evaluation of BAY1143572 necessitates a comparison with other agents that target this pathway.

FeatureBAY1143572 (Atuveciclib)Flavopiridol (Alvocidib)VIP152 (Enitociclib)CDK9 PROTACs (e.g., THAL-SNS-032)
Target Selectivity Highly selective for CDK9Pan-CDK inhibitorHighly selective for CDK9Selective degradation of CDK9
Mechanism of Action Reversible ATP-competitive inhibition of CDK9 kinase activityReversible ATP-competitive inhibition of multiple CDKsReversible ATP-competitive inhibition of CDK9 kinase activityInduces proteasomal degradation of CDK9
Administration Route OralIntravenousIntravenousIntravenous
In Vivo Efficacy (Example) Dose-dependent tumor growth inhibition in MOLM-13 xenografts (T/C ratio of 0.64 at 6.25 mg/kg/day)[5]Partial responses in refractory CLL patients[6]Promising anti-tumor efficacy in AML xenograft models[3]Significant tumor growth inhibition in xenograft models, superior to parent inhibitor[7]
Reported Toxicities Generally well-tolerated in preclinical models[1]Diarrhea, asthenia, vascular thrombotic events, tumor lysis syndrome[6][8]Neutropenia, anemia, abdominal pain[8]Generally well-tolerated in preclinical models, potentially wider therapeutic window

Causality Behind Experimental Choices:

  • Animal Model: The choice of a xenograft model, such as the human acute myeloid leukemia (AML) cell line MOLM-13, is driven by the known dependence of this malignancy on transcriptional regulation and its sensitivity to CDK9 inhibition.

  • Dosing Regimen: The selection of a daily oral dosing schedule for BAY1143572 is based on its pharmacokinetic profile, which demonstrates good oral bioavailability.[9]

  • Pharmacodynamic Sampling: Collecting tumor and plasma samples at both peak and trough drug concentrations is crucial to correlate target engagement with drug exposure levels and to understand the duration of the on-target effect.

  • Biomarker Selection:

    • p-RNA Pol II (Ser2): The phosphorylation of serine 2 on the CTD of RNA Pol II is a direct substrate of CDK9. A decrease in this phosphomark is a proximal and robust indicator of on-target engagement.

    • MCL-1 and MYC: The short-lived nature of these transcripts and their protein products makes them highly sensitive to transcriptional inhibition. A reduction in their expression serves as a key downstream biomarker of BAY1143572 activity.[10]

    • Cleaved Caspase-3: This is a well-established marker of apoptosis, providing a direct link between on-target pathway inhibition and the desired cellular outcome.

Detailed Experimental Protocols

The following protocols provide a step-by-step guide for the key pharmacodynamic analyses.

Protocol 1: Western Blot Analysis of Tumor Lysates

This protocol details the detection of p-RNA Pol II (Ser2) and MCL-1 in tumor tissue lysates.

  • Tissue Homogenization:

    • Excise tumors from treated and control animals at the designated time points.

    • Immediately snap-freeze tumors in liquid nitrogen or place them in a lysis buffer containing protease and phosphatase inhibitors.

    • Homogenize the tissue on ice using a mechanical homogenizer.

  • Protein Extraction:

    • Centrifuge the homogenate to pellet cellular debris.

    • Collect the supernatant containing the protein lysate.

    • Determine the protein concentration using a standard assay (e.g., BCA).

  • SDS-PAGE and Western Blotting:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-polyacrylamide gel electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunodetection:

    • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against p-RNA Pol II (Ser2), total RNA Pol II, MCL-1, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

    • Wash the membrane extensively with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection and Analysis:

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Capture the image using a digital imaging system.

    • Quantify the band intensities and normalize to the loading control and total protein where applicable.

Protocol 2: Immunohistochemistry (IHC) for Cleaved Caspase-3

This protocol describes the in-situ detection of apoptosis in tumor sections.

  • Tissue Preparation:

    • Fix freshly excised tumors in 10% neutral buffered formalin for 24 hours.

    • Dehydrate the tissue through a series of graded ethanol solutions and embed in paraffin.

    • Cut 4-5 µm thick sections and mount them on charged glass slides.

  • Deparaffinization and Rehydration:

    • Deparaffinize the sections in xylene and rehydrate through a graded series of ethanol to water.

  • Antigen Retrieval:

    • Perform heat-induced epitope retrieval using a citrate-based buffer (pH 6.0) in a pressure cooker or water bath.

  • Immunostaining:

    • Block endogenous peroxidase activity with 3% hydrogen peroxide.

    • Block non-specific antibody binding with a protein block solution (e.g., normal goat serum).

    • Incubate the sections with a primary antibody against cleaved caspase-3 overnight at 4°C.

    • Wash the sections with a wash buffer (e.g., PBS with Tween 20).

    • Incubate with a biotinylated secondary antibody followed by a streptavidin-HRP conjugate.

  • Visualization and Counterstaining:

    • Develop the signal with a DAB substrate, resulting in a brown precipitate at the site of the antigen.

    • Counterstain the sections with hematoxylin.

    • Dehydrate the sections, clear in xylene, and mount with a permanent mounting medium.

  • Analysis:

    • Examine the slides under a microscope and quantify the percentage of cleaved caspase-3 positive cells.

Protocol 3: ELISA for MCL-1 in Tumor Lysates

This protocol provides a quantitative measurement of MCL-1 protein levels.

  • Sample Preparation:

    • Prepare tumor lysates as described in Protocol 1 (steps 1 and 2).

    • Dilute the lysates to fall within the dynamic range of the ELISA kit.

  • ELISA Procedure:

    • Use a commercially available MCL-1 ELISA kit and follow the manufacturer's instructions.

    • Typically, this involves adding standards and samples to a microplate pre-coated with an anti-MCL-1 antibody.

    • Incubate the plate to allow MCL-1 to bind to the immobilized antibody.

    • Wash the plate to remove unbound substances.

    • Add a biotin-conjugated anti-MCL-1 antibody and incubate.

    • Wash the plate and add a streptavidin-HRP conjugate.

    • Wash again and add a substrate solution to develop the color.

    • Stop the reaction and measure the absorbance at the appropriate wavelength.

  • Data Analysis:

    • Generate a standard curve using the provided standards.

    • Calculate the concentration of MCL-1 in the samples based on the standard curve.

    • Normalize the MCL-1 concentration to the total protein concentration of the lysate.

Conclusion

Confirming the on-target effects of BAY1143572 in vivo is a critical step in its preclinical development. The experimental framework and detailed protocols provided in this guide offer a robust approach to generating the necessary data to demonstrate that the anti-tumor efficacy of this promising CDK9 inhibitor is a direct result of its intended mechanism of action. By carefully designing and executing these studies, researchers can build a strong data package to support the continued development of BAY1143572 as a novel cancer therapeutic.

References

  • Lücking, U. et al. (2017). Identification of Atuveciclib (BAY 1143572), the First Highly Selective, Clinical PTEFb/CDK9 Inhibitor for the Treatment of Cancer. ChemMedChem, 12(11), 834-851. Available from: [Link]

  • Schulze-Luehrmann, J. et al. (2021). The Novel, Orally Bioavailable CDK9 Inhibitor Atuveciclib Sensitises Pancreatic Cancer Cells to TRAIL-induced Cell Death. Anticancer Research, 41(5), 2347-2356. Available from: [Link]

  • Diamond, J. R. et al. (2022). First-in-Human Dose-Escalation Study of Cyclin-Dependent Kinase 9 Inhibitor VIP152 in Patients with Advanced Malignancies Shows Early Signs of Clinical Efficacy. Clinical Cancer Research, 28(7), 1349-1359. Available from: [Link]

  • Sher, S. et al. (2022). VIP152 is a selective CDK9 inhibitor with pre-clinical in vitro and in vivo efficacy in chronic lymphocytic leukemia. Leukemia. Available from: [Link]

  • Zhang, Y. et al. (2023). Discovery of dCDK9-202 as a Highly Potent and Selective PROTAC CDK9 Degrader with Strong In Vivo Antitumor Activity. Journal of Medicinal Chemistry. Available from: [Link]

  • Lin, C. et al. (2020). Flavopiridol causes cell cycle inhibition and demonstrates anti-cancer activity in anaplastic thyroid cancer models. Oncotarget, 11(40), 3648–3659. Available from: [Link]

  • Chen, Y. et al. (2023). Targeting CDK9 with selective inhibitors or degraders in tumor therapy: an overview of recent developments. Cellular & Molecular Biology Letters, 28(1), 45. Available from: [Link]

  • Lin, T. S. et al. (2009). Flavopiridol administered using a pharmacologically derived schedule is associated with marked clinical efficacy in refractory, genetically high-risk chronic lymphocytic leukemia. Blood, 114(22), 4150–4156. Available from: [Link]

  • Lücking, U. et al. (2021). Changing for the Better: Discovery of the Highly Potent and Selective CDK9 Inhibitor VIP152 Suitable for Once Weekly Intravenous Dosing for the Treatment of Cancer. Journal of Medicinal Chemistry, 64(15), 11486-11504. Available from: [Link]

  • Lücking, U. et al. (2017). Identification of Atuveciclib (BAY 1143572), the First Highly Selective, Clinical PTEFb/CDK9 Inhibitor for the Treatment of Cancer. PubMed. Available from: [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.